molecular formula C19H13ClFN3O2 B2921485 Sms2-IN-2

Sms2-IN-2

Cat. No.: B2921485
M. Wt: 369.8 g/mol
InChI Key: VZWFUUUUCXTDJT-UHFFFAOYSA-N
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Description

Sms2-IN-2 is a useful research compound. Its molecular formula is C19H13ClFN3O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-chloro-5-fluorophenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c20-15-7-6-13(21)9-12(15)11-25-16-4-1-5-17-18(16)19(24-26-17)23-14-3-2-8-22-10-14/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFUUUUCXTDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=C(C=CC(=C3)F)Cl)C(=NO2)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Sms2-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective Sphingomyelin Synthase 2 Inhibitor for Researchers and Drug Development Professionals

Introduction: Sms2-IN-2 has emerged as a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme pivotal in the final step of sphingomyelin biosynthesis. SMS2 catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. This enzymatic activity is crucial for maintaining the integrity of the plasma membrane and is implicated in various signaling pathways. The dysregulation of SMS2 has been linked to chronic inflammatory diseases, making it a compelling therapeutic target. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action

This compound, identified as compound 15w in its discovery publication, is a 4-benzyloxybenzo[d]isoxazole-3-amine derivative.[1] Its primary mechanism of action is the direct and selective inhibition of the enzymatic activity of SMS2.[1][2] By binding to SMS2, this compound blocks the conversion of ceramide to sphingomyelin. This inhibition leads to a significant alteration in the cellular lipid profile, primarily an accumulation of ceramide and a reduction in sphingomyelin levels. These changes in lipid composition have profound downstream effects on cellular signaling, contributing to the anti-inflammatory properties of the inhibitor.

Quantitative Data

The potency and selectivity of this compound have been quantitatively characterized through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and pharmacokinetic parameters.

ParameterValueSpeciesAssay ConditionsReference
SMS2 IC50 100 nMHumanPurified enzyme assay[1][2]
SMS1 IC50 56 µMHumanPurified enzyme assay[1][2]
Oral Bioavailability (F) 56%MouseIn vivo pharmacokinetic study[1]

The data clearly demonstrates the high selectivity of this compound for SMS2 over its isoform SMS1, with a selectivity index of over 500-fold. This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Signaling Pathways Modulated by this compound

The inhibition of SMS2 by this compound instigates a cascade of changes in cellular signaling, primarily through the modulation of key inflammatory pathways. The accumulation of ceramide and depletion of sphingomyelin in the plasma membrane are central to these effects.

Inhibition of the NF-κB Signaling Pathway

Sphingomyelin is an essential component of lipid rafts, which are specialized membrane microdomains that facilitate the assembly of signaling complexes. SMS2 activity is critical for maintaining the sphingomyelin content of these rafts. Inhibition of SMS2 disrupts the integrity of lipid rafts, which in turn can interfere with the recruitment and activation of signaling molecules.

Studies on SMS2 deficiency have shown that it attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3] This is a critical pathway in the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibition of SMS2 is thought to impair the recruitment of Toll-like receptor 4 (TLR4) and TNF receptor 1 (TNFR1) to lipid rafts, thereby preventing the downstream signaling cascade that leads to NF-κB activation.[3]

NF_kB_Pathway SMS2 Inhibition and the NF-κB Pathway cluster_membrane Plasma Membrane cluster_inhibitor SMS2 Inhibition and the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates TNFR1 TNFR1 TNFR1->IKK Activates SMS2 SMS2 Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory_Genes Induces

SMS2 inhibition disrupts inflammatory signaling.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and inflammation. Research has indicated that SMS2 deficiency can lead to the downregulation of the PLCγ/PI3K/Akt pathway.[4] While the precise molecular steps are still under investigation, it is hypothesized that the altered lipid environment in the plasma membrane upon SMS2 inhibition affects the activity of membrane-associated signaling proteins, including receptor tyrosine kinases that are upstream of the PI3K/Akt pathway.

PI3K_Akt_Pathway Impact of SMS2 Inhibition on the PI3K/Akt Pathway cluster_membrane Plasma Membrane cluster_inhibitor Impact of SMS2 Inhibition on the PI3K/Akt Pathway cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates SMS2 SMS2 Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors Akt->Downstream Regulates

SMS2 inhibition modulates cell survival pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the characterization of this compound and the investigation of its mechanism of action.

Human SMS2 and SMS1 Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against human SMS2 and SMS1.

Methodology:

  • Enzyme Source: Purified recombinant human SMS2 and SMS1 enzymes.

  • Substrate: NBD-C6-ceramide (a fluorescent ceramide analog).

  • Reaction Buffer: A suitable buffer containing a detergent (e.g., CHAPS) to solubilize the lipid substrates.

  • Assay Procedure:

    • The purified enzyme is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of NBD-C6-ceramide and phosphatidylcholine.

    • The reaction mixture is incubated at 37°C for a specified time.

    • The reaction is terminated by the addition of a stop solution (e.g., chloroform/methanol).

  • Detection:

    • Lipids are extracted and separated by thin-layer chromatography (TLC).

    • The fluorescently labeled product, NBD-sphingomyelin, is visualized and quantified using a fluorescence scanner.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a db/db Mouse Model of Chronic Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of type 2 diabetes and chronic inflammation.

Methodology:

  • Animal Model: Male db/db mice, which spontaneously develop obesity, insulin resistance, and chronic inflammation.

  • Treatment: this compound (compound 15w) is administered orally at doses of 20 and 50 mg/kg/day for 6 weeks.[1] A vehicle control group receives the same formulation without the active compound.

  • Endpoint Measurements:

    • Plasma Cytokines: Blood samples are collected, and the levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using ELISA.

    • Metabolic Parameters: Plasma insulin and glucose levels are measured to assess the impact on metabolic function.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the treatment groups with the vehicle control group.

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start: db/db mice Treatment Oral Administration: - Vehicle - this compound (20 mg/kg) - this compound (50 mg/kg) (6 weeks) Start->Treatment Blood_Collection Blood Sample Collection Treatment->Blood_Collection Analysis Analysis: - Plasma Cytokine Levels (ELISA) - Metabolic Parameters Blood_Collection->Analysis Results Results: - Reduced IL-6 and Insulin Levels Analysis->Results Conclusion Conclusion: This compound attenuates chronic inflammation Results->Conclusion

Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of sphingomyelin synthase 2. Its mechanism of action involves the direct inhibition of SMS2, leading to an accumulation of ceramide and a reduction in sphingomyelin. These alterations in cellular lipid composition disrupt key signaling pathways, notably the NF-κB and PI3K/Akt pathways, resulting in significant anti-inflammatory effects. The preclinical data, including its favorable pharmacokinetic profile and in vivo efficacy, underscore the potential of this compound as a therapeutic agent for chronic inflammatory diseases. Further research into the detailed molecular interactions and the full spectrum of its cellular effects will be crucial for its clinical development.

References

The Role of Sphingomyelin Synthase 2 (SMS2) in Chronic Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant global health challenge, with complex underlying pathologies. Emerging evidence points to the critical role of lipid metabolism in modulating inflammatory responses. Sphingomyelin Synthase 2 (SMS2), an enzyme catalyzing the final step in sphingomyelin biosynthesis, is increasingly recognized as a key player in the inflammatory cascade. This technical guide provides an in-depth exploration of the multifaceted role of SMS2 in chronic inflammatory diseases, detailing its involvement in pivotal signaling pathways, its impact on various disease models, and its potential as a therapeutic target. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin (SM) is a major sphingolipid component of cellular membranes, particularly enriched in the plasma membrane and the Golgi apparatus. The synthesis of SM from ceramide and phosphatidylcholine is catalyzed by sphingomyelin synthases (SMSs). Two major isoforms have been identified: SMS1, predominantly located in the Golgi, and SMS2, primarily found at the plasma membrane. This localization places SMS2 at a critical interface for signal transduction, allowing it to modulate the composition of lipid rafts and influence a variety of cellular processes, including inflammation.

The enzymatic activity of SMS2 not only produces sphingomyelin but also generates diacylglycerol (DAG), a well-known second messenger. By regulating the balance of ceramide, sphingomyelin, and DAG, SMS2 influences membrane fluidity, the formation of signaling platforms, and the activation of downstream inflammatory pathways.

SMS2-Mediated Signaling Pathways in Inflammation

SMS2 activity is intricately linked to the activation of key pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines like TNF-α and IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][2]

SMS2 is implicated in the activation of the canonical NF-κB pathway. Increased SMS2 expression and activity can lead to the activation of the IKK complex, promoting the nuclear translocation of NF-κB and subsequent up-regulation of inflammatory gene expression.[3][4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor SMS2 SMS2 IKK_complex IKK Complex SMS2->IKK_complex Activates Receptor->SMS2 IkB IκB IKK_complex->IkB Phosphorylates Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: SMS2-mediated activation of the canonical NF-κB signaling pathway.

The STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of inflammation and immunity. Activation of STAT3 is typically initiated by cytokines, such as IL-6, binding to their receptors, which leads to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes involved in inflammation and cell survival.[5][6][7]

Studies have shown that SMS2 can modulate STAT3 activation. Overexpression or hyperactivity of SMS2 can lead to increased phosphorylation and activation of STAT3, thereby promoting a pro-inflammatory cellular environment.[8][9]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-6 Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor SMS2 SMS2 JAK JAK SMS2->JAK Cytokine_Receptor->JAK Activates JAK->Cytokine_Receptor Phosphorylates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates Gene_Expression Inflammatory Gene Expression STAT3_dimer_n->Gene_Expression Induces

Caption: Modulation of the JAK/STAT3 signaling pathway by SMS2.

Role of SMS2 in Specific Chronic Inflammatory Diseases

Dysregulation of SMS2 activity has been implicated in the pathogenesis of several chronic inflammatory diseases.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall. Overexpression of SMS2 in ApoE knockout mice has been shown to increase the expression of aortic inflammatory biomarkers such as matrix metalloproteinase-2 (MMP-2), monocyte chemoattractant protein-1 (MCP-1), and cyclooxygenase-2 (COX-2), contributing to plaque instability.

Metabolic Inflammation

In the context of metabolic diseases like obesity and type 2 diabetes, chronic low-grade inflammation is a key pathological feature. SMS2 deficiency has been shown to protect against high-fat diet-induced obesity, fatty liver, and insulin resistance. This is associated with reduced infiltration of pro-inflammatory macrophages into adipose tissue.

Macrophage Polarization

Macrophages play a central role in inflammation and can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. SMS2 has been shown to facilitate M2-like macrophage polarization in some contexts, such as in the tumor microenvironment. However, in metabolic inflammation, SMS2 activity is often associated with the promotion of the pro-inflammatory M1 phenotype.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the role of SMS2 in inflammation.

Table 1: Effect of SMS2 Modulation on Inflammatory Gene Expression

GeneModel SystemSMS2 ModulationFold Change (vs. Control)Reference
MMP-2 ApoE KO MiceOverexpression1.9[9]
MCP-1 ApoE KO MiceOverexpression2.2[9]
COX-2 ApoE KO MiceOverexpression3.2[9]
IL-6 Burned MiceBurn InjurySignificant Elevation[10]
TNF-α Burned MiceBurn InjurySignificant Elevation[10]
IL-1β Burned MiceBurn InjurySignificant Elevation[10]

Table 2: Effect of SMS2 Modulation on Inflammatory Protein Levels

ProteinModel SystemSMS2 ModulationChange in Level (vs. Control)Reference
MMP-2 ApoE KO MiceOverexpression2.2-fold increase[9]
MCP-1 ApoE KO MiceOverexpression1.9-fold increase[9]
COX-2 ApoE KO MiceOverexpression2.1-fold increase[9]
IL-6 Patients with Ischemic Heart DiseaseCOX-2 InhibitionSignificant Decrease
CRP Patients with Ischemic Heart DiseaseCOX-2 InhibitionSignificant Decrease

Experimental Protocols

Measurement of SMS2 Activity

This protocol describes a method for measuring SMS2 activity in cell lysates using a fluorescence-based assay.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

  • Phosphatidylcholine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) system

  • Fluorescence scanner

Procedure:

  • Lyse cells and quantify total protein concentration.

  • Prepare a reaction mixture containing cell lysate (e.g., 50 µg of protein), NBD-C6-ceramide, phosphatidylcholine, and assay buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.

  • Separate the lipids by TLC.

  • Visualize and quantify the fluorescent sphingomyelin product using a fluorescence scanner.

SMS2_Activity_Assay cluster_workflow SMS2 Activity Assay Workflow A Cell Lysis & Protein Quantification B Prepare Reaction Mixture (Lysate, NBD-Ceramide, PC) A->B C Incubate at 37°C B->C D Lipid Extraction C->D E Thin-Layer Chromatography (TLC) D->E F Fluorescence Detection & Quantification E->F

Caption: Workflow for measuring SMS2 activity.

Western Blot Analysis of Inflammatory Proteins

This protocol outlines the general steps for detecting SMS2, phosphorylated NF-κB p65, and phosphorylated STAT3 by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMS2, anti-phospho-NF-κB p65, anti-phospho-STAT3, and loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine protein concentrations.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is often 1:1000.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12][13][14]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: General workflow for Western blot analysis.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

This protocol provides a general method for quantifying the mRNA expression of inflammatory cytokines.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (see Table 3)

  • qPCR instrument

Procedure:

  • Extract total RNA from cells or tissues.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.

  • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).[15][16][17][18][19]

Table 3: Example Primer Sequences for qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Human IL-6 CCGGAGAGGAGACTTCACAGTTTCCACGATTTCCCAGAGA
Human TNF-α ACGGCATGGATCTCAAAGACGTGGGTGAGGAGCACGTAG
Human IL-1β AGCTACGAATCTCCGACCACCGTTATCCCATG
Mouse IL-6 GAAATGCCACCTTTTGACAGTGTGGATGCTCTCATCAGGACAG
Mouse TNF-α CTGCAAGAGACTTCCATCCAGACATCGACCCGTCCACAGTAT
Mouse IL-1β CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT

Conclusion and Future Directions

Sphingomyelin Synthase 2 has emerged as a significant regulator of chronic inflammation. Its strategic location at the plasma membrane allows it to finely tune the lipid composition of signaling platforms, thereby influencing the activation of potent pro-inflammatory pathways such as NF-κB and STAT3. The growing body of evidence linking SMS2 to the pathogenesis of atherosclerosis, metabolic inflammation, and other chronic inflammatory conditions underscores its potential as a valuable therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which SMS2 modulates inflammatory signaling in different cell types and disease contexts. The development of specific and potent SMS2 inhibitors will be crucial for translating these findings into novel therapeutic strategies for a range of chronic inflammatory diseases. Furthermore, exploring the interplay between SMS2 and other lipid-metabolizing enzymes will provide a more holistic understanding of the role of lipid metabolism in inflammation. This in-depth technical guide provides a solid foundation for researchers to advance our understanding of SMS2 and its potential for therapeutic intervention.

References

The Impact of Sms2-IN-2 on Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sms2-IN-2, a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), and its consequential effects on the intricate network of sphingolipid metabolism. This document consolidates key findings, presents quantitative data derived from relevant models, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Sphingomyelin Synthase 2 (SMS2) and Sphingolipid Metabolism

Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in signal transduction, cell proliferation, apoptosis, and inflammation. The metabolism of these lipids is a tightly regulated network of enzymatic reactions. At a pivotal juncture of this network lies Sphingomyelin Synthase 2 (SMS2), an enzyme primarily located at the plasma membrane. SMS2 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG). This reaction is central to the regulation of the cellular levels of ceramide, a pro-apoptotic lipid, and sphingomyelin, a key component of lipid rafts and a precursor for other signaling molecules.

Given its strategic position in the sphingolipid pathway and its role in various pathophysiological processes, including atherosclerosis and inflammation, SMS2 has emerged as a promising therapeutic target. The development of specific inhibitors, such as this compound, provides a valuable tool to probe the functions of SMS2 and to explore its therapeutic potential.

This compound: A Highly Selective SMS2 Inhibitor

This compound is a small molecule inhibitor characterized by its high potency and selectivity for SMS2 over its isoform, Sphingomyelin Synthase 1 (SMS1).

InhibitorTargetIC50Selectivity (SMS1/SMS2)Reference
This compound Human SMS2100 nM>560-fold[Source for IC50 values will be cited here if found]
Human SMS156 µM[Source for IC50 values will be cited here if found]

This high degree of selectivity makes this compound an invaluable research tool for dissecting the specific roles of SMS2 in cellular and physiological processes, minimizing off-target effects associated with non-selective inhibitors.

The Effect of SMS2 Inhibition on Sphingolipid Metabolism

Inhibition of SMS2 by this compound is predicted to directly block the conversion of ceramide to sphingomyelin at the plasma membrane. This intervention sets off a cascade of changes in the cellular sphingolipidome. While direct quantitative lipidomics data for this compound is emerging, studies utilizing genetic knockout of SMS2 (SMS2-KO) in mice provide a robust model for understanding the effects of specific SMS2 inhibition.

Quantitative Changes in Sphingolipid Levels (from SMS2-KO Mice Studies)

The following tables summarize the significant changes in plasma and liver sphingolipid levels observed in SMS2 knockout mice, which are expected to be mimicked by treatment with a highly selective inhibitor like this compound.

Table 1: Effect of SMS2 Knockout on Plasma Sphingolipid Levels in Mice on a Chow Diet

SphingolipidChange in SMS2-KO vs. Wild TypePercentage ChangeReference
Sphingomyelin (SM)-25%[1]
Ceramide (Cer)+43%[1]
Sphingosine (Sph)+235%[1]
Sphingosine-1-Phosphate (S1P)+30%[1]

Table 2: Effect of SMS2 Knockout on Plasma Sphingomyelin in Mice on a High-Fat Diet

SphingolipidChange in SMS2-KO vs. Wild TypePercentage ChangeReference
Sphingomyelin (SM)-28%[1]

Table 3: Effect of SMS2 Knockout on Liver Sphingolipid Levels in Mice

SphingolipidChange in SMS2-KO vs. Wild TypePercentage ChangeReference
Sphingomyelin (SM)-25%[1]
Sphingosine-1-Phosphate (S1P)-31%[1]

These data indicate that inhibition of SMS2 leads to a decrease in sphingomyelin levels and a concomitant increase in its substrate, ceramide, in the plasma. The elevation of sphingosine and sphingosine-1-phosphate in the plasma of SMS2-KO mice on a chow diet suggests a compensatory flux through the sphingolipid metabolic network. In contrast, liver S1P levels were decreased in these animals.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway and the Point of Inhibition

The following diagram illustrates the central pathways of sphingolipid metabolism and highlights the specific enzymatic step blocked by this compound.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_SM_Cycle Sphingomyelin Cycle cluster_Salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS1 (Golgi) SMS2 (Plasma Membrane) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK1/2 Sphingosine-1-Phosphate->Sphingosine SPPase Ethanolamine Phosphate + Hexadecenal Ethanolamine Phosphate + Hexadecenal Sphingosine-1-Phosphate->Ethanolamine Phosphate + Hexadecenal S1P Lyase Sms2_IN_2 This compound Sms2_IN_2->Ceramide

Figure 1. Sphingolipid metabolism pathway showing the inhibition of SMS2 by this compound.
Experimental Workflow for Assessing the Effect of this compound

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on sphingolipid metabolism in a cell-based model.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays and Analysis cluster_data Data Interpretation A Cell Culture (e.g., Macrophages, Hepatocytes) B Treatment Groups: 1. Vehicle Control 2. This compound (various concentrations) A->B C Incubation Period B->C D Cell Lysis and Lipid Extraction C->D E Sphingomyelin Synthase Activity Assay D->E F LC-MS/MS for Sphingolipid Quantification D->F G Western Blot for Protein Expression (optional) D->G H Data Analysis and Statistical Evaluation E->H F->H G->H I Pathway Analysis and Conclusion H->I

Figure 2. A typical experimental workflow for studying the effects of this compound.

Experimental Protocols

Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from methods described for measuring SMS activity using a fluorescent ceramide analog.

Materials:

  • Cell or tissue homogenates

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl and 5 mM MgCl2)

  • Chloroform/methanol solution (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid/water in appropriate ratios)

  • Fluorescence imaging system for TLC plates

Procedure:

  • Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, combine the cell homogenate (e.g., 100 µg of protein) with NBD-C6-ceramide and phosphatidylcholine in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of chloroform/methanol.

  • Spot the resuspended lipids onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate NBD-C6-ceramide from the product, NBD-C6-sphingomyelin.

  • Visualize the separated lipids using a fluorescence imaging system and quantify the intensity of the spots corresponding to the substrate and product.

  • Calculate SMS activity based on the conversion of substrate to product.

Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of multiple sphingolipid species.

Materials:

  • Cell pellets or plasma/tissue samples

  • Internal standards (e.g., isotopically labeled sphingolipids)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

  • LC-MS/MS system equipped with a suitable column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Thaw samples on ice.

    • Add a cocktail of internal standards to each sample.

    • Perform a liquid-liquid extraction by adding a mixture of isopropanol and ethyl acetate, followed by vortexing and incubation.

    • Add water and vortex again to induce phase separation.

    • Centrifuge the samples and collect the upper organic layer containing the lipids.

    • Dry the lipid extract under vacuum or nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into the LC-MS/MS system.

    • Separate the different sphingolipid species using a gradient elution on a reverse-phase column.

    • Detect and quantify the individual sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Sphingomyelin Synthase 2 in sphingolipid metabolism and related signaling pathways. The high selectivity of this inhibitor allows for precise targeting of SMS2, and its use in concert with advanced analytical techniques like LC-MS/MS will continue to elucidate the complex interplay of sphingolipids in health and disease. The quantitative data from SMS2 knockout models strongly suggest that inhibition of SMS2 with this compound will lead to a significant reduction in sphingomyelin levels and an accumulation of ceramide, thereby modulating cellular processes such as inflammation and apoptosis. Further research with this compound is warranted to fully explore its therapeutic potential in conditions like atherosclerosis, inflammatory diseases, and cancer.

References

The Core Biological Functions of Sphingomyelin Synthase 2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in cellular lipid metabolism, primarily localized to the plasma membrane and the Golgi apparatus. It catalyzes the synthesis of sphingomyelin (SM) and diacylglycerol (DAG) from ceramide and phosphatidylcholine, playing a crucial role in maintaining the homeostasis of these bioactive lipids.[1][2][3] This function positions SMS2 as a key regulator of fundamental cellular processes, including signal transduction, apoptosis, cell proliferation, inflammation, and protein trafficking.[2][4][5][6][7] Dysregulation of SMS2 activity is implicated in a range of pathologies such as atherosclerosis, metabolic syndrome, cancer, and bone disorders, making it a significant therapeutic target for drug development.[1][4][8][9] This technical guide provides an in-depth overview of the biological functions of SMS2, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to support advanced research and therapeutic discovery.

Enzymatic Activity and Regulation

The Core Enzymatic Reaction

Sphingomyelin synthase 2 is a transferase that orchestrates the final step in sphingomyelin biosynthesis.[10] The enzyme catalyzes the reversible transfer of a phosphocholine head group from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. This reaction yields two products with significant biological activity: sphingomyelin (SM), a major structural component of cell membranes and lipid rafts, and diacylglycerol (DAG), a well-established second messenger.[2][11][12] The reversibility of the reaction allows SMS2 to modulate local concentrations of ceramide and DAG, depending on cellular needs.[11][12]

SMS2_Enzymatic_Reaction Cer Ceramide sub_center Cer->sub_center PC Phosphatidylcholine (PC) PC->sub_center SMS2 Sphingomyelin Synthase 2 (SMS2) prod_center SMS2->prod_center Products SM Sphingomyelin (SM) DAG Diacylglycerol (DAG) sub_center->SMS2 Substrates prod_center->SM prod_center->DAG

Figure 1: The core enzymatic reaction catalyzed by SMS2.
Subcellular Localization

A defining characteristic of SMS2 that distinguishes it from its isoform, SMS1, is its subcellular localization. While SMS1 is found almost exclusively in the Golgi apparatus, SMS2 is dually localized at both the trans-Golgi network and, predominantly, the plasma membrane.[2][3][13][14] This localization at the cell surface is critical for its role in responding to extracellular signals and modulating plasma membrane-specific events, such as receptor signaling within lipid rafts.[1] Post-translational S-palmitoylation has been shown to be important for determining the subcellular localization of SMS2.[15]

Key Biological Functions & Signaling Pathways

Maintenance of Sphingolipid Homeostasis

SMS2 is a central regulator of the balance between three critical lipid molecules: ceramide, sphingomyelin, and DAG.[1] Ceramide is a well-known pro-apoptotic lipid, while DAG is a mitogenic signaling molecule that activates protein kinase C.[16][17] By converting ceramide to SM, SMS2 simultaneously reduces the cellular pool of a death signal while producing a key membrane structural lipid and a proliferation signal (DAG).[4][5] Consequently, SMS2 activity directly influences the cell's fate by tipping the balance between apoptosis and survival.[7][18]

Regulation of Apoptosis and Cell Proliferation

Through its control over ceramide levels, SMS2 significantly impacts cell survival. High SMS2 expression or activity consumes ceramide, thereby suppressing apoptosis and promoting cell proliferation.[4] This mechanism is particularly relevant in cancer biology, where elevated SMS2 can contribute to tumor growth.[4][15] Conversely, inhibition of SMS2 leads to an accumulation of ceramide, which can trigger apoptosis through pathways involving the dephosphorylation of Akt and subsequent activation of caspase-3.[4][17] In sperm cells, SMS2 inhibition has been shown to increase apoptosis by activating the ERK signaling pathway while inhibiting the Akt pathway.[17]

SMS2_Apoptosis_Proliferation SMS2 Sphingomyelin Synthase 2 LowCer ↓ Ceramide SMS2->LowCer consumes HighDAG ↑ Diacylglycerol (DAG) SMS2->HighDAG produces Akt Akt Pathway LowCer->Akt leads to activation of PKC Protein Kinase C (PKC) Activation HighDAG->PKC Casp3 Caspase-3 Activation Akt->Casp3 inhibits Apoptosis Apoptosis Suppression Casp3->Apoptosis Proliferation Cell Proliferation PKC->Proliferation

Figure 2: SMS2 modulates the balance between apoptosis and proliferation.
Signal Transduction and Lipid Raft Integrity

Sphingomyelin is an essential component of lipid rafts—specialized microdomains in the plasma membrane that serve as platforms for signal transduction.[16][19] By synthesizing SM directly at the plasma membrane, SMS2 is crucial for the formation, maintenance, and function of these domains.[19][20] These rafts concentrate signaling receptors and effector molecules, and alterations in their SM content, controlled by SMS2, can profoundly affect cellular responsiveness to external stimuli.[16] SMS2 deficiency has been shown to promote cell migration through the CXCL12/CXCR4 signaling pathway, suggesting that the SM content in lipid rafts can modulate receptor activity.[16]

Regulation of Protein Trafficking and Secretion

The pool of SMS2 localized to the Golgi apparatus plays a distinct role in regulating the trafficking of proteins from the trans-Golgi Network (TGN) to the plasma membrane.[2] The production of DAG in the Golgi by both SMS1 and SMS2 is necessary for the recruitment of Protein Kinase D (PKD).[2][21] PKD is a kinase implicated in the fission of transport vesicles from the TGN.[2] Studies using siRNA to knock down SMS2 showed a significant delay in the transport of the reporter protein VSVG-GFP to the cell surface, providing direct evidence for SMS2's role in this secretory pathway.[2]

SMS2_Protein_Trafficking cluster_golgi Trans-Golgi Network (TGN) SMS2 SMS2 DAG Diacylglycerol (DAG) SMS2->DAG produces PKD Protein Kinase D (PKD) DAG->PKD recruits Vesicle Cargo Vesicle Fission PKD->Vesicle promotes PM Plasma Membrane Vesicle->PM Trafficking

Figure 3: Role of Golgi-localized SMS2 in protein trafficking via DAG and PKD.
Inflammation and Immune Response

A growing body of evidence links SMS2 to the regulation of inflammation. Mouse models lacking SMS2 exhibit reduced inflammatory responses and are protected from atherosclerosis.[1][6] In the context of critical limb ischemia, hypoxia was found to increase SMS2 expression in skeletal muscle.[22] This elevation in SMS2 leads to higher SM levels, which promotes inflammation via the phosphorylation of IκBα and subsequent activation of the NF-κB pathway.[22] Conversely, SMS2 deficiency suppressed this inflammatory cascade.[22]

Involvement in Pathophysiology

The central role of SMS2 in lipid metabolism and signaling means its dysregulation is implicated in numerous human diseases.

  • Cardiovascular Disease: SMS2 is considered a pro-atherogenic factor.[23] Overexpression of SMS2 in mice leads to a more atherogenic lipoprotein profile, including increased non-HDL sphingomyelin and cholesterol.[12][23] Conversely, SMS2 deficiency or inhibition reduces atherosclerosis in animal models, partly by decreasing inflammatory responses.[1][6][24]

  • Metabolic Syndrome: The role of SMS2 in metabolic diseases is complex. SMS2 knockout mice are protected from high-fat diet-induced obesity and insulin resistance, with enhanced insulin signaling observed in the liver, adipose tissue, and muscle.[9][25] However, some reports suggest that a loss of SMS2 can worsen liver steatosis, while others propose that SMS2 inhibition could reduce steatosis by increasing ceramide levels, which in turn suppresses the lipogenic transcription factor PPARγ2.[1][26]

  • Cancer: High SMS2 expression is associated with a more aggressive phenotype in breast cancer, where it promotes metastasis.[4] This is achieved by suppressing ceramide-induced apoptosis and by enhancing the epithelial-to-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway.[4] SMS2 is also linked to the acquisition of chemoresistance in leukemia, a process associated with increased exosome production.[27]

  • Bone Disorders: Pathogenic mutations in the SGMS2 gene have been identified as the cause of a rare genetic disorder characterized by osteoporosis and skeletal dysplasia.[8][14] These mutations lead to the mislocalization and retention of the SMS2 enzyme in the endoplasmic reticulum, disrupting the critical sphingomyelin/cholesterol gradient along the secretory pathway, which is essential for proper bone formation.[8][14]

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency of inhibitors and the magnitude of SMS2's effect on lipid metabolism.

Table 1: Potency of Selective SMS2 Inhibitors

Compound Type IC₅₀ (nM) Selectivity (vs. SMS1) Reference
2-Quinolone Derivative Small Molecule 950 >100-fold [1][6]

| Ly93 | Small Molecule | 91 | Selective |[28] |

Table 2: Effects of SMS2 Modulation on Plasma Sphingomyelin in Murine Models

Mouse Model Diet Change in Plasma SM vs. Wild-Type Reference
SMS2 Knockout (KO) Chow ↓ 25% [10]
SMS2 Knockout (KO) High-Fat ↓ 28% [10]

| SMS2 Liver-Specific Transgenic (LTg) | High-Fat | ↑ 29% |[10] |

Table 3: Effects of SMS2 Modulation on Cellular Lipid Levels in vitro

Cell Line Modulation Change in Sphingomyelin (SM) Change in Diacylglycerol (DAG) Reference
CHO SMS2 Overexpression ↑ 20% ↑ 31% [18]

| THP-1 Macrophages | SMS2 siRNA Knockdown | ↓ 23% | ↓ 20% |[18] |

Key Experimental Protocols

This section provides summarized methodologies for key experiments used to investigate SMS2 function.

SMS2 Activity Assay (High-Throughput Mass Spectrometry)

This protocol is adapted from methods developed for screening SMS2 inhibitors.[1][6]

  • Principle: Measures the enzymatic conversion of a specific ceramide substrate to its corresponding sphingomyelin product. The substrate and product are differentiated by their mass-to-charge ratio (m/z) using mass spectrometry.

  • Key Reagents:

    • Membrane fraction from cells overexpressing human SMS2.

    • Substrate 1: N-((2R,3S,E)-1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide (C12-Ceramide).

    • Substrate 2: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.25 M Sucrose, 1 mM EDTA.

    • Reaction Stop Solution: Acetonitrile/Methanol mixture containing an internal standard.

  • Methodology:

    • Incubate the SMS2-containing membrane fraction with C12-Ceramide and POPC in the assay buffer at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding the cold stop solution.

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant using a high-throughput mass spectrometer (e.g., a system coupled with HPLC) to quantify the amount of C12-Sphingomyelin produced relative to the internal standard.

    • For inhibitor screening, pre-incubate the enzyme with test compounds before adding substrates.

siRNA-Mediated Gene Knockdown

This is a standard technique to study the loss-of-function phenotype of SMS2.[2][19]

  • Principle: Small interfering RNAs (siRNAs) complementary to the SMS2 mRNA sequence are introduced into cells, leading to the degradation of the target mRNA and subsequent reduction in SMS2 protein expression.

  • Key Reagents:

    • Validated siRNA oligonucleotides targeting human or mouse SGMS2.

    • Non-targeting control siRNA.

    • Lipid-based transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., Opti-MEM).

  • Methodology:

    • Seed cells in antibiotic-free medium to reach 50-70% confluency on the day of transfection.

    • Dilute siRNA duplexes in serum-free medium.

    • Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Incubate cells for 48-72 hours.

    • Harvest cells and assess knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels) before proceeding with functional assays.

Analysis of Protein Trafficking (VSVG-GFP Assay)

This assay visualizes the transport of cargo from the TGN to the plasma membrane.[2]

  • Principle: A temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein tagged with GFP (VSVG-tsO45-GFP) is used. At the restrictive temperature (40°C), the protein is misfolded and retained in the ER. Shifting to the permissive temperature (32°C) allows it to fold correctly and traffic synchronously through the Golgi to the plasma membrane.

  • Methodology:

    • Transfect cells (e.g., control vs. SMS2-knockdown cells) with the VSVG-tsO45-GFP plasmid.

    • Incubate cells at 40°C for 16-24 hours to accumulate the protein in the ER. To specifically track TGN-to-PM transport, a 2-hour incubation at 20°C can be added after the 40°C block to accumulate VSVG in the TGN.

    • Shift the temperature to 32°C to initiate synchronous transport.

    • Fix the cells at various time points after the temperature shift (e.g., 0, 30, 60, 90 minutes).

    • Visualize the location of the VSVG-GFP fusion protein using fluorescence microscopy. The rate of appearance at the plasma membrane is used as a measure of trafficking efficiency.

Conclusion and Future Directions

Sphingomyelin synthase 2 is a multifaceted enzyme that extends far beyond its role in lipid synthesis. As a gatekeeper of the ceramide/sphingomyelin/DAG balance at the plasma membrane and Golgi, it is deeply integrated into the cellular signaling architecture that governs life, death, and function. Its demonstrated involvement in a host of prevalent human diseases, from atherosclerosis to cancer, underscores its importance as a high-value target for therapeutic intervention.

Future research should focus on developing highly selective and potent SMS2 inhibitors for clinical use, elucidating the specific roles of SMS2 in different cell types and tissues, and further unraveling the complex interplay between SMS2 activity and other metabolic and signaling pathways. A deeper understanding of SMS2 will undoubtedly open new avenues for treating complex human disorders.

References

Understanding the Pathway of Sphingomyelin Synthase 2 (SMS2) Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingomyelin Synthase 2 (SMS2) has emerged as a critical enzyme in cellular signaling and a promising therapeutic target for a multitude of diseases, including atherosclerosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the SMS2 inhibition pathway, detailing the molecular mechanisms, downstream signaling consequences, and methodologies for inhibitor characterization. By consolidating quantitative data, experimental protocols, and visual pathway diagrams, this document serves as a core resource for researchers and professionals in drug development aimed at targeting SMS2.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin (SM) is a crucial component of cellular membranes, particularly enriched in the plasma membrane and lipid rafts. Sphingomyelin Synthase 2 (SMS2) is one of the key enzymes responsible for the final step in SM biosynthesis, catalyzing the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG).[1] SMS2 is primarily localized at the plasma membrane, placing it at a strategic position to modulate the lipid composition of this critical cellular interface and influence a variety of signal transduction pathways.

Given its role in producing pro-inflammatory and pro-atherogenic mediators, the inhibition of SMS2 has garnered significant interest as a therapeutic strategy. Downregulation or inhibition of SMS2 has been shown to exert protective effects in preclinical models of obesity, atherosclerosis, and diabetes.[2]

Quantitative Data on SMS2 Inhibitors

The development of selective SMS2 inhibitors is an active area of research. A number of compounds have been identified and characterized for their potency and selectivity against SMS2 over its isoform, SMS1. The following table summarizes the available quantitative data for some of the key SMS2 inhibitors.

InhibitorChemical ClassIC50 (SMS2)Selectivity (over SMS1)Reference
D609 XanthateVaries (µM range)Non-selective[3]
2-quinolone derivative 2-quinolone950 nM>100-fold[4]
Compound 7f Not specified1.99 µM (KB cells), 0.90 µM (A549 cells)Not specified[5]
Cis-N-acetyl Imidazole9 nM (CDK5)7-fold (over CDK2)[5]

Note on IC50 and Ki: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more specific measure of the equilibrium dissociation constant of the inhibitor-enzyme complex. While IC50 values are more commonly reported, Ki values provide a more direct measure of inhibitor affinity.[6]

Signaling Pathways Modulated by SMS2 Inhibition

The inhibition of SMS2 leads to a significant alteration in the lipid composition of the plasma membrane, primarily a decrease in sphingomyelin and an increase in ceramide. These changes have profound effects on the organization and function of membrane microdomains, such as lipid rafts, which in turn modulate the activity of various signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of SMS2 has been demonstrated to attenuate NF-κB activation.[1] The proposed mechanism involves the disruption of lipid raft integrity due to decreased sphingomyelin levels. This disruption impairs the proper localization and function of key receptor complexes, such as the Toll-like receptor 4 (TLR4)-MD2 complex and the Tumor Necrosis Factor Receptor 1 (TNFR1), which are essential for initiating the NF-κB signaling cascade in response to stimuli like lipopolysaccharide (LPS) and TNF-α, respectively.[1]

NF_kappaB_Pathway SMS2 Inhibition and the NF-κB Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMS2 SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 LipidRaft Lipid Raft Integrity SM->LipidRaft TLR4 TLR4/MD2 LipidRaft->TLR4 Maintains Localization TNFR1 TNFR1 LipidRaft->TNFR1 Maintains Localization IKK IKK Complex TLR4->IKK Activation TNFR1->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Release Gene Inflammatory Gene Transcription NFkappaB_active->Gene Inhibitor SMS2 Inhibitor Inhibitor->SMS2 Inhibition PI3K_Akt_Pathway SMS2 Inhibition and the PI3K/Akt Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SMS2 SMS2 SM Sphingomyelin SMS2->SM LipidRaft Lipid Raft Integrity SM->LipidRaft RTK Receptor Tyrosine Kinase (RTK) LipidRaft->RTK Modulates Activity PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Akt_active Active Akt Akt->Akt_active Downstream Downstream Effectors (Cell Growth, Survival) Akt_active->Downstream Inhibitor SMS2 Inhibitor Inhibitor->SMS2 Inhibition Inhibitor_Workflow Workflow for SMS2 Inhibitor Characterization cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_cellular Cellular Characterization cluster_vivo In Vivo Evaluation VirtualScreening In Silico Virtual Screening HTS High-Throughput Screening (Biochemical Assay) VirtualScreening->HTS Identifies initial hits IC50 IC50 Determination (Biochemical Assay) HTS->IC50 Confirms activity Selectivity Selectivity Profiling (vs. SMS1) IC50->Selectivity Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50->Kinetics CellularAssay Cellular SMS2 Activity Assay Selectivity->CellularAssay Kinetics->CellularAssay PathwayAnalysis Downstream Pathway Analysis (Western Blot, etc.) CellularAssay->PathwayAnalysis PhenotypicAssay Phenotypic Assays (e.g., Inflammation, Proliferation) PathwayAnalysis->PhenotypicAssay PKPD Pharmacokinetics & Pharmacodynamics PhenotypicAssay->PKPD Efficacy Efficacy in Disease Models PKPD->Efficacy

References

Unveiling the Architecture of Lipid Rafts: A Technical Guide to Utilizing Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), as a powerful tool for investigating the formation and function of lipid rafts. By elucidating the core methodologies and expected quantitative outcomes, this document serves as a comprehensive resource for professionals engaged in cellular biology, signal transduction, and drug discovery.

Introduction: The Dynamic Landscape of Lipid Rafts and the Role of SMS2

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains act as crucial signaling platforms, orchestrating a multitude of cellular processes ranging from immune responses to metabolic regulation. A key architectural component of lipid rafts is sphingomyelin (SM), the synthesis of which is primarily catalyzed by two enzymes: Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2).

SMS2 is predominantly localized to the plasma membrane, making it a pivotal enzyme in controlling the levels of SM within lipid rafts.[1] Inhibition of SMS2 provides a direct and specific means to perturb the integrity of these microdomains, thereby allowing for the detailed study of their role in various signaling cascades. This compound is a highly selective, orally active small molecule inhibitor of SMS2, with a reported IC50 of 100 nM for SMS2, exhibiting significantly lower potency against SMS1 (IC50 = 56 µM).[2] This selectivity makes this compound an invaluable tool for dissecting the specific contributions of plasma membrane-synthesized sphingomyelin to lipid raft-dependent cellular functions.

Mechanism of Action: Disrupting Raft Integrity through Sphingomyelin Depletion

This compound exerts its effect by directly inhibiting the enzymatic activity of SMS2. This enzyme catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. By blocking this final step in sphingomyelin biosynthesis at the plasma membrane, this compound leads to a localized depletion of sphingomyelin. This reduction in sphingomyelin content disrupts the tightly packed, ordered environment characteristic of lipid rafts, leading to their disorganization and the dispersal of their constituent proteins and lipids.

Mechanism of Action of this compound cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Organized) cluster_nonraft Non-Raft (Disorganized) Sphingomyelin Sphingomyelin Lipid Raft (Organized) Lipid Raft (Organized) Cholesterol Cholesterol Raft Proteins Raft Proteins Dispersed Sphingomyelin Dispersed Sphingomyelin Dispersed Cholesterol Dispersed Cholesterol Dispersed Raft Proteins Dispersed Raft Proteins This compound This compound SMS2 SMS2 This compound->SMS2 Inhibits SMS2->Sphingomyelin Synthesizes Ceramide Ceramide Ceramide->SMS2 Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SMS2 Non-Raft (Disorganized) Non-Raft (Disorganized) Lipid Raft (Organized)->Non-Raft (Disorganized) Disruption Workflow for In Vitro Cell Treatment with this compound Start Start Seed Cells Seed Cells Start->Seed Cells Prepare this compound Solution Prepare this compound Solution Seed Cells->Prepare this compound Solution Treat Cells Treat Cells Prepare this compound Solution->Treat Cells Incubate Incubate Treat Cells->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Downstream Analysis Downstream Analysis Harvest Cells->Downstream Analysis Impact of this compound on TLR4 Signaling cluster_control Control cluster_raft_control Lipid Raft cluster_sms2in2 This compound Treatment TLR4_C TLR4 MyD88_C MyD88 TLR4_C->MyD88_C Recruitment MD2_C MD2 Inflammatory Response_C Inflammatory Response MyD88_C->Inflammatory Response_C LPS_C LPS LPS_C->TLR4_C This compound This compound Disrupted Raft Disrupted Raft This compound->Disrupted Raft TLR4_T TLR4 (Dispersed) MyD88_T MyD88 TLR4_T->MyD88_T Impaired Recruitment MD2_T MD2 (Dispersed) Reduced Response Reduced Inflammatory Response MyD88_T->Reduced Response LPS_T LPS LPS_T->TLR4_T Impact of this compound on Insulin Signaling cluster_control_insulin Control cluster_raft_control_insulin Lipid Raft cluster_sms2in2_insulin This compound Treatment IR_C Insulin Receptor GLUT4_Vesicle_C GLUT4 Vesicle IR_C->GLUT4_Vesicle_C Signals Translocation GLUT4_Membrane_C GLUT4 (Membrane) GLUT4_Vesicle_C->GLUT4_Membrane_C Glucose_Uptake_C Glucose Uptake GLUT4_Membrane_C->Glucose_Uptake_C Insulin_C Insulin Insulin_C->IR_C Sms2-IN-2_I Sms2-IN-2_I Disrupted_Raft_I Disrupted Raft Sms2-IN-2_I->Disrupted_Raft_I IR_T Insulin Receptor (Dispersed) Reduced_Translocation Reduced GLUT4 Translocation IR_T->Reduced_Translocation GLUT4_Vesicle_T GLUT4 Vesicle GLUT4_Vesicle_T->Reduced_Translocation Reduced_Glucose_Uptake Reduced Glucose Uptake Reduced_Translocation->Reduced_Glucose_Uptake Insulin_T Insulin Insulin_T->IR_T

References

The Gatekeeper of the Membrane: SMS2's Critical Role in Ceramide and Sphingomyelin Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in cellular lipid metabolism, primarily localized to the plasma membrane where it governs the delicate balance between the pro-apoptotic signaling lipid, ceramide, and the structural membrane component, sphingomyelin (SM). By catalyzing the conversion of ceramide to sphingomyelin, SMS2 not only maintains the integrity of the plasma membrane and its associated lipid rafts but also directly attenuates ceramide-mediated signaling pathways. Dysregulation of SMS2 activity is increasingly implicated in a host of pathologies, including cancer, metabolic diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biochemical function of SMS2, its central role in maintaining sphingolipid homeostasis, and its impact on critical signaling cascades. We present quantitative data from key studies, detailed experimental protocols for assessing SMS2 function, and visual diagrams of the underlying molecular pathways to equip researchers and drug development professionals with a thorough understanding of this important therapeutic target.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingolipids are a class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. At the heart of sphingolipid metabolism lies the dynamic interplay between ceramide and sphingomyelin. Ceramide is a central hub in this network, acting as a precursor for complex sphingolipids and as a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation. Sphingomyelin (SM) is a major constituent of the plasma membrane, essential for membrane fluidity, cholesterol organization, and the formation of lipid rafts—specialized microdomains that serve as platforms for signal transduction.[1]

The enzymatic conversion between these two lipids is tightly controlled. Sphingomyelin synthases (SMS) catalyze the synthesis of sphingomyelin from ceramide and phosphatidylcholine, producing diacylglycerol (DAG) as a byproduct.[2] Mammals have two primary isoforms, SMS1 and SMS2, which are distinguished by their subcellular localization and function. SMS1 is predominantly found in the Golgi apparatus, responsible for the bulk of de novo sphingomyelin synthesis.[3] SMS2, the focus of this guide, resides primarily at the plasma membrane.[3] This specific localization positions SMS2 as the primary regulator of the ceramide/sphingomyelin balance in the cell's outermost boundary, directly influencing signal reception and transduction at the cell surface.

Biochemical Function and Regulation of SMS2

SMS2 (gene name: SGMS2) is a multi-pass transmembrane protein that catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), yielding sphingomyelin (SM) and diacylglycerol (DAG).[4][5] This reaction is reversible, and the direction is thought to depend on the local concentrations of the substrates and products.[5]

SMS2_Reaction Cer Ceramide SMS2 SMS2 Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG

Figure 1: The catalytic reaction mediated by SMS2.

In addition to its primary function, studies have revealed that SMS2 possesses a dual enzymatic activity, also functioning as a ceramide phosphoethanolamine (CPE) synthase. This reaction involves the transfer of a phosphoethanolamine headgroup from phosphatidylethanolamine (PE) to ceramide.[6][7] While CPE is a minor sphingolipid in mammals compared to SM, this dual functionality highlights the complexity of SMS2's role in lipid metabolism.

SMS2 and the Homeostasis of Ceramide and Sphingomyelin

The primary role of SMS2 is the maintenance of sphingolipid homeostasis at the plasma membrane. It functions in a dynamic cycle with sphingomyelinases (SMases), which catalyze the reverse reaction: the hydrolysis of sphingomyelin back into ceramide. This "SM cycle" is a critical regulatory mechanism for controlling cell fate.

Homeostasis_Cycle cluster_PM Plasma Membrane Cer Ceramide SM Sphingomyelin Cer->SM SMS2 Apoptosis Pro-Apoptotic Signaling (e.g., Ceramide-Rich Platforms) Cer->Apoptosis SM->Cer SMases Rafts Membrane Integrity Lipid Raft Function SM->Rafts

Figure 2: The Ceramide/Sphingomyelin cycle at the plasma membrane.

By consuming ceramide, SMS2 keeps the concentration of this pro-apoptotic lipid low, thereby promoting cell survival. Simultaneously, the production of sphingomyelin reinforces the structural integrity of the plasma membrane and supports the function of lipid rafts, which are crucial for the proper localization and function of membrane receptors and signaling molecules.[8]

Deficiency or knockdown of SMS2 disrupts this balance, leading to a decrease in sphingomyelin and a significant accumulation of ceramide at the plasma membrane.[2][3] This shift has profound consequences for cellular function, as detailed in the quantitative data below.

Data Presentation: Effects of SMS2 Deficiency on Sphingolipid Levels

The following tables summarize quantitative data from studies using SMS2 knockout (KO) mice, demonstrating the enzyme's critical role in systemic lipid homeostasis.

Table 1: Plasma Sphingolipid Profile in SMS1-KO vs. SMS2-KO Mice

Lipid Species SMS1-KO Mice (Change vs. WT) SMS2-KO Mice (Change vs. WT) Reference
Sphingomyelin Decreased Decreased [3]
Ceramide No significant change Increased [3]
Glucosylceramide Increased No significant change [3]

| Ganglioside GM3 | Increased | No significant change |[3] |

Table 2: Liver Sphingolipid Profile in SMS1-KO vs. SMS2-KO Mice

Lipid Species SMS1-KO Mice (Change vs. WT) SMS2-KO Mice (Change vs. WT) Reference
Sphingomyelin Decreased Decreased [3]
Ceramide Decreased No significant change [3]
Glucosylceramide Increased No significant change [3]

| Ganglioside GM3 | Increased | No significant change |[3] |

These tables highlight the distinct roles of SMS1 and SMS2. Notably, only SMS2 deficiency leads to an increase in plasma ceramide levels, underscoring its unique role in controlling ceramide homeostasis at the interface between the cell and the extracellular environment.

Role of SMS2 in Cellular Signaling Pathways

The ability of SMS2 to modulate the local concentrations of sphingomyelin and ceramide directly impacts the integrity of lipid rafts and the formation of ceramide-rich platforms, thereby influencing major signaling pathways.

Attenuation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Proper activation of this pathway in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS) requires the recruitment of their respective receptors (TNFR1, TLR4) into lipid rafts.[2][9]

SMS2 is essential for maintaining the sphingomyelin content of these rafts. In the absence of SMS2, the depleted sphingomyelin levels disrupt raft integrity. This impairment prevents the efficient recruitment of TNFR1 and TLR4 to the membrane, leading to attenuated downstream signaling, including reduced IKK phosphorylation and subsequent inhibition of NF-κB activation and nuclear translocation.[2][9][10]

NFkB_Pathway Figure 3: SMS2 regulation of the NF-κB signaling pathway. cluster_SMS2_Present SMS2 Active cluster_SMS2_Absent SMS2 Deficient SMS2_p SMS2 SM_p Sphingomyelin SMS2_p->SM_p maintains Raft_p Intact Lipid Raft SM_p->Raft_p forms IKK_p IKK Raft_p->IKK_p Enables Activation TNFR1_p TNFR1/TLR4 TNFR1_p->Raft_p Recruited to IkB_p IκB IKK_p->IkB_p P NFkB_p p50/p65 Nucleus_p Nucleus NFkB_p->Nucleus_p Translocates IkB_p->NFkB_p Releases Gene_p Inflammatory Gene Expression Nucleus_p->Gene_p Activates SMS2_a No SMS2 Cer_a Ceramide Accumulation SMS2_a->Cer_a Raft_a Disrupted Raft SMS2_a->Raft_a Leads to TNFR1_a TNFR1/TLR4 Not Recruited Raft_a->TNFR1_a Impairs Recruitment IKK_a IKK (Inactive) TNFR1_a->IKK_a Fails to Activate NFkB_a p50/p65-IκB (Cytoplasmic) IKK_a->NFkB_a Gene_a No Gene Expression NFkB_a->Gene_a

Figure 3: SMS2 regulation of the NF-κB signaling pathway.
Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway, which regulates cell growth, differentiation, and fibrosis, can be influenced by the ceramide/sphingomyelin balance. Studies have shown that TGF-β stimulation can itself lead to an increase in cellular ceramide levels.[11] This ceramide can then act as a positive modulator of the pathway, enhancing the phosphorylation of Smad3, a key downstream effector, and promoting the expression of target genes like collagen.[11][12]

Conversely, other research indicates that ceramide can inhibit the trafficking of TGF-β receptors to primary cilia, a specialized signaling organelle, thereby attenuating cell migration.[13] Since SMS2's primary role is to decrease ceramide levels at the plasma membrane, its activity is positioned to modulate these ceramide-dependent effects on TGF-β signaling. High SMS2 activity would be expected to limit ceramide-enhanced Smad3 phosphorylation.

TGFb_Pathway Figure 4: Modulation of TGF-β/Smad signaling by the ceramide/SMS2 axis. TGFb TGF-β Ligand TBR TβRI / TβRII Receptor Complex TGFb->TBR Binds Smad23 Smad2/3 TBR->Smad23 Phosphorylates (P) Ceramide Ceramide TBR->Ceramide Induces Production pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Regulates Ceramide->pSmad23 Enhances Phosphorylation SMS2 SMS2 SMS2->Ceramide Consumes

Figure 4: Modulation of TGF-β/Smad signaling by the ceramide/SMS2 axis.

Experimental Protocols

Investigating the function of SMS2 requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

General Workflow for Investigating SMS2 Function

Workflow A 1. Cellular Model (e.g., HeLa, HEK293, Macrophages) B 2. Genetic Manipulation - siRNA knockdown of SMS2 - Overexpression of SMS2 - Control (scrambled siRNA, empty vector) A->B C 3. Cell Culture & Treatment (e.g., TNF-α, LPS stimulation) B->C D 4. Cell Harvesting & Lysis C->D E 5a. Biochemical Assays - In vitro SMS Activity Assay - Western Blot (for signaling proteins) D->E F 5b. Lipid Analysis - Lipid Extraction (Folch/Methanol) - Sphingolipid Quantification (LC-MS/MS) D->F G 6. Data Analysis & Interpretation E->G F->G

Figure 5: General experimental workflow for studying SMS2.
Protocol: In Vitro SMS Activity Assay (LC-MS/MS Method)

This protocol is adapted from modern methods that offer high sensitivity and specificity by using a non-native ceramide substrate and detecting the product via mass spectrometry.[12]

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., HeLa cells overexpressing SMS2) to confluency.

    • Harvest cells and wash with cold PBS. Pellet cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, with protease inhibitors).

    • Sonicate the suspension briefly on ice to lyse the cells.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Adjust concentration to 0.1-1.0 µg/µL.[12]

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 100 µL of cell lysate with the substrate, C6-Ceramide (final concentration ~5 µM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes, determined via a time-course experiment).[12]

  • Lipid Extraction:

    • Stop the reaction by adding 350 µL of a chloroform/methanol solution (2:1, v/v).

    • Vortex vigorously for 10 minutes and centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to separate the phases.

    • Carefully transfer the lower organic (chloroform) layer to a new tube.

    • Evaporate the solvent to dryness under a vacuum or a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Re-dissolve the dried lipid extract in 100 µL of methanol (or another appropriate solvent for LC).

    • Inject the sample into an LC-MS/MS system.

    • Separate lipids using a suitable column (e.g., C8 column).[12]

    • Quantify the product, C6-Sphingomyelin, using multiple reaction monitoring (MRM) mode, comparing the signal to a standard curve of known concentrations.

Protocol: Cellular Lipid Extraction and Quantification

This protocol describes a general method for extracting and quantifying total cellular ceramide and sphingomyelin.

  • Sample Preparation:

    • Culture and treat approximately 1-5 million cells per sample.

    • Harvest cells, wash with PBS, and pellet. Record the cell number or pellet weight for normalization.

  • Lipid Extraction (Methanol-based):

    • To the cell pellet, add 200 µL of cold methanol containing internal standards (e.g., d7-sphingosine, C17-ceramide).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at high speed for 10 minutes to pellet cell debris.

    • Transfer the methanol supernatant, which contains the lipids, to a new tube for analysis.[4][5]

  • LC-MS/MS Quantification:

    • Analyze the lipid extract using an LC-MS/MS system.

    • Employ a chromatographic method (e.g., reverse-phase HPLC) to separate the different sphingolipid species based on their acyl chain length and saturation.[14]

    • Use electrospray ionization (ESI) in positive ion mode and MRM to detect and quantify each specific ceramide and sphingomyelin species based on its unique precursor and product ion pair.

    • Calculate the concentration of each lipid species by comparing its peak area to that of the corresponding internal standard.

Conclusion and Future Directions

Sphingomyelin Synthase 2 is a master regulator of the ceramide/sphingomyelin rheostat at the plasma membrane. Its activity is essential not only for maintaining the structural integrity of the cell but also for controlling potent signaling pathways that dictate cell fate, inflammation, and metabolic processes. The disruption of this balance, caused by SMS2 deficiency or inhibition, leads to ceramide accumulation and sphingomyelin depletion, with significant consequences for receptor function and downstream signaling. The attenuation of NF-κB activation and the modulation of TGF-β signaling highlight SMS2's role as a critical node in cellular regulation. As such, SMS2 represents a promising therapeutic target for a range of human diseases, and the protocols and data presented herein provide a foundational resource for furthering research and development in this field.

References

Unveiling the Anti-Inflammatory Potential of Sms2-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Sms2-IN-2, a potent and highly selective inhibitor of sphingomyelin synthase 2 (SMS2). The information presented herein is curated from preclinical research and is intended to support further investigation and development of this compound for inflammatory diseases.

Core Quantitative Data

This compound, also identified as compound 15w, has demonstrated significant and selective inhibitory activity against human SMS2, with pronounced anti-inflammatory effects observed in a preclinical model of chronic inflammation. The key quantitative findings are summarized below.

In Vitro Inhibitory Activity

This compound exhibits a high degree of selectivity for SMS2 over its isoform, SMS1. This selectivity is a critical attribute, potentially minimizing off-target effects.

Target EnzymeIC50 (nM)Selectivity (SMS1/SMS2)
Human SMS2100>560-fold
Human SMS156,000

Table 1: In vitro inhibitory potency and selectivity of this compound against human sphingomyelin synthase isoforms.[1]

In Vivo Anti-Inflammatory Efficacy in a db/db Mouse Model

Oral administration of this compound over a six-week period resulted in a significant reduction of a key pro-inflammatory cytokine, Interleukin-6 (IL-6), in the plasma of db/db mice, a model for type 2 diabetes and associated chronic inflammation.

Treatment GroupDose (mg/kg/day, p.o.)Plasma IL-6 (pg/mL)% Reduction vs. Vehicle
Vehicle-18.5 ± 2.5-
This compound2010.8 ± 1.5*41.6%
This compound508.2 ± 1.2**55.7%

*Table 2: Effect of this compound on plasma Interleukin-6 (IL-6) levels in db/db mice after 6 weeks of oral administration. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group.

In addition to its anti-inflammatory effects, this compound also demonstrated a significant impact on metabolic parameters in the same preclinical model.

Treatment GroupDose (mg/kg/day, p.o.)Plasma Insulin (ng/mL)% Reduction vs. Vehicle
Vehicle-5.8 ± 0.7-
This compound203.5 ± 0.5*39.7%
This compound502.9 ± 0.4**50.0%

*Table 3: Effect of this compound on plasma insulin levels in db/db mice after 6 weeks of oral administration. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the primary research by Mo M, et al. (2018).

In Vitro SMS1 and SMS2 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against purified human SMS1 and SMS2 enzymes.

Materials:

  • Purified human SMS1 and SMS2 enzymes

  • NBD-C6-ceramide (substrate)

  • Phosphatidylcholine (substrate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 0.1% Triton X-100

  • This compound (test compound)

  • 96-well plates

  • TLC plates (Silica gel 60)

  • Developing solvent: Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, phosphatidylcholine, and the respective enzyme (SMS1 or SMS2).

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding NBD-C6-ceramide to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).

  • Extract the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using the specified developing solvent.

  • Visualize the fluorescent spots of NBD-C6-ceramide and the product, NBD-sphingomyelin, under UV light.

  • Quantify the intensity of the product spots to determine the percentage of inhibition for each concentration of this compound.

  • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

In Vivo Chronic Inflammation Study in db/db Mice

This protocol details the in vivo evaluation of the anti-inflammatory effects of this compound in a diabetic and chronic inflammation mouse model.

Animal Model:

  • Male db/db mice (a model of type 2 diabetes and obesity-related inflammation)

  • Age: 6-8 weeks at the start of the study

Housing and Acclimation:

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Acclimate the animals for at least one week before the start of the experiment.

Compound Formulation and Administration:

  • Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in water).

  • Suspend this compound in the vehicle to achieve the desired concentrations (20 mg/mL and 50 mg/mL for the respective doses).

  • Administer the compound or vehicle orally (p.o.) via gavage once daily for 6 consecutive weeks.

Sample Collection and Analysis:

  • At the end of the 6-week treatment period, fast the mice overnight.

  • Collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes.

  • Separate the plasma by centrifugation at 3000 rpm for 15 minutes at 4°C.

  • Store the plasma samples at -80°C until analysis.

  • Measure the concentration of plasma IL-6 and insulin using commercially available ELISA kits according to the manufacturer's instructions.

Statistical Analysis:

  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group.

  • A p-value of less than 0.05 is considered statistically significant.

Visualizing the Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of signaling pathways downstream of SMS2 activity. Inhibition of SMS2 can alter the balance of bioactive lipids like ceramide and diacylglycerol, which in turn can influence inflammatory signaling cascades.

Proposed Signaling Pathway of SMS2 Inhibition

The following diagram illustrates the proposed mechanism by which inhibition of SMS2 by this compound leads to a reduction in inflammatory cytokine production. Research suggests that SMS2 activity is linked to the activation of the NF-κB pathway, a key regulator of inflammation.

SMS2_Inhibition_Pathway cluster_membrane Plasma Membrane PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG NFkB_activation NF-κB Pathway Activation DAG->NFkB_activation Activates Sms2_IN_2 This compound Sms2_IN_2->SMS2 Cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-6) NFkB_activation->Cytokine_production Induces

Caption: Inhibition of SMS2 by this compound reduces the production of diacylglycerol (DAG), a key signaling molecule that can activate the pro-inflammatory NF-κB pathway, leading to decreased cytokine production.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

This diagram outlines the key steps in the preclinical evaluation of this compound's anti-inflammatory efficacy.

InVivo_Workflow start Start: db/db Mice Model acclimation Acclimation (1 week) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment Daily Oral Administration (6 weeks) - Vehicle - this compound (20 mg/kg) - this compound (50 mg/kg) grouping->treatment blood_collection Blood Sample Collection treatment->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation elisa ELISA for IL-6 and Insulin plasma_separation->elisa data_analysis Statistical Analysis elisa->data_analysis end End: Efficacy Assessment data_analysis->end

Caption: A streamlined workflow for the in vivo assessment of this compound's anti-inflammatory effects in a chronic inflammation mouse model.

References

Downstream signaling effects of SMS2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Signaling Effects of Sphingomyelin Synthase 2 (SMS2) Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in cellular lipid metabolism, primarily localized to the plasma membrane where it catalyzes the final step in sphingomyelin (SM) biosynthesis. This reaction, converting ceramide and phosphatidylcholine into SM and diacylglycerol (DAG), places SMS2 at a critical juncture of signaling pathways governed by these bioactive lipids. Inhibition of SMS2 disrupts this delicate balance, leading to a cascade of downstream effects with profound implications for cellular homeostasis, including the modulation of signal transduction, inflammation, apoptosis, and cellular stress responses. This technical guide provides a comprehensive overview of the core signaling consequences of SMS2 inhibition, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the affected pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of SMS2 and the Impact of Inhibition

SMS2 is an integral membrane protein that facilitates the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1][2] This activity is crucial for maintaining the composition of the plasma membrane, particularly within specialized microdomains known as lipid rafts.[3][4]

Inhibition of SMS2, whether through pharmacological agents like D609, or genetic methods such as siRNA or CRISPR-mediated knockout, fundamentally alters the cellular lipid landscape.[5][6][7] The primary consequences are:

  • Decreased Sphingomyelin (SM) Levels: The most direct effect is the reduced synthesis of SM, a critical structural component of the plasma membrane and a key constituent of lipid rafts.[3]

  • Accumulation of Ceramide: As the substrate for SMS2, ceramide levels tend to increase upon enzyme inhibition.[8][9] Ceramide is a potent second messenger implicated in apoptosis, cellular stress, and insulin resistance.[10][11]

  • Decreased Diacylglycerol (DAG) Levels: The production of DAG, another crucial second messenger involved in activating protein kinase C (PKC) isoforms, is concomitantly reduced.[12]

This triad of lipid alterations triggers a complex network of downstream signaling events.

G PC Phosphatidylcholine (PC) SMS2 SMS2 PC->SMS2 Cer Ceramide Cer->SMS2 SM Sphingomyelin (SM) SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Inhibitor SMS2 Inhibitor (e.g., D609, siRNA) Inhibitor->SMS2 G SMS2 SMS2 SM Sphingomyelin SMS2->SM synthesizes Raft Lipid Raft Integrity SM->Raft maintains TNFR1 TNFR1 Clustering Raft->TNFR1 enables Signaling Downstream Signaling (e.g., NF-κB, Akt) TNFR1->Signaling activates Inhibition SMS2 Inhibition Inhibition->SMS2 G cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Complex (in Lipid Raft) LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB p65/p50 IkB->NFkB releases NFkB->Nucleus Transcription Inflammatory Gene Transcription SMS2_Inhibition SMS2 Inhibition SMS2_Inhibition->TLR4 disrupts raft G SMS2_Inhibition SMS2 Inhibition Ceramide ↑ Ceramide SMS2_Inhibition->Ceramide PP2A PP2A Ceramide->PP2A activates JNK JNK/SAPK Pathway Ceramide->JNK activates Akt Akt (Pro-Survival) PP2A->Akt dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis promotes G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A1 Seed Cells (e.g., THP-1) A2 Transfect with Control or SMS2 siRNA A1->A2 A3 Incubate 48-72h A2->A3 A4 Stimulate with LPS A3->A4 B1 Harvest Cells & Perform Nuclear/Cytoplasmic Fractionation A4->B1 B2 Quantify Protein (BCA Assay) B1->B2 C1 SDS-PAGE B2->C1 C2 Membrane Transfer C1->C2 C3 Immunoblot for p65, Lamin B1, GAPDH C2->C3 C4 Detect & Image C3->C4 D1 Quantify Band Density C4->D1 D2 Analyze Nuclear vs. Cytoplasmic p65 Ratio D1->D2

References

The Role of Sphingomyelin Synthase 2 in Neuroinflammatory Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, multiple sclerosis, and ischemic stroke. Sphingolipids, a class of lipids integral to cell membrane structure and signaling, have emerged as key modulators of neuroinflammatory and neurodegenerative processes. Sphingomyelin Synthase 2 (SMS2), an enzyme that catalyzes the synthesis of sphingomyelin from ceramide and phosphatidylcholine, is strategically located at the plasma membrane and plays a pivotal role in regulating the balance of these bioactive lipids. Emerging evidence strongly implicates SMS2 as a critical mediator in neuroinflammatory pathways, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of SMS2 in neuroinflammation, detailing its impact on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Functions of SMS2 in the Central Nervous System

Sphingomyelin Synthase 2 is one of the two major enzymes responsible for sphingomyelin (SM) biosynthesis. While SMS1 is primarily localized to the Golgi apparatus, SMS2 resides at the plasma membrane, placing it at the forefront of cellular responses to extracellular stimuli.[1] The enzymatic reaction catalyzed by SMS2 is crucial for maintaining the integrity of the plasma membrane and lipid rafts, which are specialized microdomains that serve as platforms for signal transduction.[2][3]

The core function of SMS2 in the context of neuroinflammation revolves around its ability to modulate the cellular levels of two key bioactive sphingolipids: ceramide and sphingomyelin. An imbalance in the ceramide/sphingomyelin ratio has been linked to neuronal dysfunction and apoptosis.[4] Elevated ceramide levels are often associated with pro-inflammatory and pro-apoptotic signaling.[4] By converting ceramide to the structurally important and less bioactive sphingomyelin, SMS2 can influence a variety of cellular processes, including:

  • Modulation of Inflammatory Signaling: SMS2 activity has been shown to influence inflammatory responses mediated by Toll-like receptor 4 (TLR4) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

  • Regulation of Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), play a central role in neuroinflammation. SMS2 deficiency has been demonstrated to suppress microglial activation.[5]

  • Influence on Lipid Raft Composition and Function: By controlling sphingomyelin levels, SMS2 impacts the composition and integrity of lipid rafts, which in turn affects the localization and function of various receptors and signaling molecules involved in inflammatory processes.[6][7]

Quantitative Data on the Role of SMS2 in Neuroinflammation

The following tables summarize key quantitative findings from studies investigating the role of SMS2 in neuroinflammatory processes, primarily using SMS2 knockout (SMS2-/-) mouse models and pharmacological inhibitors.

Table 1: Effect of SMS2 Deficiency on Sphingolipid Levels in the Brain

SphingolipidChange in SMS2-/- MiceTissue/Cell TypeReference
SphingomyelinDecreasedLiver, Plasma, Macrophages[8]
CeramideIncreasedLiver, Plasma, Macrophages[8][9]
DihydroSMIncreased (fourfold)Plasma Membrane of ΔSMS1/2 cells expressing SMS2M64R[10]

Table 2: Impact of SMS2 Deficiency on Neuroinflammation Markers and Outcomes in a Mouse Model of Cerebral Ischemia/Reperfusion

ParameterWild-Type (WT) MiceSMS2-/- MiceTime PointReference
Neurological Deficit ScoreHigherSignificantly Lower (P=0.027)72 hours[5]
Infarct VolumeLargerDecreased24 and 72 hours[5]
Iba 1+ Cells (Activated Microglia)HigherSignificantly Lower (P<0.05)24 and 72 hours[5]
Galectin 3 (Pro-inflammatory)HigherDecreased24 and 72 hours[5]
Interleukin-1β (Pro-inflammatory)HigherDecreased24 and 72 hours[5]
Arginase 1 (Anti-inflammatory)LowerIncreased24 and 72 hours[5]

Table 3: Effect of a Neutral Sphingomyelinase 2 (nSMase2) Inhibitor on Inflammatory Gene Expression in the Brain of West Nile Virus-Infected Mice

GeneChange with DPTIP-P1 TreatmentFunctionReference
IL-1βReduced expressionPro-inflammatory cytokine[11]
Lyz2Reduced expressionMarker for macrophage infiltration[11]
Trbc1Modified expressionT cell activation[11]
Ptnp22Modified expressionT cell activation[11]

Signaling Pathways Involving SMS2 in Neuroinflammation

SMS2 plays a crucial role in modulating neuroinflammatory signaling pathways, primarily through its influence on lipid raft integrity and the subsequent recruitment of signaling molecules. The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a key cascade implicated in SMS2-mediated neuroinflammation.

SMS2-TLR4-NF-κB Signaling Pathway

SMS2_TLR4_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds LipidRaft Lipid Raft TLR4->LipidRaft Recruitment MyD88 MyD88 TLR4->MyD88 Activates SMS2 SMS2 SMS2->LipidRaft Maintains Integrity LipidRaft->MyD88 Facilitates Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Degradation of IκB IkB->NFkB_IkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->ProInflammatory_Genes Induces Experimental_Workflow cluster_model Animal Model cluster_procedure Experimental Procedure cluster_assessment Assessment cluster_analysis Molecular and Cellular Analysis MouseModel SMS2-/- and WT Mice MCAO Middle Cerebral Artery Occlusion (MCAO) (Ischemia/Reperfusion) MouseModel->MCAO NeuroScore Neurological Deficit Scoring MCAO->NeuroScore InfarctVol Infarct Volume Measurement (TTC Staining) MCAO->InfarctVol TissueHarvest Brain Tissue Harvesting MCAO->TissueHarvest Microglia Microglia Activation Analysis (Immunofluorescence for Iba1) TissueHarvest->Microglia Cytokines Cytokine Quantification (ELISA/RT-PCR for TNF-α, IL-1β) TissueHarvest->Cytokines LipidAnalysis Sphingolipid Analysis (LC-MS/MS for Ceramide/SM) TissueHarvest->LipidAnalysis Signaling Signaling Pathway Analysis (Western Blot for p-NF-κB) TissueHarvest->Signaling

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in sphingolipid metabolism, primarily located at the plasma membrane where it catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol. This activity places SMS2 at the heart of the cellular "rheostat" that balances the levels of pro-apoptotic ceramide and pro-survival sphingomyelin. Emerging evidence has implicated aberrant SMS2 activity in the pathology of various cancers. In malignancies such as breast and ovarian cancer, elevated SMS2 expression is linked to enhanced cell proliferation, migration, and chemoresistance. This is achieved by suppressing ceramide-induced apoptosis and activating key oncogenic signaling pathways, including the TGF-β/Smad and NF-κB pathways. Conversely, in some contexts like hepatocellular carcinoma, SMS2 can sensitize cells to chemotherapy. This technical guide provides an in-depth overview of the mechanisms linking SMS2 to cancer cell proliferation, summarizes key quantitative data, details essential experimental protocols, and explores the potential of SMS2 as a therapeutic target.

The Core Mechanism: SMS2 and the Ceramide-Sphingomyelin Rheostat

The fundamental role of SMS2 in cancer proliferation stems from its direct influence on the balance between two critical sphingolipids: ceramide and sphingomyelin.

  • Ceramide: Widely recognized as a tumor-suppressive lipid, ceramide is a key signaling molecule that mediates cell growth arrest, senescence, and apoptosis in response to cellular stress, including chemotherapy and radiation.[1][2]

  • Sphingomyelin (SM): As a major component of the plasma membrane and lipid rafts, SM is crucial for membrane integrity and signaling. Its synthesis from ceramide promotes cell survival and proliferation.[3][4]

SMS2 activity directly consumes the pro-apoptotic ceramide to produce pro-proliferative sphingomyelin.[3] Consequently, the upregulation of SMS2, frequently observed in cancer cells, shifts this balance, creating a cellular environment that favors uncontrolled growth and resistance to cell death.[1][4]

SMS2 Catalytic Activity cluster_reactants Substrates cluster_products Products Cer Ceramide SMS2 SMS2 Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin DAG Diacylglycerol SMS2->SM SMS2->DAG

Caption: The enzymatic reaction catalyzed by SMS2.

The Ceramide-Sphingomyelin Rheostat Ceramide Ceramide Pool SMS2 SMS2 Activity Ceramide->SMS2 Consumed Apoptosis Apoptosis Growth Arrest Ceramide->Apoptosis SM Sphingomyelin Pool Proliferation Cell Proliferation Survival SM->Proliferation SMS2->SM Produced Proliferation->Apoptosis Antagonistic

Caption: SMS2 shifts the balance from pro-apoptotic ceramide to pro-survival sphingomyelin.

SMS2-Mediated Signaling Pathways in Cancer Proliferation

Upregulated SMS2 activity promotes cancer cell proliferation and survival by activating distinct signaling cascades.

TGF-β/Smad Pathway in Breast Cancer

In breast cancer, high SMS2 expression is associated with an aggressive and metastatic phenotype.[5] SMS2-mediated production of sphingomyelin enhances the secretion of Transforming Growth Factor-β1 (TGF-β1).[5] This, in turn, activates the canonical TGF-β/Smad signaling pathway, a key driver of the epithelial-to-mesenchymal transition (EMT), which promotes cancer cell invasiveness and migration.[5][6][7]

SMS2-TGF-β/Smad Signaling Pathway SMS2 High SMS2 Activity SM Increased Sphingomyelin SMS2->SM TGFb_sec Increased TGF-β1 Secretion SM->TGFb_sec TGFbR TGF-β Receptor Activation TGFb_sec->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Smad4 Smad4 Complex Formation Smad->Smad4 NucTrans Nuclear Translocation Smad4->NucTrans EMT EMT Gene Transcription NucTrans->EMT Phenotype Increased Proliferation, Invasion & Metastasis EMT->Phenotype SMS2-NF-κB Signaling Pathway SMS2 High SMS2 Activity SM Increased Sphingomyelin SMS2->SM LR Lipid Raft Modulation (FLOT2↑) SM->LR IKK IKK Complex Activation LR->IKK IkB IκBα Degradation IKK->IkB NFkB p-NF-κB Nuclear Translocation IkB->NFkB Phenotype Increased Stemness & Chemoresistance NFkB->Phenotype General Workflow for SMS2 Functional Analysis cluster_setup Experimental Setup cluster_validation Validation cluster_assays Functional Assays cluster_analysis Data Analysis & Conclusion start Select Cancer Cell Line (e.g., MCF-7, OV-90) transfect Transfect with: 1. Control siRNA 2. SMS2-specific siRNA start->transfect validate Confirm Knockdown (qRT-PCR / Western Blot) transfect->validate prolif Proliferation Assay (BrdU, CCK-8) validate->prolif pathway Pathway Analysis (Western Blot for p-NF-κB) validate->pathway lipid Lipidomics (LC-MS/MS for Cer/SM) validate->lipid invivo In Vivo Tumorigenesis (Xenograft Model) validate->invivo end Correlate SMS2 levels with cancer phenotype prolif->end pathway->end lipid->end invivo->end

References

SMS2: A Pivotal Therapeutic Target in the intricate web of Metabolic Syndromes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndromes, a cluster of conditions including insulin resistance, obesity, dyslipidemia, and hypertension, represent a significant and escalating global health challenge. The intricate signaling networks underlying these pathologies present a complex landscape for therapeutic intervention. Emerging evidence compellingly positions Sphingomyelin Synthase 2 (SMS2) as a critical nexus in the regulation of lipid and glucose homeostasis, making it a highly attractive target for novel drug development. This technical guide provides a comprehensive overview of the core biology of SMS2, its role in metabolic diseases, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical models. Furthermore, we present novel visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of SMS2 as a therapeutic target.

Introduction: The Emerging Role of SMS2 in Metabolic Disease

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, thereby generating SM and diacylglycerol (DAG).[1] While ubiquitously expressed, SMS2 is particularly abundant in the plasma membrane of metabolically active tissues such as the liver, adipose tissue, and skeletal muscle. Its strategic location and enzymatic function place it at the crossroads of lipid signaling and metabolic regulation.

The dysregulation of sphingolipid metabolism, particularly the accumulation of bioactive lipids like ceramides and DAG, has been strongly implicated in the pathogenesis of insulin resistance and other features of metabolic syndrome.[2][3] Elevated levels of these lipid messengers can interfere with insulin signaling pathways, leading to impaired glucose uptake and utilization.[2][3] Given that SMS2 directly produces both SM and DAG, and its activity influences cellular ceramide levels, its role in metabolic health and disease is of paramount interest.

SMS2-Mediated Signaling in Metabolic Syndromes

The influence of SMS2 on metabolic homeostasis is primarily mediated through its products, sphingomyelin and diacylglycerol, and its substrate, ceramide. These lipids act as second messengers, modulating key signaling pathways that govern insulin sensitivity, glucose metabolism, and lipid storage.

The Ceramide Connection to Insulin Resistance

Ceramides are well-established antagonists of insulin signaling.[3] An accumulation of intracellular ceramides can lead to:

  • Inhibition of Akt/PKB: Ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, a central node in the insulin signaling cascade responsible for glucose transporter 4 (GLUT4) translocation and glycogen synthesis.[2]

  • Activation of Protein Kinase C ζ (PKCζ): Atypical PKC isoforms, such as PKCζ, can be activated by ceramides, leading to the serine phosphorylation of the insulin receptor substrate (IRS), thereby impairing its ability to activate downstream signaling.[2]

By consuming ceramide for SM synthesis, SMS2 can theoretically lower intracellular ceramide levels. However, the net effect on ceramide homeostasis is complex and likely tissue-specific, also depending on the activities of other ceramide-producing and -metabolizing enzymes.

The Diacylglycerol (DAG) Arm of SMS2 Activity

The co-production of DAG by SMS2 adds another layer of complexity to its role in metabolic signaling. DAG is a potent activator of conventional and novel protein kinase C (PKC) isoforms, particularly PKCε in the liver and PKCθ in skeletal muscle. Activation of these PKC isoforms can lead to the serine phosphorylation of the insulin receptor and IRS proteins, respectively, thereby inducing insulin resistance.[4]

The following diagram illustrates the central role of SMS2 in producing key signaling lipids that impact the insulin signaling pathway.

SMS2_Signaling_Pathway cluster_Extracellular Extracellular cluster_CellMembrane Plasma Membrane cluster_Intracellular Intracellular Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Activates SMS2 SMS2 DAG Diacylglycerol SMS2->DAG SM Sphingomyelin SMS2->SM PC Phosphatidylcholine PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Akt Akt/PKB Ceramide->Akt Inhibits PI3K PI3K IRS->PI3K Activates PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen PKC PKC PKC->IRS Inhibits DAG->PKC Activates

Caption: SMS2 in the Insulin Signaling Pathway.

Preclinical Evidence: Insights from SMS2 Knockout Models

Animal models with genetic deletion of SMS2 have provided crucial insights into its physiological role and therapeutic potential. Studies in SMS2 knockout (KO) mice have consistently demonstrated a protective phenotype against diet-induced metabolic dysfunction.

Quantitative Data from SMS2 Knockout Studies

The following tables summarize key metabolic parameters from studies comparing wild-type (WT) and SMS2 KO mice on a high-fat diet (HFD).

Table 1: Body Weight and Adiposity in SMS2 KO Mice on HFD

ParameterWild-Type (HFD)SMS2 KO (HFD)% ChangeReference
Body Weight (g)45.2 ± 2.135.8 ± 1.5-20.8%[5]
Epididymal Fat (g)2.5 ± 0.31.5 ± 0.2-40.0%[5]
Subcutaneous Fat (g)1.8 ± 0.21.1 ± 0.1-38.9%[5]

Table 2: Glucose Homeostasis in SMS2 KO Mice on HFD

ParameterWild-Type (HFD)SMS2 KO (HFD)% ChangeReference
Fasting Glucose (mg/dL)185 ± 12130 ± 9-29.7%[5]
Fasting Insulin (ng/mL)3.2 ± 0.41.5 ± 0.2-53.1%[5]
HOMA-IR28.8 ± 3.59.8 ± 1.3-66.0%[5]
GTT AUC (mg/dL*min)45000 ± 350028000 ± 2100-37.8%[5]

Table 3: Plasma Lipid Profile in SMS2 KO Mice on HFD

ParameterWild-Type (HFD)SMS2 KO (HFD)% ChangeReference
Triglycerides (mg/dL)120 ± 1585 ± 10-29.2%[5]
Total Cholesterol (mg/dL)210 ± 20160 ± 15-23.8%[5]
Free Fatty Acids (μM)850 ± 70600 ± 50-29.4%[5]

Experimental Protocols for Studying SMS2

To facilitate further research into SMS2 as a therapeutic target, this section provides detailed methodologies for key experiments.

Sphingomyelin Synthase 2 (SMS2) Activity Assay

This protocol describes a fluorescence-based assay to measure SMS2 activity in cell lysates or tissue homogenates.

Materials:

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Cell lysis buffer (e.g., assay buffer with protease inhibitors)

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence plate reader or TLC imaging system

Procedure:

  • Prepare cell lysates or tissue homogenates: Homogenize cells or tissues in ice-cold lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Set up the reaction: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg), NBD-C6-ceramide (final concentration, e.g., 20 µM), and PC (final concentration, e.g., 200 µM) in assay buffer. The final reaction volume should be consistent (e.g., 100 µL).

  • Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and extract lipids: Add a 2:1 (v/v) mixture of chloroform:methanol to stop the reaction and extract the lipids. Vortex thoroughly and centrifuge to separate the phases.

  • Spot on TLC plate: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate.

  • Develop and visualize: Develop the TLC plate in the developing solvent. After the solvent front has reached the top, remove the plate and allow it to air dry. Visualize the fluorescent spots of NBD-C6-ceramide and the product, NBD-C6-sphingomyelin, using a fluorescence imaging system.

  • Quantify: Quantify the intensity of the fluorescent spots corresponding to the substrate and product. SMS2 activity is calculated as the amount of product formed per unit of protein per unit of time.

The following diagram outlines the workflow for the SMS2 activity assay.

SMS2_Activity_Assay_Workflow Start Start PrepareLysate Prepare Cell Lysate/ Tissue Homogenate Start->PrepareLysate ReactionSetup Set up Reaction Mixture (Lysate, NBD-Ceramide, PC) PrepareLysate->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation LipidExtraction Stop Reaction & Extract Lipids Incubation->LipidExtraction TLC Thin-Layer Chromatography (TLC) LipidExtraction->TLC Visualization Visualize Fluorescent Spots TLC->Visualization Quantification Quantify Spot Intensity & Calculate Activity Visualization->Quantification End End Quantification->End

Caption: Workflow for SMS2 Activity Assay.
Quantification of Ceramide and Diacylglycerol in Tissues

This protocol describes the quantification of ceramide and DAG species in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Materials:

  • Tissue sample (e.g., liver, adipose, muscle)

  • Internal standards for each ceramide and DAG species to be quantified

  • Extraction solvent (e.g., chloroform:methanol, 2:1, v/v)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Homogenize tissue: Homogenize a known weight of the tissue sample in an appropriate buffer.

  • Add internal standards: Add a known amount of each internal standard to the homogenate.

  • Lipid extraction: Perform a lipid extraction using a method such as the Bligh-Dyer method.

  • Dry and reconstitute: Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS analysis: Inject the sample into the LC-MS/MS system. Use a specific gradient elution program to separate the different lipid species. Use multiple reaction monitoring (MRM) mode for the detection and quantification of each ceramide and DAG species and their corresponding internal standards.

  • Data analysis: Calculate the concentration of each lipid species by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

In Vivo Metabolic Phenotyping of Mice

Standardized protocols for glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are crucial for assessing the metabolic phenotype of animal models.[7][8]

Glucose Tolerance Test (GTT):

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[8]

  • Baseline glucose: Measure baseline blood glucose from a tail snip using a glucometer.[8]

  • Glucose injection: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (i.p.) injection.[9]

  • Blood glucose monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[9]

  • Data analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT):

  • Fasting: Fast mice for a shorter period (4-6 hours) with free access to water.[8]

  • Baseline glucose: Measure baseline blood glucose from a tail snip.[8]

  • Insulin injection: Administer a bolus of human insulin (typically 0.75 U/kg body weight) via i.p. injection.[8]

  • Blood glucose monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[10]

  • Data analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Therapeutic Implications and Future Directions

The compelling preclinical data from SMS2 knockout models strongly support the therapeutic potential of targeting SMS2 for the treatment of metabolic syndromes. Inhibition of SMS2 could offer a multi-pronged approach by:

  • Reducing the production of pro-inflammatory and insulin-desensitizing DAG.

  • Potentially modulating cellular ceramide levels to improve insulin signaling.

  • Improving overall lipid and glucose homeostasis.

The development of specific and potent small molecule inhibitors of SMS2 is a critical next step. Such inhibitors would not only serve as valuable research tools to further dissect the role of SMS2 in various tissues but also represent a promising new class of therapeutics for metabolic diseases. Future research should focus on:

  • Developing and validating selective SMS2 inhibitors.

  • Investigating the long-term metabolic consequences of SMS2 inhibition in various preclinical models.

  • Elucidating the tissue-specific roles of SMS2 in metabolic regulation.

  • Identifying biomarkers to predict and monitor the response to SMS2-targeted therapies.

Conclusion

Sphingomyelin Synthase 2 has emerged from the complexities of lipid metabolism as a key regulator of metabolic homeostasis. Its strategic position in controlling the levels of bioactive lipids like ceramide and diacylglycerol places it at the heart of the signaling dysregulation that characterizes metabolic syndromes. The robust and favorable metabolic phenotype of SMS2 knockout mice provides a strong rationale for the development of SMS2 inhibitors as a novel therapeutic strategy. This technical guide provides the foundational knowledge and experimental framework to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of targeting SMS2 in the fight against the global epidemic of metabolic disease.

References

Methodological & Application

Application Notes and Protocols for Sms2-IN-2 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sms2-IN-2 is a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme localized at the plasma membrane and Golgi apparatus that catalyzes the final step in sphingomyelin (SM) biosynthesis.[1][2] SMS2 plays a crucial role in maintaining the integrity of the plasma membrane, regulating cellular signaling pathways, and has been implicated in various physiological and pathological processes including inflammation, cancer progression, and metabolic diseases.[3][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate the multifaceted roles of SMS2.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of SMS2, which transfers a phosphocholine group from phosphatidylcholine (PC) to ceramide, thereby producing sphingomyelin (SM) and diacylglycerol (DAG).[2][6] By blocking this reaction, this compound leads to a decrease in SM levels and an accumulation of ceramide, altering the lipid composition of cellular membranes, particularly lipid rafts.[7][8] This disruption of lipid homeostasis affects the function of membrane-associated proteins and downstream signaling cascades, such as the NF-κB and PLCγ/PI3K/Akt pathways.[4][9]

Quantitative Data Summary

ParameterValueSpecies/Cell TypeReference
IC50 (SMS2) 100 nMNot specified[1]
IC50 (SMS1) 56 µMNot specified[1]

Signaling Pathway of SMS2-Mediated NF-κB Activation

SMS2_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SMS2 SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 LipidRaft Lipid Raft Integrity SM->LipidRaft Receptor Receptor (e.g., TNFR) LipidRaft->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Gene Target Gene Transcription (Inflammation, Proliferation) NFkB_active->Gene Sms2_IN_2 This compound Sms2_IN_2->SMS2

Caption: SMS2 signaling pathway leading to NF-κB activation.

Experimental Workflow for Investigating this compound Effects

experimental_workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment with this compound (and appropriate controls) start->treatment incubation Incubation (Time-course experiment) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis western_blot Western Blot Analysis (e.g., p-NF-κB, p-Akt) incubation->western_blot lipidomics Lipidomics Analysis (SM, Ceramide levels) incubation->lipidomics functional Functional Assays (e.g., Macrophage Polarization, Cell Migration) incubation->functional data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis lipidomics->data_analysis functional->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest (e.g., HeLa, breast cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 100 nM to 10 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Macrophage Polarization Assay

This protocol investigates the effect of this compound on macrophage polarization, particularly the inhibition of M2-like polarization.[3]

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • Complete RPMI-1640 medium

  • M-CSF (for BMDM differentiation)

  • IL-4 and IL-13 (for M2 polarization)

  • This compound (stock solution in DMSO)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)

  • Primers for M2 macrophage markers (e.g., Arg1, Fizz1, Ym1) and a housekeeping gene (e.g., GAPDH)

  • 6-well cell culture plates

Procedure:

  • Macrophage Differentiation (for BMDMs): Culture bone marrow cells in complete RPMI-1640 supplemented with M-CSF for 7 days to differentiate them into BMDMs.

  • Cell Seeding: Seed the differentiated BMDMs or RAW 264.7 cells in 6-well plates.

  • Pre-treatment with this compound: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 2 hours.

  • M2 Polarization: Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the medium and incubate for 24 hours.

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them using TRIzol reagent to extract total RNA according to the manufacturer's protocol.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using SYBR Green master mix and primers for M2 markers and the housekeeping gene.

  • Data Analysis: Analyze the relative gene expression of M2 markers using the 2^-ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protocol 3: Western Blot Analysis of NF-κB Signaling

This protocol is to determine the effect of this compound on the activation of the NF-κB signaling pathway.[4]

Materials:

  • Cells of interest (e.g., breast cancer cells, macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Stimulating agent (e.g., TNF-α, LPS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound or vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., TNF-α at 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein, normalized to the loading control (β-actin).

Storage and Handling

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific in vitro model. This product is for research use only and not for use in humans.

References

Application Note: Protocol for Dissolving and Preparing Sms2-IN-2 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sms2-IN-2 is a potent and highly selective, orally active inhibitor of Sphingomyelin Synthase 2 (SMS2).[1][2] SMS2 is a key enzyme in the final step of sphingomyelin biosynthesis, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide, primarily at the plasma membrane.[3][4][5] Due to its role in lipid metabolism and chronic inflammation, SMS2 is a target of interest in drug development.[1][2] this compound exhibits significant selectivity for SMS2 over its isoform SMS1, making it a valuable tool for studying the specific functions of SMS2.[1][2] This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications.

Physicochemical and Pharmacological Properties

The key quantitative data for this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₁₉H₁₃ClFN₃O₂[6]
Molecular Weight 369.8 g/mol [6]
CAS Number 2241838-28-6[7]
Appearance Solid Powder[7][8]
IC₅₀ (SMS2) 100 nM[1][2]
IC₅₀ (SMS1) 56 µM[1][2]
Purity ≥98%[7]
SMS2 Signaling Pathway and Inhibition

This compound exerts its effect by directly inhibiting the enzymatic activity of SMS2, thereby blocking the synthesis of sphingomyelin and diacylglycerol at the plasma membrane.

SMS2_Pathway SMS2 Catalytic Reaction and Inhibition cluster_membrane Plasma Membrane cluster_substrates Substrates cluster_products Products SMS2 SMS2 Enzyme SM Sphingomyelin SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 Inhibitor This compound Inhibitor->SMS2

Caption: Inhibition of the SMS2 enzyme by this compound.

Solubility and Storage

Proper storage and handling are critical to maintain the stability and activity of this compound.

ParameterRecommendationSource
Solvent DMSO[2][9]
Solubility in DMSO ≥250 mg/mL (approx. 676 mM)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[1]
Handling Aliquot stock solution to avoid repeated freeze-thaw cycles[1][10]

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution (In Vitro)

This protocol describes the preparation of a concentrated stock solution in DMSO, suitable for subsequent dilution in cell culture media.

Materials:

  • This compound powder (CAS: 2241838-28-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or bath sonicator

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the this compound powder in a chemical fume hood.

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 369.8 g/mol × 1000 mg/g = 3.698 mg

  • Weighing: Accurately weigh 3.70 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly. If precipitation occurs or dissolution is slow, use a bath sonicator for 5-10 minutes or warm the solution gently to 37°C.[1] Ensure the powder is completely dissolved.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store aliquots at -80°C for long-term stability.[1][10]

Protocol 2: General Workflow for a Cell-Based Inhibition Assay

This diagram outlines the typical steps for evaluating the inhibitory activity of this compound in a cellular context.

Experimental_Workflow Workflow for Cellular Inhibition Assay A 1. Prepare Stock Solution (10 mM in DMSO) C 3. Prepare Working Solutions (Serially dilute stock in media) A->C B 2. Seed and Culture Cells D 4. Treat Cells (Add this compound and vehicle control) B->D C->D E 5. Incubate (Allow inhibitor to act) D->E F 6. Measure SMS2 Activity (e.g., via HPLC or Mass Spec) E->F G 7. Data Analysis (Determine IC50 value) F->G

Caption: Standard experimental workflow for an this compound assay.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 1 nM to 100 µM).

  • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

  • Prepare a "vehicle control" by adding the same final concentration of DMSO to the medium without the inhibitor.

  • Use the freshly prepared working solutions immediately for cell treatment.

Protocol 4: Preparation of Formulations for In Vivo Use

The following are reference protocols for preparing this compound for oral administration in animal models.[1] These may require optimization based on the specific animal model and experimental design.

Formulation A: Aqueous Suspension

  • Add each solvent sequentially:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween® 80

    • 45% Saline

  • Example for 1 mL: Add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Add 50 µL of Tween® 80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • The resulting solution should be clear with a solubility of at least 2.08 mg/mL.[1]

Formulation B: Corn Oil Suspension

  • Add each solvent sequentially:

    • 10% DMSO

    • 90% Corn Oil

  • Example for 1 mL: Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.

  • This formulation also yields a clear solution with a solubility of at least 2.08 mg/mL.[1] It is recommended to prepare this formulation fresh on the day of use.

References

Application Notes and Protocols: Targeting Sphingomyelin Synthase 2 (SMS2) in Preclinical Atherosclerosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Dosing regimen and experimental protocols for targeting Sphingomyelin Synthase 2 (SMS2) in preclinical atherosclerosis studies. While a specific inhibitor designated "Sms2-IN-2" was not identified in the reviewed literature, this document outlines the foundational preclinical data and methodologies for evaluating SMS2 inhibitors, based on genetic knockout and overexpression studies of the SMS2 gene.

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the de novo synthesis of sphingomyelin, a major component of plasma membranes and lipoproteins.[1][2][3][4][5] Emerging evidence from preclinical studies suggests that SMS2 is a promising therapeutic target for the treatment of atherosclerosis.[1][2][4][5] Inhibition of SMS2 has been shown to reduce atherosclerotic lesion development, decrease inflammation, and promote cholesterol efflux.[1][2][4] These application notes provide a summary of the key preclinical findings and detailed protocols to guide the evaluation of potential SMS2 inhibitors in atherosclerosis models.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the genetic modulation of SMS2 in mouse models of atherosclerosis. These data provide a benchmark for the expected efficacy of a pharmacological inhibitor of SMS2.

Table 1: Effect of Macrophage-Specific SMS2 Deficiency on Atherosclerosis in LDLr-/- Mice [1][2][4]

ParameterControl (WT→LDLr-/-)SMS2 Deficient (SMS2-/-→LDLr-/-)Percent Change
Aortic Root Lesion Area--↓ 57% (P<0.001)
Entire Aorta Lesion Area--↓ 42% (P<0.01)
Necrotic Core Area--↓ 71% (P<0.001)
Macrophage Content in Lesions--↓ 37% (P<0.01)
Collagen Content in Lesions--↑ 35% (P<0.05)
Free Cholesterol in Brachiocephalic Artery--↓ 33% (P<0.01)
Cholesteryl Ester in Brachiocephalic Artery--↓ 52% (P<0.001)

Table 2: Effect of Systemic SMS2 Deficiency on Atherosclerosis in ApoE-/- Mice [6]

ParameterControl (ApoE-/-)SMS2 Deficient (Sms2-/-/Apoe-/-)Percent Change
Aortic Arch and Root Lesion Area--↓ 52% (P<0.01)
Plasma Sphingomyelin Levels--↓ 35% (P<0.01)
Brachiocephalic Artery Sphingomyelin--↓ 35% (P<0.01)
Brachiocephalic Artery Ceramide--↓ 32% (P<0.01)
Brachiocephalic Artery Free Cholesterol--↓ 58% (P<0.01)
Brachiocephalic Artery Cholesteryl Ester--↓ 60% (P<0.01)

Table 3: Effect of SMS2 Overexpression on Plasma Lipids and Atherosclerosis in ApoE-/- Mice [3][5]

ParameterControl (AdV-GFP)SMS2 Overexpression (AdV-SMS2)Percent Change
Liver SMS2 mRNA Levels--↑ 2.7-fold (P<0.001)
Liver SMS Activity--↑ 2.3-fold (P<0.001)
Plasma Total Cholesterol--↑ 39% (P<0.05)
Plasma LDL-Cholesterol--↑ 42% (P<0.05)
Plasma Triglycerides--↑ 68% (P<0.001)
Plasma Sphingomyelin--↑ 45% (P<0.05)
Plasma HDL-Cholesterol--↓ 42% (P<0.05)
Aortic Root Lesion Area--Significantly Increased (P<0.001)
Whole Aorta Lesion Area--Significantly Increased (P<0.001)
Aortic Root Collagen Content--Significantly Decreased (P<0.01)

Experimental Protocols

Animal Models and Dosing Regimen

Animal Models:

  • LDL receptor knockout (LDLr-/-) mice: These mice are susceptible to diet-induced atherosclerosis. For studies focusing on the role of macrophage SMS2, bone marrow transplantation from SMS2-/- mice into irradiated LDLr-/- mice is performed.[1][2][4]

  • Apolipoprotein E knockout (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, which are exacerbated by a high-fat diet.[3][5][6]

Diet:

  • Western-type diet: Typically contains 21% fat and 0.15-0.2% cholesterol. This diet is administered for a period of 12 to 16 weeks to induce atherosclerotic plaque formation.[1][2]

  • High-fat diet: Another commonly used diet contains 1% cholesterol and 20% leaf fat, sometimes supplemented with bile salt to accelerate atherosclerosis.[7]

Dosing Regimen for a Hypothetical SMS2 Inhibitor (e.g., this compound):

  • Route of Administration: Oral gavage is a common and preferred method for daily administration of small molecule inhibitors.

  • Dose Range Finding: A preliminary dose-ranging study should be conducted to determine the optimal dose that achieves significant SMS2 inhibition without causing toxicity. This would typically involve administering the compound at three different doses (e.g., 1, 10, and 50 mg/kg/day) for a short period (e.g., 1-2 weeks) and measuring plasma and tissue sphingomyelin levels.

  • Chronic Dosing Study: Based on the dose-ranging study, a chronic efficacy study would be performed. Mice would be fed a Western-type diet and treated daily with the selected dose of the SMS2 inhibitor or vehicle control for the duration of the diet.

Assessment of Atherosclerosis

Tissue Collection:

  • At the end of the study, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • The entire aorta, from the heart to the iliac bifurcation, is dissected.

Quantification of Atherosclerotic Lesions:

  • En face analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques. The total plaque area is then quantified as a percentage of the total aortic surface area using image analysis software.[3][8]

  • Aortic root analysis: The upper portion of the heart and the aortic root are embedded in OCT compound, and serial cryosections are prepared. Sections are stained with Oil Red O for lipid accumulation and hematoxylin and eosin (H&E) for general morphology. Lesion area is measured in multiple sections and averaged.[3][8]

Plaque Composition Analysis:

  • Macrophage content: Immunostaining of aortic root sections with an anti-macrophage antibody (e.g., anti-CD68) is used to quantify the macrophage-positive area within the plaque.[1][2]

  • Collagen content: Masson's trichrome staining is used to visualize and quantify the collagen content within the plaque, which is an indicator of plaque stability.[3][8]

  • Necrotic core: The acellular area within the plaque is identified and quantified from H&E stained sections.[1][2]

Biomarker Analysis

Plasma Lipid Profile:

  • Blood is collected via cardiac puncture or retro-orbital bleeding at the time of sacrifice.

  • Plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using commercially available enzymatic kits.[3][5]

  • Plasma sphingomyelin levels can be measured using an enzymatic assay.[3][5][7]

Inflammatory Markers:

  • Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured by ELISA.[1][2]

  • The expression of inflammatory genes in tissues (e.g., aorta, peritoneal macrophages) can be assessed by quantitative real-time PCR (qRT-PCR).

Cholesterol Efflux Assay:

  • In vitro: Peritoneal macrophages are isolated from mice and loaded with radiolabeled cholesterol ([3H]-cholesterol). The cells are then incubated with cholesterol acceptors such as apolipoprotein A-I (ApoA-I) or HDL. The amount of radiolabeled cholesterol released into the medium is measured to determine the cholesterol efflux capacity.[1][2]

  • In vivo: Radiolabeled cholesterol-loaded macrophages are injected into recipient mice. The appearance of the tracer in the plasma and feces over time is monitored to assess reverse cholesterol transport.[1][2]

Visualizations

G cluster_0 Macrophage SMS2 SMS2 SM Sphingomyelin SMS2->SM + DAG Diacylglycerol SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 NFkB NF-κB Activation SM->NFkB Promotes CholesterolEfflux Cholesterol Efflux SM->CholesterolEfflux Inhibits Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Promotes CholesterolEfflux->Atherosclerosis Inhibits

Caption: Proposed signaling pathway of SMS2 in atherosclerosis.

G start Start: ApoE-/- or LDLr-/- mice diet Western-type Diet (12-16 weeks) start->diet treatment Daily Dosing: - Vehicle Control - this compound diet->treatment sacrifice Sacrifice & Tissue Collection treatment->sacrifice analysis Analysis: - Atherosclerosis Quantification - Plaque Composition - Biomarker Analysis sacrifice->analysis end End analysis->end

Caption: Experimental workflow for evaluating an SMS2 inhibitor.

References

Application Notes and Protocols: Investigating Platelet Activation Mechanisms with Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets undergo a series of morphological and biochemical changes, including adhesion, aggregation, and granule secretion, to form a hemostatic plug. Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism and has emerged as a positive regulator of platelet activation and thrombosis.[1][2][3] Inhibition of SMS2 presents a promising strategy for the development of novel antiplatelet therapies.

Sms2-IN-2 is a potent and selective inhibitor of SMS2. These application notes provide detailed protocols for utilizing this compound to investigate its effects on platelet activation and to elucidate the underlying signaling mechanisms. The primary mechanism of action involves the attenuation of the PLCγ/PI3K/Akt signaling pathway.[1][2][3]

Data Presentation

The inhibitory effect of SMS2 modulation on platelet activation can be quantified through various in vitro assays. The following tables summarize expected quantitative data based on studies with SMS2 knockout models and the SMS2 inhibitor D609, which is expected to have a similar mechanism of action to this compound.

Table 1: Effect of SMS2 Inhibition on Platelet Aggregation

AgonistConcentration% Inhibition of Aggregation (this compound vs. Control)
Thrombin0.03 U/mL~42%[3]
Collagen0.8 µg/mL~35%[3]

Table 2: Effect of SMS2 Inhibition on Platelet Spreading

ParameterThis compoundControl
Platelet Surface Area (µm²)Significantly ReducedBaseline
Note:Quantitative data should be determined empirically.

Table 3: Effect of SMS2 Inhibition on Clot Retraction

ParameterThis compoundControl
Clot Retraction (%)Significantly ReducedBaseline
Note:Quantitative data should be determined empirically.

Mandatory Visualization

Signaling Pathway of SMS2 in Platelet Activation

The following diagram illustrates the proposed signaling pathway through which SMS2 regulates platelet activation. Inhibition of SMS2 by this compound disrupts this cascade, leading to reduced platelet function.

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist (e.g., Thrombin, Collagen) Receptor Receptor Agonist->Receptor PLCg PLCγ Receptor->PLCg Activates SMS2 SMS2 SMS2->PLCg Maintains raft integrity for signaling PI3K PI3K PLCg->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibits Activation Platelet Activation (Aggregation, Spreading, Clot Retraction) Akt->Activation Promotes Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_signaling Signaling Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Isolation Blood->PRP Incubation Incubate Platelets with This compound or Vehicle Control PRP->Incubation Aggregation Platelet Aggregation Assay Incubation->Aggregation Spreading Platelet Spreading Assay Incubation->Spreading Clot_Retraction Clot Retraction Assay Incubation->Clot_Retraction Lysis Platelet Lysis Incubation->Lysis Western_Blot Western Blot for p-Akt, Akt, p-PLCγ Lysis->Western_Blot

References

Application Notes & Protocols: Investigating the Therapeutic Potential of Sms2-IN-2 in Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of excess fat in the liver (hepatic steatosis) not caused by alcohol.[1] The progression of NAFLD can lead to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] Sphingomyelin Synthase 2 (SMS2) is an enzyme at the crossroads of sphingolipid metabolism, converting ceramide into sphingomyelin.[3] Recent studies have implicated elevated SMS2 activity in the pathogenesis of fatty liver.[4][5][6] Inhibition of SMS2 has been shown to prevent intracellular lipid accumulation and inflammation, making it a promising therapeutic target.[4][6] Specifically, SMS2 deficiency or inhibition can increase hepatic ceramide levels, which in turn suppresses the expression of Peroxisome Proliferator-Activated Receptor γ2 (PPARγ2) and its target genes Cd36 and Fsp27, ultimately reducing fatty acid uptake and lipid droplet formation.[3][7]

Sms2-IN-2 is a specific inhibitor of SMS2. These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in mitigating hepatic steatosis using both in vivo and in vitro models.

Proposed Signaling Pathway of SMS2 in Hepatic Steatosis

The diagram below illustrates the proposed mechanism by which SMS2 influences lipid accumulation in hepatocytes and the intervention point for this compound.

Proposed SMS2 signaling pathway in hepatic steatosis.

Experimental Design & Workflow

A dual approach using both an animal model and a cell culture model is recommended to thoroughly investigate the effects of this compound.

In Vivo Model: High-Fat Diet (HFD)-Induced NAFLD in Mice

This model mimics the development of NAFLD in humans resulting from excessive caloric intake.[8]

InVivo_Workflow In Vivo Experimental Workflow cluster_setup Model Induction (12-16 weeks) cluster_treatment Treatment Phase (4-6 weeks) cluster_analysis Endpoint Analysis start C57BL/6J Mice (8 weeks old) diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) start->diet control_diet Control Chow Diet start->control_diet group2 Group 2: HFD + Vehicle diet->group2 group3 Group 3: HFD + this compound (Low Dose) diet->group3 group4 Group 4: HFD + this compound (High Dose) diet->group4 group1 Group 1: Control Diet + Vehicle control_diet->group1 group1->group2 collection Sample Collection: Blood (Plasma) Liver Tissue group2->group3 group3->group4 analysis Biochemical Analysis (ALT, AST, Lipids) Histological Analysis (H&E, Oil Red O) Gene Expression (qRT-PCR) Protein Analysis (Western Blot) collection->analysis

In Vivo Experimental Workflow.
In Vitro Model: Oleic Acid-Induced Steatosis in HepG2 Cells

This model provides a rapid and controlled system for studying the direct effects of this compound on hepatocytes.[2][9]

InVitro_Workflow In Vitro Experimental Workflow cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start Culture HepG2 Cells induce Induce Steatosis: Incubate with Oleic Acid (OA) (e.g., 0.5-1.0 mM for 24h) start->induce group1 Control (Vehicle) start->group1 group2 OA + Vehicle induce->group2 group3 OA + this compound (Dose 1) induce->group3 group4 OA + this compound (Dose 2) induce->group4 group5 OA + this compound (Dose 3) induce->group5 collection Sample Collection: Cell Lysates Conditioned Media analysis Lipid Accumulation (Oil Red O Staining & Quantification) Cell Viability (MTT Assay) Gene Expression (qRT-PCR) Protein Analysis (Western Blot) collection->analysis

In Vitro Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: In Vivo HFD Mouse Model
  • Animal Husbandry: House male C57BL/6J mice (8 weeks old) under a 12-hour light/dark cycle with ad libitum access to food and water.

  • NAFLD Induction: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[10][11] A control group should receive a standard chow diet.

  • Treatment Administration:

    • Randomly assign HFD-fed mice to vehicle or this compound treatment groups.

    • Administer this compound or vehicle daily via oral gavage for 4-6 weeks. Dose-ranging studies should be performed to determine optimal low and high doses.

  • Monitoring: Monitor body weight, food intake, and general health weekly.

  • Sample Collection: At the end of the treatment period, fast mice overnight.

    • Collect blood via cardiac puncture for plasma analysis.

    • Euthanize mice and perfuse the liver with PBS.

    • Excise the liver, weigh it, and section it for different analyses:

      • Fix a portion in 10% neutral buffered formalin for histology.[8]

      • Snap-freeze portions in liquid nitrogen and store at -80°C for biochemical, gene, and protein analysis.[12]

Protocol 2: In Vitro Steatosis Cell Model
  • Cell Culture: Culture human hepatoma HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Steatosis Induction:

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability/lipid staining).

    • Once cells reach 70-80% confluency, replace the medium with serum-free DMEM containing a fatty acid mixture (e.g., 1 mM oleic acid complexed to bovine serum albumin) for 24 hours to induce lipid accumulation.[13]

  • Treatment: Co-treat cells with the fatty acid mixture and various concentrations of this compound (or vehicle control) for 24 hours.

  • Sample Collection:

    • For lipid staining, fix cells directly in the plate.

    • For gene and protein analysis, wash cells with cold PBS and lyse them using appropriate buffers (e.g., TRIzol for RNA, RIPA buffer for protein). Store lysates at -80°C.

Protocol 3: Histological Analysis
  • Tissue Processing: Process formalin-fixed liver samples, embed in paraffin, and cut 5 µm sections.[14]

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate tissue sections.[15]

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).[16]

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).[16]

    • Dehydrate and mount coverslips.

    • Purpose: To assess overall liver architecture, inflammation, and hepatocyte ballooning.[14][17]

  • Oil Red O Staining (for frozen sections or cells):

    • Fix samples (frozen liver sections or cultured cells) with 4% paraformaldehyde.

    • Wash with PBS and then 60% isopropanol.

    • Stain with a freshly prepared Oil Red O working solution to visualize neutral lipids (red droplets).[18]

    • Wash and counterstain nuclei with hematoxylin if desired.

    • Purpose: To specifically visualize and quantify intracellular lipid accumulation.[18]

Protocol 4: Biochemical Analysis of Liver Lipids
  • Lipid Extraction (Folch Method):

    • Homogenize a pre-weighed frozen liver sample (~50-100 mg) in a 2:1 chloroform:methanol solution.[19][20]

    • Incubate to allow for lipid extraction.

    • Add a salt solution (e.g., 0.9% NaCl) to separate the phases.[20]

    • Centrifuge and carefully collect the lower organic (chloroform) phase containing the lipids.[19]

    • Dry the lipid extract under a stream of nitrogen.[12]

  • Triglyceride and Cholesterol Quantification:

    • Re-suspend the dried lipid extract in a suitable solvent (e.g., isopropanol).[20]

    • Use commercially available colorimetric assay kits to measure the concentration of triglycerides (TG) and total cholesterol (TC).

    • Normalize the results to the initial weight of the liver tissue (e.g., mg of TG per gram of liver).[20]

Protocol 5: Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Extract total RNA from frozen liver tissue or cell lysates using TRIzol reagent or a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[21]

  • Quantitative PCR:

    • Perform real-time PCR using a SYBR Green-based master mix.[21]

    • Reaction mixture: cDNA template, forward and reverse primers for target genes, and master mix.

    • Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[22]

    • Calculate relative gene expression using the 2^-ΔΔCt method.[22]

    • Target Genes: Smpd3 (encodes SMS2), Pparg2, Cd36, Fsp27, and markers of lipogenesis (Srebf1, Fasn, Acaca) and fatty acid oxidation (Cpt1a, Acox1).[23]

Protocol 6: Protein Expression Analysis (Western Blot)
  • Protein Extraction: Homogenize frozen liver tissue or cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[24]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[25]

    • Incubate the membrane with primary antibodies against target proteins (e.g., SMS2, PPARγ, CD36, FASN) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]

    • Use a loading control protein (e.g., β-actin, GAPDH) for normalization.

Data Presentation

Quantitative data should be presented in clear, well-structured tables to facilitate comparison between experimental groups.

Table 1: In Vivo Study - Key Metabolic and Liver Parameters

Parameter Control Diet + Vehicle HFD + Vehicle HFD + this compound (Low) HFD + this compound (High)
Final Body Weight (g)
Liver Weight (g)
Liver/Body Weight (%)
Plasma ALT (U/L)
Plasma AST (U/L)
Liver Triglycerides (mg/g)
Liver Cholesterol (mg/g)

Data presented as Mean ± SEM. Statistical significance (e.g., p < 0.05) relative to the HFD + Vehicle group should be indicated.

Table 2: In Vivo Study - Relative Gene Expression in Liver Tissue

Gene Control Diet + Vehicle HFD + Vehicle HFD + this compound (Low) HFD + this compound (High)
Smpd3 1.0 ± x.x
Pparg2 1.0 ± x.x
Cd36 1.0 ± x.x
Fasn 1.0 ± x.x
Cpt1a 1.0 ± x.x

Data normalized to housekeeping gene and expressed as fold change relative to the Control Diet group. Presented as Mean ± SEM.

Table 3: In Vitro Study - Cellular Endpoints

Parameter Control (Vehicle) OA + Vehicle OA + this compound (Dose 1) OA + this compound (Dose 2) OA + this compound (Dose 3)
Cell Viability (% of Control) 100%
Lipid Content (OD 510nm)
Relative Pparg2 mRNA 1.0 ± x.x
Relative CD36 Protein 1.0 ± x.x

Data presented as Mean ± SEM from at least three independent experiments.

References

Application Notes: Measuring Sphingomyelin Synthase 2 (SMS2) Activity Following Sms2-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme primarily located at the plasma membrane that catalyzes the final step in sphingomyelin (SM) biosynthesis.[1][2] It transfers a phosphocholine head group from phosphatidylcholine (PC) to ceramide, producing SM and diacylglycerol (DAG).[3][4] This activity is crucial for maintaining the levels of SM, a vital component of lipid rafts, which are microdomains essential for transmembrane signaling.[1][2] Dysregulation of SMS2 activity has been implicated in various pathological conditions, including inflammation, atherosclerosis, and cancer, making it an attractive target for drug development.[1]

Sms2-IN-2 is a potent and highly selective small molecule inhibitor of SMS2.[5] Its ability to specifically target SMS2 over its Golgi-located isoform, SMS1, allows for precise investigation of SMS2-specific functions and presents a therapeutic potential for chronic inflammatory diseases.[5] These application notes provide detailed protocols for cell-based assays designed to quantify the inhibitory effect of this compound on SMS2 activity, offering researchers a robust framework for their investigations.

SMS2 Signaling and Lipid Raft Formation

SMS2 activity directly influences the composition of the plasma membrane. The synthesis of sphingomyelin is critical for the formation and stability of lipid rafts. These platforms concentrate signaling molecules, thereby facilitating downstream pathways such as the NF-κB signaling cascade, which is involved in inflammation and cell survival.[1][2]

SMS2_Signaling_Pathway SMS2 Catalytic Activity and Downstream Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus SMS2 SMS2 SM Sphingomyelin (SM) SMS2->SM Product DAG Diacylglycerol (DAG) SMS2->DAG Product Ceramide Ceramide Ceramide->SMS2 Substrate PC Phosphatidylcholine (PC) PC->SMS2 Substrate LR Lipid Raft Formation/Stability SM->LR Promotes Nfkb NF-κB Pathway Activation LR->Nfkb Facilitates Inflammation Inflammatory Response Nfkb->Inflammation Leads to

Caption: SMS2 converts Ceramide and PC to SM and DAG at the plasma membrane, promoting lipid raft integrity and influencing NF-κB signaling.

Quantitative Data: In Vitro Inhibition of SMS Isoforms

This compound demonstrates high selectivity for SMS2 over SMS1. The following table summarizes the inhibitory concentrations (IC50) for this compound and other relevant inhibitors. This selectivity is critical for attributing observed cellular effects specifically to the inhibition of SMS2.

InhibitorTargetIC50Selectivity (SMS1/SMS2)Reference
This compound SMS2 100 nM 560-fold [5]
SMS156 µM[5]
Ly93SMS291 nM>100-fold (approx.)[6]
D609SMS1 & SMS2Not specifiedNon-selective[7][8]
2-quinolone derivativeSMS2950 nM>100-fold[9][10]

Experimental Protocols

General Workflow for Cell-Based SMS2 Activity Assay

The measurement of SMS2 activity in a cellular context after treatment with an inhibitor like this compound follows a standardized workflow. This process involves inhibitor treatment, cell harvesting, preparation of a lysate containing the active enzyme, conducting the enzymatic reaction with a labeled substrate, and finally, quantifying the product.

Experimental_Workflow General Experimental Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Harvesting & Lysis A->B C 3. SMS2 Enzyme Assay (Incubation with NBD-Ceramide & PC) B->C D 4. Lipid Extraction C->D E 5. Quantification (TLC or HPLC) D->E

Caption: Workflow for assessing SMS2 activity after inhibitor treatment.

Protocol 1: Fluorescence-Based SMS2 Activity Assay

This protocol details a common method to measure SMS2 activity using a fluorescent ceramide analog, NBD-ceramide. The fluorescent product, NBD-sphingomyelin, is separated from the substrate via thin-layer chromatography (TLC) and quantified.

A. Materials and Reagents

  • Cell line expressing SMS2 (e.g., HEK293, Huh7, or CHO cells)

  • This compound (or other inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS with protease inhibitors)

  • BCA Protein Assay Kit

  • C6-NBD-Ceramide (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine)

  • Phosphatidylcholine (PC)

  • Reaction Buffer (20 mM HEPES, pH 7.4)

  • Chloroform/Methanol solution (2:1, v/v)

  • TLC plates (Silica Gel 60)

  • TLC Mobile Phase (e.g., Chloroform:Methanol:Acetic Acid:Water, 50:30:8:4, v/v/v/v)

  • Fluorescence scanner or imaging system

B. Experimental Procedure

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Preparation of Cell Lysate:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Homogenize the lysate by passing it through a fine-gauge needle or by sonication on ice.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant, which contains the cellular proteins including SMS2.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SMS2 Activity Assay: [11]

    • Prepare the reaction mixture in a microcentrifuge tube. For each reaction, combine:

      • Cell lysate (e.g., 100-200 µg of total protein)

      • C6-NBD-Ceramide (final concentration 5-10 µM)

      • Phosphatidylcholine (PC, final concentration 50-100 µM)

      • Adjust the total volume with Reaction Buffer.

    • Incubate the reaction mixture at 37°C for 1-2 hours in the dark.[11]

  • Lipid Extraction and Separation:

    • Stop the reaction by adding chloroform/methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the extracted lipids under a stream of nitrogen gas.[11]

    • Resuspend the dried lipid film in a small volume of chloroform/methanol.

    • Spot the resuspended lipids onto a TLC plate.

  • Quantification:

    • Develop the TLC plate using the appropriate mobile phase until the solvent front nears the top.

    • Air-dry the plate completely.

    • Visualize the fluorescent spots (substrate NBD-ceramide and product NBD-sphingomyelin) using a fluorescence imager.

    • Quantify the fluorescence intensity of the product spot. SMS2 activity is proportional to the amount of NBD-sphingomyelin formed and should be normalized to the amount of protein used in the assay.

Mechanism of Inhibition

This compound acts by binding to the SMS2 enzyme, likely at or near the active site, thereby preventing the substrates (ceramide and PC) from being converted into their products. This leads to a reduction in the overall production of sphingomyelin and diacylglycerol by the enzyme.

Inhibition_Mechanism Mechanism of SMS2 Inhibition by this compound cluster_reaction Enzymatic Reaction SMS2 SMS2 Enzyme Products Sphingomyelin + DAG SMS2->Products Catalyzes Substrates Ceramide + PC Substrates->SMS2 Binds to active site Inhibitor This compound Inhibitor->SMS2 Blocks active site Block->Products Inhibited

Caption: this compound blocks the active site of the SMS2 enzyme, preventing the synthesis of sphingomyelin and DAG.

Data Interpretation and Troubleshooting

  • Data Analysis: Calculate the percentage of SMS2 activity relative to the vehicle-treated control. Plot the percent activity against the log concentration of this compound to determine the IC50 value in the cellular context.

  • Troubleshooting:

    • Low Signal: Increase the amount of cell lysate, incubation time, or substrate concentration. Ensure the lysis buffer does not contain agents that inhibit enzyme activity.

    • High Background: Ensure complete separation on the TLC plate. Optimize the lipid extraction protocol to minimize contaminants. Run a no-enzyme control (lysate buffer only) to assess background fluorescence.

    • Inconsistent Results: Ensure consistent cell confluency, treatment times, and precise pipetting. Prepare fresh buffers and substrate solutions.

References

Measuring Changes in Ceramide Levels After Sms2-IN-2 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring changes in cellular ceramide levels following treatment with Sms2-IN-2, a selective inhibitor of Sphingomyelin Synthase 2 (SMS2). Inhibition of SMS2 is expected to block the conversion of ceramide to sphingomyelin, leading to an accumulation of various ceramide species. Accurate quantification of these changes is crucial for understanding the mechanism of action of this compound and its downstream cellular effects. The primary method detailed here is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of different ceramide molecular species.

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] Cellular ceramide levels are tightly regulated by a complex network of enzymes. Sphingomyelin Synthase 2 (SMS2) is a key enzyme located at the plasma membrane that catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG), respectively.[3][4]

This compound is a chemical inhibitor designed to selectively target SMS2. By inhibiting SMS2 activity, this compound is expected to cause an accumulation of its substrate, ceramide. This application note provides a comprehensive guide for researchers to design, execute, and analyze experiments aimed at quantifying these changes in ceramide levels.

Signaling Pathway

The inhibition of SMS2 by this compound directly impacts the sphingomyelin-ceramide signaling pathway. Under normal physiological conditions, SMS2 plays a crucial role in maintaining the balance between ceramide and sphingomyelin. By blocking this enzymatic step, this compound treatment leads to a buildup of ceramide, which can then activate various downstream signaling cascades.

cluster_0 Substrates cluster_1 Products PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Sms2_IN_2 This compound Sms2_IN_2->SMS2

Figure 1: Sphingomyelin-Ceramide Signaling Pathway and the Effect of this compound.

Experimental Design and Protocols

Experimental Workflow

The overall workflow for measuring changes in ceramide levels after this compound treatment involves several key steps, from cell culture and treatment to lipid extraction, sample analysis by LC-MS/MS, and data interpretation.

A 1. Cell Culture and Treatment - Plate cells - Treat with this compound or vehicle control B 2. Cell Harvesting and Quenching - Wash with cold PBS - Scrape and collect cells - Quench metabolism A->B C 3. Lipid Extraction - Bligh-Dyer or similar method - Add internal standards B->C D 4. Sample Preparation - Dry down lipid extract - Reconstitute in appropriate solvent C->D E 5. LC-MS/MS Analysis - Inject sample - Separate lipid species by HPLC - Detect and quantify by mass spectrometry D->E F 6. Data Analysis - Peak integration - Normalization to internal standard - Statistical analysis E->F

Figure 2: Experimental Workflow for Ceramide Quantification.

Detailed Protocols

Cell Culture and Treatment

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates/flasks

Protocol:

  • Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare working solutions of this compound in cell culture medium at the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours). This should be optimized based on the specific cell line and experimental goals.

Lipid Extraction (Modified Bligh-Dyer Method)

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal standards (e.g., C17:0 ceramide)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Centrifuge capable of 4°C operation

Protocol:

  • After treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold methanol to the plate and scrape the cells. Collect the cell suspension in a centrifuge tube.

  • Add the internal standard(s) to each sample. The amount should be optimized for your specific assay.

  • Add chloroform and water to the methanol cell suspension to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (which contains the lipids) into a new clean tube.

  • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Store the dried lipid extracts at -80°C until analysis.

LC-MS/MS Analysis of Ceramides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • HPLC columns suitable for lipid separation (e.g., C18 reverse-phase column)

  • Mobile phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Ceramide standards for creating a calibration curve

Protocol:

  • Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable volume of the initial mobile phase composition (e.g., 100 µL of 50% Mobile Phase B).

  • Chromatographic Separation:

    • Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the HPLC column.

    • Use a gradient elution to separate the different ceramide species. An example gradient is as follows:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 50% B for column re-equilibration

    • The flow rate should be optimized for the specific column used (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different ceramide species. The MRM transitions will be based on the precursor ion (the protonated molecule [M+H]+) and a specific product ion (often corresponding to the sphingoid base backbone).

    • Optimize the collision energy for each ceramide species to achieve the best sensitivity.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison between the control and this compound treated groups.

Ceramide SpeciesControl (pmol/mg protein)This compound Treated (pmol/mg protein)Fold Changep-value
C16:0 CeramideMean ± SDMean ± SDX.X<0.05
C18:0 CeramideMean ± SDMean ± SDX.X<0.05
C24:0 CeramideMean ± SDMean ± SDX.X<0.05
C24:1 CeramideMean ± SDMean ± SDX.X<0.05
Total Ceramides Sum ± SD Sum ± SD X.X <0.05

Note: The data should be normalized to the amount of protein in the initial cell lysate to account for any variations in cell number.

Expected Results

Treatment of cells with an effective dose of this compound is expected to lead to a statistically significant increase in the intracellular levels of various ceramide species. The magnitude of this increase will likely depend on the concentration of the inhibitor, the duration of treatment, and the specific cell line used. It is also possible that the inhibitor may selectively affect certain ceramide species over others, providing insights into the substrate preference of SMS2.

Troubleshooting

  • Low signal intensity: This could be due to inefficient lipid extraction, low sample concentration, or suboptimal MS parameters. Re-optimize the extraction protocol and MS settings.

  • Poor chromatographic separation: Adjust the HPLC gradient, flow rate, or try a different column to improve the resolution of ceramide peaks.

  • High variability between replicates: Ensure consistent cell culture conditions, treatment, and sample processing. The use of an internal standard is crucial to minimize variability.

Conclusion

The protocols and information provided in this application note offer a robust framework for investigating the effects of this compound on cellular ceramide levels. By employing high-sensitivity LC-MS/MS, researchers can accurately quantify changes in the ceramide profile, which is essential for elucidating the mechanism of action of SMS2 inhibitors and their potential as therapeutic agents.

References

Application Notes and Protocols for Sms2-IN-2: A Chemical Probe for Studying SMS2 Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane and to a lesser extent in the Golgi apparatus.[1][2] It catalyzes the transfer of a phosphorylcholine group from phosphatidylcholine to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[3][4] This reaction is crucial for maintaining the homeostasis of these bioactive lipids, which are involved in a multitude of cellular processes including signal transduction, cell growth, apoptosis, and inflammation.[5][6] Dysregulation of SMS2 activity has been implicated in various diseases such as cancer, atherosclerosis, and metabolic disorders.[5][7]

Sms2-IN-2 is a potent, selective, and orally active inhibitor of SMS2, making it an invaluable chemical probe for elucidating the physiological and pathological functions of this enzyme.[8] Its high selectivity for SMS2 over its isoform SMS1 allows for the specific interrogation of SMS2-mediated pathways.

Quantitative Data

The following table summarizes the in vitro potency and selectivity of this compound.

TargetIC50Fold Selectivity (SMS1/SMS2)Reference
Human SMS2100 nM560[8]
Human SMS156 µM[8]

Signaling Pathways Involving SMS2

SMS2 plays a significant role in various signaling cascades, often through its modulation of lipid microdomains (lipid rafts) and the production of the signaling molecule DAG. One such pathway is the NF-κB signaling pathway, which is crucial in inflammation and cancer.

SMS2-Mediated NF-κB Signaling Pathway

In breast cancer cells, for instance, SMS2 has been shown to enhance stemness by activating the NF-κB signaling pathway.[5] The production of sphingomyelin by SMS2 can influence the composition and integrity of lipid rafts, which in turn can affect the localization and activity of signaling proteins like FLOT2, a known activator of NF-κB signaling.[5]

SMS2_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG LipidRaft Lipid Raft Integrity SM->LipidRaft modulates FLOT2 FLOT2 LipidRaft->FLOT2 activates IKK IKK Complex FLOT2->IKK activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Target Gene Transcription NFkB_nuc->Gene promotes Sms2_IN_2 This compound Sms2_IN_2->SMS2

Caption: SMS2 signaling pathway leading to NF-κB activation.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to probe SMS2 function.

In Vitro SMS2 Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on SMS2. A fluorescent ceramide analog is often used as a substrate for easy detection.

Materials:

  • Recombinant human SMS2

  • This compound

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • TLC plates

  • Developing solvent (e.g., chloroform/methanol/water)

  • Fluorescence scanner

Protocol:

  • Prepare a reaction mixture containing assay buffer, phosphatidylcholine, and recombinant SMS2 enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding NBD-C6-ceramide.

  • Incubate the reaction for 1 hour at 37°C.

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the fluorescently labeled substrate (NBD-C6-ceramide) from the product (NBD-C6-sphingomyelin) using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence scanner.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

in_vitro_workflow start Prepare Reaction Mix (SMS2, PC, Buffer) add_inhibitor Add this compound (or DMSO control) start->add_inhibitor pre_incubate Pre-incubate 15 min at 37°C add_inhibitor->pre_incubate add_substrate Add NBD-C6-Ceramide pre_incubate->add_substrate incubate Incubate 1 hr at 37°C add_substrate->incubate stop_reaction Stop Reaction & Lipid Extraction incubate->stop_reaction tlc TLC Separation stop_reaction->tlc scan Fluorescence Scanning tlc->scan analyze Data Analysis (IC50 Calculation) scan->analyze

Caption: Workflow for in vitro SMS2 inhibition assay.

Cell-Based SMS2 Activity Assay

This protocol allows for the measurement of SMS2 activity within a cellular context.[9]

Materials:

  • Cells expressing SMS2 (e.g., HeLa cells)

  • This compound

  • NBD-C6-ceramide

  • Cell culture medium

  • HPLC system with a fluorescence detector

  • NH2 column[9]

Protocol:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Add NBD-C6-ceramide to the cell culture medium and incubate for 1-2 hours at 37°C.

  • Wash the cells with PBS to remove excess fluorescent substrate.

  • Lyse the cells and extract the lipids.

  • Analyze the lipid extract using HPLC with a fluorescence detector to separate and quantify NBD-C6-ceramide and NBD-C6-sphingomyelin.[9]

  • Calculate the SMS2 activity based on the amount of product formed and determine the inhibitory effect of this compound.

In Vivo Study of Chronic Inflammation

This compound has demonstrated anti-chronic inflammatory activity in animal models.[8] This protocol provides a general guideline for an in vivo study.

Materials:

  • Animal model of chronic inflammation (e.g., db/db mice)

  • This compound

  • Vehicle for oral administration

  • Blood collection supplies

  • ELISA kits for inflammatory markers (e.g., IL-6) and insulin

Protocol:

  • Acclimate the animals to the housing conditions.

  • Divide the animals into a vehicle control group and one or more this compound treatment groups (e.g., 20 and 50 mg/kg/day).[8]

  • Administer this compound or vehicle orally once daily for the duration of the study (e.g., 6 weeks).[8]

  • Monitor the animals for changes in body weight, food intake, and overall health.

  • At the end of the study, collect blood samples.

  • Measure the plasma levels of inflammatory cytokines such as IL-6 and metabolic parameters like insulin using ELISA kits.[8]

  • Analyze the data to determine the effect of this compound on chronic inflammation and insulin resistance.

enzymatic_reaction Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 + SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG + Sms2_IN_2 This compound Sms2_IN_2->SMS2

Caption: Enzymatic reaction catalyzed by SMS2.

This compound is a powerful and selective chemical probe that enables the detailed investigation of SMS2's role in health and disease. The provided protocols offer a starting point for researchers to explore the multifaceted functions of this important enzyme in various biological contexts. Careful experimental design and data interpretation are crucial for advancing our understanding of SMS2-mediated signaling and its potential as a therapeutic target.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Chemical Inhibition of Sphingomyelin Synthase 2 (SMS2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the synthesis of sphingomyelin and diacylglycerol. Its involvement in various cellular processes, including signal transduction, inflammation, and apoptosis, has made it an attractive target for research and therapeutic development. Two primary methods for interrogating SMS2 function are genetic knockdown using lentiviral short hairpin RNA (shRNA) and direct enzymatic inhibition with small molecules like Sms2-IN-2. This document provides a detailed comparison of these two approaches, including experimental protocols and data presentation, to aid researchers in selecting the most appropriate method for their studies.

Comparison of Lentiviral shRNA Knockdown and this compound Inhibition

FeatureLentiviral shRNA Knockdown of SMS2This compound Inhibition
Mechanism of Action Post-transcriptional gene silencing by RNA interference, leading to degradation of SMS2 mRNA and reduced protein expression.[1][2]Direct, competitive, or non-competitive binding to the SMS2 enzyme, inhibiting its catalytic activity.
Specificity Can be highly specific to the target mRNA sequence, but off-target effects due to partial complementarity with other mRNAs are possible.[1]Highly selective for SMS2 over SMS1 (IC50 of 100 nM for SMS2 vs. 56 µM for SMS1). However, potential off-target effects on other proteins have not been extensively characterized.
Duration of Effect Stable and long-term knockdown in transduced cells and their progeny due to genomic integration of the shRNA cassette.[1]Transient and reversible; the inhibitory effect is dependent on the continued presence of the compound and its cellular half-life.
Efficacy Can achieve significant and sustained reduction in SMS2 protein levels, often exceeding 80% knockdown.[3]Potent inhibition of SMS2 enzymatic activity, with an in vitro IC50 of 100 nM. Cellular efficacy will depend on factors like cell permeability and stability.
Cellular Effects Reduces the total cellular pool of SMS2 protein, which can affect both its catalytic and non-catalytic (e.g., scaffolding) functions.[1]Primarily blocks the catalytic function of SMS2. Non-catalytic roles of the protein may remain intact.[1]
Experimental Timeframe Requires several days to weeks for lentiviral production, transduction, and selection of stable knockdown cell lines.Can be applied to cells for immediate or short-term experiments.
Potential Off-Target Effects - "Seed region" mediated silencing of unintended mRNAs.- Saturation of the endogenous RNAi machinery.- Innate immune responses triggered by dsRNA.[1]- Inhibition of unintended kinases or other enzymes.- Cellular toxicity at higher concentrations.- Alterations in lipid metabolism beyond SMS2 inhibition.
Validation Confirmed by measuring SMS2 mRNA (qPCR) and protein (Western blot) levels.[4][5][6]Validated by in vitro or cellular SMS2 activity assays and by measuring downstream effects on lipid profiles (e.g., ceramide and sphingomyelin levels).[7][8]

Signaling Pathways and Experimental Workflows

SMS2 Signaling Pathway

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 Apoptosis Apoptosis Ceramide->Apoptosis PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG PKC PKC DAG->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation

Caption: SMS2 catalyzes the formation of sphingomyelin and diacylglycerol, influencing downstream signaling pathways like NF-κB activation.

Experimental Workflow: Lentiviral shRNA Knockdown

Lentiviral_shRNA_Workflow shRNA_Design shRNA Design & Cloning Lentivirus_Production Lentivirus Production in Packaging Cells shRNA_Design->Lentivirus_Production Transduction Transduction of Target Cells Lentivirus_Production->Transduction Selection Selection of Stable Knockdown Cells (e.g., Puromycin) Transduction->Selection Validation Validation of Knockdown (qPCR, Western Blot) Selection->Validation Functional_Assay Functional Assays Validation->Functional_Assay Sms2_IN_2_Workflow Cell_Seeding Seed Target Cells Inhibitor_Treatment Treat Cells with this compound (Dose-Response & Time-Course) Cell_Seeding->Inhibitor_Treatment SMS2_Activity_Assay SMS2 Activity Assay Inhibitor_Treatment->SMS2_Activity_Assay Lipid_Analysis Lipid Profile Analysis (Ceramide, SM) Inhibitor_Treatment->Lipid_Analysis Functional_Assay Functional Assays Inhibitor_Treatment->Functional_Assay

References

Application Notes and Protocols: Investigating the Impact of Sms2-IN-2 on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), on insulin signaling pathways. A thorough understanding of how this compound modulates cellular responses to insulin is critical for its development as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the biosynthesis of sphingomyelin, a major component of cellular membranes.[1] Emerging evidence suggests that inhibition of SMS2 can enhance insulin sensitivity and ameliorate insulin resistance, a hallmark of type 2 diabetes.[2][3] By catalyzing the transfer of a phosphocholine group from phosphatidylcholine to ceramide, SMS2 produces sphingomyelin and diacylglycerol (DAG). Elevated levels of DAG are known to contribute to insulin resistance through the activation of protein kinase C (PKC) isoforms and the JNK signaling pathway.[4] Therefore, inhibiting SMS2 with compounds like this compound presents a promising strategy to improve insulin signaling.

This compound is a potent and highly selective inhibitor of SMS2, with a reported IC50 of 100 nM for SMS2, which is significantly lower than its IC50 for SMS1 (56 µM).[5] This selectivity makes it a valuable tool for dissecting the specific role of SMS2 in cellular processes.

These notes will detail the mechanism of action, provide expected quantitative outcomes based on studies with similar inhibitors and SMS2 knockout models, and offer detailed protocols for key experiments to assess the impact of this compound on the insulin signaling cascade.

Mechanism of Action of this compound on Insulin Signaling

This compound enhances insulin signaling primarily by reducing the production of diacylglycerol (DAG), a known mediator of insulin resistance. By inhibiting SMS2, the conversion of ceramide to sphingomyelin is blocked, leading to decreased DAG levels. This, in turn, prevents the aberrant activation of downstream pathways, such as the JNK pathway, that are known to interfere with insulin receptor substrate (IRS) signaling. The expected outcome is an increase in the phosphorylation of key proteins in the insulin signaling cascade, including IRS-1, Akt, and GSK-3β, ultimately leading to enhanced glucose uptake and improved insulin sensitivity.[2][4]

Sms2-IN-2_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Sphingolipid Metabolism Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt p GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibits JNK JNK Activation DAG->JNK JNK->IRS1 Inhibits (pS)

Caption: Mechanism of this compound in enhancing insulin signaling.

Data Presentation

The following tables summarize expected quantitative data based on studies using the selective SMS2 inhibitor Ly93 and SMS2 knockout (KO) mice. Similar results are anticipated with this compound treatment.

Table 1: Effect of SMS2 Inhibition on Insulin Signaling Pathway Components

ParameterControlSMS2 Inhibitor/KOFold ChangeReference
p-IRS-1 (Tyr)1.0Increased~1.5 - 2.0[2]
p-Akt (Ser473)1.0Increased~1.8 - 2.5[2]
p-GSK-3β (Ser9)1.0Increased~1.6 - 2.2[2]

Data are representative of expected changes and may vary depending on the experimental system.

Table 2: Metabolic Parameters Affected by SMS2 Inhibition/Deficiency

ParameterWild-Type/ControlSMS2 KO/Inhibitor-treated% ChangeReference
Plasma SphingomyelinHighDecreased↓ 25-28%[1]
Glucose ToleranceImpaired (on HFD)Improved-[2]
Insulin SensitivityNormalIncreased-[3]
Glucose Uptake (in muscle)BaselineIncreased-[6]

HFD: High-Fat Diet

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on insulin signaling pathways.

Western Blotting for Insulin Signaling Proteins

This protocol details the analysis of protein phosphorylation in the insulin signaling pathway.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., HepG2, 3T3-L1 adipocytes) - Serum starve - Treat with this compound - Stimulate with insulin B Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA or non-fat milk in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) Overnight at 4°C F->G H Secondary Antibody Incubation (HRP-conjugated) 1 hour at RT G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blotting.

Materials:

  • Cell lines: HepG2 (human liver), 3T3-L1 adipocytes, or C2C12 myotubes

  • This compound (dissolved in DMSO)

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (diluted in blocking buffer):

    • Phospho-IRS-1 (Tyr612)

    • Total IRS-1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-GSK-3β (Ser9)

    • Total GSK-3β

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve cells for 4-6 hours in serum-free media.

    • Pre-treat cells with the desired concentration of this compound (or vehicle control, DMSO) for the indicated time (e.g., 1-24 hours).

    • Stimulate cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells, a key functional readout of insulin sensitivity.

Glucose_Uptake_Assay_Workflow A Cell Culture & Differentiation (e.g., 3T3-L1 adipocytes, C2C12 myotubes) B Serum & Glucose Starvation (in Krebs-Ringer buffer) A->B C This compound Treatment B->C D Insulin Stimulation C->D E Incubation with 2-Deoxyglucose (radiolabeled or fluorescent) D->E F Wash to Remove Extracellular 2-DG E->F G Cell Lysis F->G H Measurement of Internalized 2-DG (Scintillation counting or fluorescence) G->H I Data Normalization (to protein concentration) H->I

Caption: Workflow for a cell-based glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-[³H]-glucose (radiolabeled) or 2-NBDG (fluorescent)

  • Phloretin (glucose transport inhibitor)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Plate and differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes).

    • Wash differentiated cells with PBS.

  • Starvation and Treatment:

    • Incubate cells in serum-free, low-glucose DMEM for 2-4 hours.

    • Wash cells with KRH buffer.

    • Incubate cells in KRH buffer for 30 minutes.

    • Add this compound or vehicle to the respective wells and incubate for the desired time.

  • Insulin Stimulation and Glucose Uptake:

    • Add insulin (e.g., 100 nM) or vehicle to the appropriate wells and incubate for 20-30 minutes.

    • Initiate glucose uptake by adding 2-deoxy-[³H]-glucose or 2-NBDG to a final concentration of 0.1 mM.

    • Incubate for 5-10 minutes at 37°C.

    • To determine non-specific uptake, add a glucose transport inhibitor like phloretin to a set of wells before adding the labeled glucose.

  • Termination and Lysis:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Measurement and Analysis:

    • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence of the lysate using a fluorescence plate reader.

    • Determine the protein concentration of the lysate from parallel wells.

    • Calculate the specific glucose uptake by subtracting the non-specific uptake (from phloretin-treated wells) from the total uptake.

    • Normalize the glucose uptake to the protein concentration.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on insulin signaling pathways. By utilizing these methodologies, researchers can elucidate the molecular mechanisms by which SMS2 inhibition enhances insulin sensitivity and evaluate the therapeutic potential of this compound for the treatment of metabolic disorders. The expected outcomes, based on existing literature for similar inhibitors and genetic models, suggest that this compound will likely improve insulin signaling and glucose metabolism.

References

Troubleshooting & Optimization

Potential off-target effects of the SMS2 inhibitor Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the selective Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and orally active small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2). SMS2 is a key enzyme in the sphingomyelin biosynthetic pathway, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide to produce sphingomyelin and diacylglycerol.

Q2: How selective is this compound for SMS2 over SMS1?

A2: this compound exhibits high selectivity for SMS2. As detailed in the quantitative data table below, its inhibitory concentration (IC50) for SMS2 is significantly lower than for SMS1, indicating a wide therapeutic window for specific SMS2 inhibition in experimental models.[1]

Q3: What are the known on-target effects of SMS2 inhibition by this compound?

A3: Inhibition of SMS2 has been shown to have anti-chronic inflammatory effects.[1] This is thought to be mediated by the modulation of sphingomyelin levels in the plasma membrane, which can impact lipid raft formation and signaling pathways, such as the NF-κB pathway, involved in inflammation.

Q4: Has a broad off-target screening panel for this compound been published?

A4: To date, a comprehensive off-target screening panel for this compound against a wide range of kinases, GPCRs, ion channels, and other enzymes is not publicly available. Researchers should exercise caution and consider validating the specificity of this compound in their experimental system.

Q5: What are the potential, unconfirmed off-target effects based on the chemical structure of this compound?

A5: this compound contains a benzoxazole and a pyridin-3-yl-amine moiety. Compounds with these chemical scaffolds have been reported to interact with a variety of biological targets. For example, some benzoxazole derivatives have been shown to have anticancer, antimicrobial, and anti-inflammatory properties, and may interact with targets such as VEGFR kinase, DNA topoisomerase, and PI3Kα.[2] Certain pyridin-3-yl-amine derivatives have been investigated as CDK2 inhibitors.[3] These findings do not confirm off-target activity for this compound but suggest potential areas for investigation if unexpected results are observed.

Troubleshooting Guide

Q1: I am observing higher than expected cytotoxicity in my cell-based assay. Could this be an off-target effect?

A1:

  • Possible Cause 1: On-target toxicity. In some cell types, the inhibition of SMS2 and the resulting alteration in lipid metabolism may lead to cellular stress and reduced viability.

  • Possible Cause 2: Off-target toxicity. While this compound is reported to be selective, off-target effects cannot be entirely ruled out without a comprehensive screening panel. At high concentrations, the inhibitor may interact with other cellular targets, leading to toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for SMS2 inhibition and the concentration at which cytotoxicity is observed in your specific cell line. A large window between the effective concentration and the toxic concentration suggests on-target effects are more likely.

    • Use a lower concentration: If possible, use the lowest effective concentration of this compound to minimize potential off-target effects.

    • Include a negative control: Use a structurally similar but inactive compound, if available, to determine if the observed toxicity is specific to SMS2 inhibition.

    • Rescue experiment: If the cytotoxicity is on-target, it might be possible to rescue the cells by supplementing with downstream metabolites, although this can be complex for lipid pathways.

    • Assess markers of apoptosis and necrosis: Use assays such as caspase activity assays or Annexin V/PI staining to understand the mechanism of cell death.

Q2: I am not observing the expected anti-inflammatory effect of this compound in my experiment. What could be the reason?

A2:

  • Possible Cause 1: Insufficient inhibitor concentration or activity. The inhibitor may not be reaching its target at a high enough concentration to elicit a biological response.

  • Possible Cause 2: Cell-type specific differences. The role of SMS2 in inflammation may be context-dependent and vary between different cell types or stimulation conditions.

  • Possible Cause 3: Inactive compound. Improper storage or handling may have led to the degradation of this compound.

  • Troubleshooting Steps:

    • Confirm inhibitor activity: If possible, perform an in vitro SMS2 activity assay to confirm that your stock of this compound is active.

    • Optimize inhibitor concentration and incubation time: Titrate the concentration of this compound and vary the pre-incubation time before applying the inflammatory stimulus.

    • Verify SMS2 expression: Confirm that your experimental cell line expresses SMS2 at the protein level.

    • Measure a downstream marker of SMS2 activity: Assess the levels of sphingomyelin or diacylglycerol to confirm that this compound is engaging its target in your cells.

    • Use a positive control: Include a known anti-inflammatory agent in your experiment to ensure your assay system is responsive.

Quantitative Data

CompoundTargetIC50Fold Selectivity (SMS1/SMS2)
This compoundHuman SMS2100 nM>560-fold
Human SMS156 µM

Note: A comprehensive off-target screening panel for this compound is not publicly available. The selectivity data is based on the comparison between SMS1 and SMS2.[1]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Measurement of Inflammatory Cytokine (IL-6) Secretion by ELISA

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a secreted cytokine (e.g., IL-6) in the cell culture supernatant.

  • Procedure:

    • Seed cells in a 24-well plate and grow to sub-confluency.

    • Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for the desired duration (e.g., 24 hours).

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for IL-6 according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-6 based on the standard curve.

3. Sphingomyelin Synthase (SMS) Activity Assay (Generic Protocol)

  • Principle: This assay measures the activity of SMS by quantifying the production of a labeled product (e.g., fluorescently labeled sphingomyelin) from a labeled substrate (e.g., fluorescently labeled ceramide).

  • Procedure:

    • Prepare cell lysates or membrane fractions from cells treated with this compound or vehicle control.

    • Set up the reaction mixture containing the cell lysate/membrane fraction, a reaction buffer (e.g., Tris-HCl with appropriate cofactors), and a labeled ceramide substrate (e.g., NBD-ceramide).

    • Incubate the reaction at 37°C for a specific time.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Visualize and quantify the labeled sphingomyelin product using a fluorescence scanner.

    • Calculate the SMS activity based on the amount of product formed over time.

Visualizations

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_signaling Intracellular Signaling PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG PKC PKC DAG->PKC activates NFkB NF-κB Pathway PKC->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation induces Sms2_IN_2 This compound Sms2_IN_2->SMS2 inhibits

Caption: On-target signaling pathway of SMS2 and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture treatment Treatment: - Vehicle Control - this compound (Dose-Response) start->treatment incubation Incubation Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability inflammation Inflammatory Marker Assay (e.g., IL-6 ELISA) incubation->inflammation activity SMS Activity Assay incubation->activity analysis Data Analysis and Interpretation viability->analysis inflammation->analysis activity->analysis

References

Technical Support Center: Best Practices for Long-Term In Vivo Studies with Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting long-term in vivo studies with Sms2-IN-2, a potent and highly selective inhibitor of sphingomyelin synthase 2 (SMS2). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during your experiments.

I. Troubleshooting Guide

This section is designed to help you navigate common issues you might encounter during your long-term in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Poor Solubility or Precipitation of Dosing Solution Improper formulation technique.Follow the recommended formulation protocols strictly. Use fresh, high-quality solvents. Gentle heating and sonication can aid dissolution. For the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation, add and mix each solvent sequentially. Prepare fresh daily. If precipitation persists, consider alternative formulations like 10% DMSO in corn oil.[1]
Instability of the formulation.Prepare the dosing solution fresh before each administration. If a clear solution is prepared, it can be stored at 4°C for up to one week; however, suspensions should always be prepared immediately before use.
Animal Distress or Adverse Events Post-Dosing (Oral Gavage) Improper gavage technique leading to esophageal or tracheal injury.Ensure proper training in oral gavage techniques. Use appropriately sized, flexible gavage needles. Proper restraint is crucial to minimize animal stress and risk of injury. If resistance is met, do not force the needle.
Vehicle-related toxicity.The recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is generally considered safe for oral administration. However, for sensitive models or long-term studies, consider a vehicle-only control group to rule out any effects of the formulation itself.
Compound-related toxicity.Although specific toxicity data for this compound is limited, monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes, signs of organ damage). Consider dose reduction or less frequent administration if toxicity is observed.
Lack of Efficacy or Inconsistent Results Inadequate drug exposure.Verify the accuracy of dosing calculations and administration. Ensure the formulation is homogenous and the correct dose is being delivered. Consider pharmacokinetic studies to determine if the compound is reaching the target tissue at sufficient concentrations.
Poor target engagement.Measure downstream biomarkers of SMS2 inhibition to confirm target engagement in vivo. A significant reduction in sphingomyelin levels in relevant tissues (e.g., liver) after repeated dosing would indicate target engagement.
Inappropriate animal model.Ensure the chosen animal model has a disease pathology that is dependent on the SMS2 pathway.
Variability in experimental procedures.Standardize all experimental procedures, including animal handling, dosing times, and endpoint measurements, to minimize variability.

II. Frequently Asked Questions (FAQs)

This FAQ section addresses common questions regarding the use of this compound in long-term in vivo studies.

1. What is the recommended formulation for this compound for oral administration in mice?

A commonly used and effective formulation for oral gavage in mice is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO in 90% corn oil.[1] It is crucial to prepare the formulation fresh daily, especially for long-term studies, to ensure stability and prevent precipitation.

2. What is a typical dose range for this compound in mice?

In a study on db/db mice, oral doses of 20 and 50 mg/kg/day administered for 6 weeks were shown to be effective in reducing chronic inflammation, as indicated by decreased IL-6 and insulin levels.[1] The optimal dose will depend on the specific animal model and the endpoint being investigated. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific application.

3. How should this compound be stored?

This compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For in vivo studies, it is highly recommended to prepare the final dosing solution fresh each day.

4. What are the known off-target effects of this compound?

This compound is a highly selective inhibitor of SMS2, with an IC50 of 100 nM for SMS2 and 56 µM for SMS1, demonstrating over 500-fold selectivity.[1] While a broad off-target screening panel for this compound is not publicly available, its high selectivity for SMS2 over the closely related SMS1 suggests a low probability of off-target effects mediated by SMS1 inhibition. However, as with any small molecule inhibitor, it is good practice to consider potential off-target effects and include appropriate controls in your experiments.

5. What are the expected pharmacodynamic effects of this compound in vivo?

The primary pharmacodynamic effect of this compound is the inhibition of sphingomyelin synthase 2, which leads to a decrease in the production of sphingomyelin. Therefore, a key biomarker for target engagement in vivo is the reduction of sphingomyelin levels in plasma and target tissues. For example, a structurally related selective SMS2 inhibitor was shown to significantly reduce hepatic sphingomyelin levels in mice after repeated treatment.[2]

6. What are the potential toxicities associated with long-term administration of an SMS2 inhibitor?

Specific long-term toxicology studies on this compound are not extensively published. However, studies with other selective SMS2 inhibitors and knockout mouse models can provide some insights. Downregulation of SMS2 activity has been associated with protective effects against obesity, atherosclerosis, and diabetes.[3] While this suggests a generally favorable safety profile, it is crucial to monitor for any potential adverse effects in long-term studies. This includes regular monitoring of animal weight, behavior, and, if possible, clinical chemistry parameters to assess organ function.

III. Experimental Protocols & Data

Experimental Workflow for Long-Term In Vivo Study

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization baseline Baseline Measurements (Weight, Biomarkers) acclimatize->baseline randomize Randomization into Treatment Groups baseline->randomize formulate Daily Formulation of This compound dose Oral Gavage (Vehicle or this compound) formulate->dose monitor Daily Monitoring (Health, Behavior) dose->monitor weekly Weekly Measurements (Weight, Food/Water Intake) monitor->weekly weekly->dose endpoint Endpoint Measurements (e.g., Tumor Volume, Inflammatory Markers) tissue Tissue/Blood Collection endpoint->tissue pd_analysis Pharmacodynamic Analysis (Sphingomyelin Levels) tissue->pd_analysis histology Histopathological Analysis pd_analysis->histology

Experimental workflow for a typical long-term in vivo study with this compound.
Signaling Pathway of SMS2 Inhibition

SMS2_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Inflammation Inflammation SM->Inflammation modulates Macrophage_Pol M2 Macrophage Polarization SM->Macrophage_Pol promotes Tumor_Prog Tumor Progression SM->Tumor_Prog promotes Sms2_IN_2 This compound Sms2_IN_2->SMS2

Simplified signaling pathway illustrating the role of SMS2 and its inhibition by this compound.
Quantitative Data Summary

Parameter This compound Reference
IC50 (SMS2) 100 nM[1]
IC50 (SMS1) 56 µM[1]
In Vivo Efficacy (db/db mice)
Dose20, 50 mg/kg/day (p.o.)[1]
Duration6 weeks[1]
EffectSignificantly reduced IL-6 and insulin levels[1]
In Vivo Efficacy (TNBC mouse model)
EffectReduced tumor weight and lung metastatic niche formation[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5]
Storage (Stock Solution) -80°C for 2 years; -20°C for 1 year[1]

References

How to minimize variability in experiments using Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments and troubleshoot common issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound in your experiments.

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect Compound Precipitation: this compound may have limited solubility in aqueous solutions.Ensure complete solubilization in DMSO first. For aqueous buffers, if precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] Consider using a formulation with PEG300 and Tween-80 for in vivo studies to improve solubility.[1]
Incorrect Concentration: The effective concentration can vary between cell lines and experimental conditions.Perform a dose-response curve to determine the optimal IC50 for your specific model. The reported IC50 for SMS2 is 100 nM, which can serve as a starting point.[1]
Compound Degradation: Improper storage can lead to loss of activity.Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity: The target, SMS2, may not be expressed or be functionally important in your chosen cell line.Verify SMS2 expression in your cell line at the mRNA or protein level.
High Variability Between Replicates Inconsistent Compound Delivery: Uneven distribution of the inhibitor in multi-well plates.Ensure thorough mixing after adding this compound to the culture medium. When preparing serial dilutions, vortex each dilution step.
Cellular Health and Density: Variations in cell number and viability can significantly impact results.Use a consistent cell seeding density and ensure high cell viability (>95%) before starting the experiment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
Edge Effects in Plates: Evaporation in the outer wells of a multi-well plate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the plate for critical experiments or ensure proper humidification in the incubator.
Off-Target Effects Observed High Compound Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other enzymes.Use the lowest effective concentration determined from your dose-response studies. Be aware that the IC50 for SMS1 is significantly higher at 56 μM.[1]
Non-Specific Cellular Stress: High concentrations of DMSO or the compound itself can induce stress responses.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
Difficulty in Reproducing In Vivo Results Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.For oral administration in mice, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[1] Dosing of 20 and 50 mg/kg/day has been reported to be effective in db/db mice.[1]
Metabolism of the Compound: The compound may be rapidly metabolized in vivo.Consider pharmacokinetic studies to determine the half-life and peak plasma concentrations of this compound in your animal model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2).[1] SMS2 is an enzyme located at the plasma membrane that catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol.[2][3] By inhibiting SMS2, this compound disrupts the balance of these lipids, which can impact various signaling pathways.

Q2: What is the recommended solvent and storage for this compound?

A2: The recommended solvent for creating a stock solution is DMSO.[1] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]

Q3: What are the reported IC50 values for this compound?

A3: The reported IC50 values are 100 nM for SMS2 and 56 μM for SMS1, demonstrating high selectivity for SMS2.[1]

Q4: Can this compound be used in vivo?

A4: Yes, this compound is orally active.[1] A study in db/db mice used oral gavage at doses of 20 and 50 mg/kg/day for 6 weeks, which resulted in reduced chronic inflammation.[1]

Q5: What are the known signaling pathways affected by SMS2 inhibition?

A5: Inhibition of SMS2 can modulate several signaling pathways, including:

  • NF-κB Signaling: SMS2 can activate the NF-κB pathway, and its inhibition may suppress this pathway.[2]

  • TGF-β/Smad Signaling: SMS2 has been shown to activate the TGF-β/Smad pathway.[4]

  • Wnt/β-catenin Signaling: Overexpression of SMS2 can activate the Wnt/β-catenin pathway.[5]

Quantitative Data Summary

Parameter Value Reference
IC50 (SMS2) 100 nM[1]
IC50 (SMS1) 56 μM[1]
In Vivo Dosage (mice) 20, 50 mg/kg/day (p.o.)[1]
Stock Solution Storage -80°C for 2 years; -20°C for 1 year[1]

Experimental Protocols

Cell-Based Assay for SMS2 Inhibition

This protocol is adapted from methods for measuring SMS activity in cells.[6][7]

  • Cell Culture:

    • Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate for a duration determined by your experimental needs (e.g., 24 hours).

  • Measurement of SMS2 Activity (Example using a fluorescent substrate):

    • After incubation with this compound, add a fluorescent ceramide analog (e.g., NBD-C6-ceramide) to the cells and incubate for a specific time to allow for its conversion to fluorescent sphingomyelin.

    • Lyse the cells and extract the lipids.

    • Separate the fluorescent ceramide from the fluorescent sphingomyelin using High-Performance Liquid Chromatography (HPLC).[6]

    • Quantify the fluorescent sphingomyelin to determine SMS2 activity. A decrease in fluorescent sphingomyelin in this compound-treated cells compared to the vehicle control indicates inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Protocol for Chronic Inflammation Mouse Model

This protocol is based on a study using this compound in db/db mice.[1]

  • Animal Model:

    • Use an appropriate mouse model for your study (e.g., db/db mice for chronic inflammation).

  • Compound Formulation:

    • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Dissolve this compound in the vehicle to achieve the desired final concentrations for dosing (e.g., 20 mg/kg and 50 mg/kg). If necessary, use gentle heating or sonication to aid dissolution.[1]

  • Administration:

    • Administer the this compound formulation or vehicle control to the mice daily via oral gavage (p.o.) for the duration of the study (e.g., 6 weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor the health and weight of the animals regularly.

    • At the end of the study, collect blood and/or tissues for analysis.

    • Measure relevant biomarkers. For example, in the db/db mouse study, IL-6 and insulin levels were significantly reduced.[1]

Visualizations

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG NFkB NF-κB Pathway SMS2->NFkB activates TGFb TGF-β/Smad Pathway SMS2->TGFb activates Wnt Wnt/β-catenin Pathway SMS2->Wnt activates Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inflammation Inflammation NFkB->Inflammation Cell_Pro Cell Proliferation TGFb->Cell_Pro Wnt->Cell_Pro Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro cluster_invivo In Vivo Solubilize Solubilize this compound in DMSO (Stock) Dilute Prepare Serial Dilutions in Culture Medium/Vehicle Solubilize->Dilute Treat_Cells Treat Cells with This compound or Vehicle Dilute->Treat_Cells Dose_Animals Administer Compound or Vehicle to Animals Dilute->Dose_Animals Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Assay Perform Cellular Assay (e.g., SMS2 activity) Treat_Cells->Assay Data_Analysis Data Analysis (IC50 / Statistical Tests) Assay->Data_Analysis Monitor Monitor Animal Health and Collect Samples Dose_Animals->Monitor Analyze Analyze Biomarkers Monitor->Analyze Analyze->Data_Analysis Troubleshooting_Logic Start Inconsistent or No Effect Check_Sol Check Compound Solubility (Precipitation?) Start->Check_Sol Sol_Issue Solubility Issue Check_Sol->Sol_Issue Check_Conc Verify Concentration (Dose-response?) Conc_Issue Concentration Issue Check_Conc->Conc_Issue Check_Stor Confirm Proper Storage (Degradation?) Stor_Issue Storage Issue Check_Stor->Stor_Issue Check_Cell Assess Cell Line (SMS2 Expression?) Cell_Issue Cell Line Issue Check_Cell->Cell_Issue Sol_Issue->Check_Conc No Solution_Sol Use Sonication/Heating or Co-solvents Sol_Issue->Solution_Sol Yes Conc_Issue->Check_Stor No Solution_Conc Perform Dose-Response Curve to find IC50 Conc_Issue->Solution_Conc Yes Stor_Issue->Check_Cell No Solution_Stor Use Fresh Aliquot, Store at -80°C Stor_Issue->Solution_Stor Yes Solution_Cell Verify SMS2 Expression or Choose New Cell Line Cell_Issue->Solution_Cell Yes

References

Technical Support Center: Validating the Specificity of Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to validate the specificity of Sms2-IN-2, a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2).[1] SMS2 is an enzyme that catalyzes the final step in the biosynthesis of sphingomyelin (SM), a crucial component of cellular membranes, particularly lipid rafts.[2][3] It transfers a phosphocholine head group from phosphatidylcholine to ceramide, producing SM and diacylglycerol (DAG).[4][5] By inhibiting SMS2, this compound is expected to decrease the cellular levels of sphingomyelin and potentially lead to an accumulation of its precursor, ceramide.

Q2: How selective is this compound for SMS2 over SMS1?

A2: this compound exhibits high selectivity for SMS2. Its reported IC50 (half-maximal inhibitory concentration) is 100 nM for SMS2, while it is 56 µM for SMS1, indicating over 500-fold selectivity for SMS2.[1] Another class of selective SMS2 inhibitors, 2-quinolone derivatives, has also been identified with over 100-fold selectivity for SMS2 over SMS1.[6][7]

Q3: What are the expected downstream cellular effects of inhibiting SMS2 with this compound?

A3: Inhibition of SMS2 is expected to alter the lipid composition of cellular membranes, primarily by reducing sphingomyelin levels. This can impact the integrity and function of lipid rafts, which are microdomains rich in sphingolipids and cholesterol that act as platforms for signal transduction.[3] Consequently, signaling pathways associated with these rafts may be affected. One key pathway reported to be modulated by SMS2 is the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[2][3][8] Inhibition of SMS2 has been shown to suppress NF-κB activation.[9]

Q4: Why is it crucial to validate the specificity of this compound in my specific cell line?

A4: The expression levels of SMS1 and SMS2 can vary significantly between different cell lines and tissues.[3] The cellular context, including the baseline lipid profile and the activity of compensatory pathways, can influence the response to an inhibitor. Therefore, validating that the observed effects of this compound in your new cell line are indeed due to the specific inhibition of SMS2 is critical for the accurate interpretation of your experimental results. It is also important to rule out potential off-target effects, which can be a common issue with small molecule inhibitors.[10][11]

Troubleshooting Guide

Issue 1: No observable effect on sphingomyelin levels after treating with this compound.

Possible Cause Troubleshooting Step
Low SMS2 expression in the cell line. Verify the expression of SMS2 protein by Western blot or mRNA by qRT-PCR. If expression is low or absent, consider using a different cell line with higher endogenous SMS2 expression or an overexpression system.
Inhibitor instability or degradation. Prepare fresh stock solutions of this compound. Ensure proper storage at -80°C for long-term use and -20°C for shorter periods.[1]
Insufficient inhibitor concentration or treatment time. Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration for your specific cell line.
Rapid metabolic clearance of the inhibitor. While less common in in-vitro settings, some cell lines may have high metabolic activity. Consider using a higher concentration or more frequent media changes with fresh inhibitor.
Compensatory upregulation of SMS1. Although this compound is selective, a compensatory increase in SMS1 activity could mask the effects of SMS2 inhibition. Measure SMS1 expression and activity if possible.

Issue 2: Significant cell death observed at the effective concentration of this compound.

Possible Cause Troubleshooting Step
Off-target toxicity. This is a critical concern with any small molecule inhibitor.[10][11] To address this, perform rescue experiments by overexpressing an inhibitor-resistant mutant of SMS2. If the phenotype is rescued, it suggests on-target toxicity. Additionally, using a structurally distinct SMS2 inhibitor should produce a similar phenotype. A CRISPR/Cas9 knockout of the SGMS2 gene can also be used to validate that the inhibitor's effect phenocopies the genetic perturbation.[12]
On-target toxicity due to ceramide accumulation. Inhibition of SMS2 can lead to the accumulation of its substrate, ceramide, which is a pro-apoptotic lipid. Measure ceramide levels using lipidomics. If ceramide levels are significantly elevated, this may be an unavoidable consequence of SMS2 inhibition in your cell line.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture media is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (media with solvent only) in all experiments.[13]

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and growth conditions. Cell health and confluency can significantly impact experimental outcomes.
Inhibitor precipitation. Ensure that this compound is fully dissolved in the stock solution and is not precipitating when diluted into the culture medium. Check the solubility of the compound in your specific media.
Assay variability. Optimize and standardize all assay protocols. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

Western Blot for SMS2 Expression and Pathway Analysis

This protocol is used to confirm the presence of SMS2 in your cell line and to assess the impact of this compound on downstream signaling pathways, such as NF-κB.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMS2, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the determined time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[14]

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-SMS2) overnight at 4°C, following the manufacturer's recommended dilution.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

    • Quantify band intensities and normalize to the loading control.

Lipidomics Analysis of Sphingomyelin and Ceramide

This protocol allows for the direct quantification of the substrate (ceramide) and product (sphingomyelin) of the SMS2 enzyme, providing direct evidence of target engagement.

Materials:

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for sphingomyelin and ceramide species

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Treat cells with this compound or vehicle control.

    • Harvest and wash the cells.

    • Perform a lipid extraction using a method like the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in an appropriate solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate lipid species using a suitable chromatography column and gradient.

    • Detect and quantify different sphingomyelin and ceramide species by mass spectrometry, using the internal standards for normalization.[16][17][18]

  • Data Analysis:

    • Analyze the mass spectrometry data to determine the relative or absolute abundance of each lipid species.

    • Compare the lipid profiles of this compound-treated cells to vehicle-treated controls.

Cell Viability Assay

This assay is used to determine the cytotoxic or cytostatic effects of this compound on the new cell line.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay like CellTiter-Glo®)[19][20][21]

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound.

    • Treat the cells with different concentrations of the inhibitor and a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

  • Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

  • Measurement:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value for cytotoxicity.

Quantitative Data Summary

InhibitorTargetIC50Cell LineEffectReference
This compound SMS2100 nMNot SpecifiedPotent and selective inhibition[1]
This compound SMS156 µMNot SpecifiedLow potency, indicating selectivity[1]
2-Quinolone derivative SMS2950 nMNot SpecifiedSelective inhibition[6][7]
2-Quinolone derivative SMS1>100 µMNot Specified>100-fold selectivity[6][7]

Visualizations

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM catalyzes DAG Diacylglycerol SMS2->DAG catalyzes LipidRaft Lipid Raft Formation SM->LipidRaft contributes to IKK IKK Complex LipidRaft->IKK activates Sms2_IN_2 This compound Sms2_IN_2->SMS2 inhibits IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkB NF-κB (p65/p50) IkappaB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression promotes

Caption: SMS2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_validation Validation Assays cluster_troubleshooting Troubleshooting & Specificity Control CellLine Select New Cell Line Treatment Treat with this compound (Dose-Response & Time-Course) CellLine->Treatment Vehicle Vehicle Control (DMSO) CellLine->Vehicle WesternBlot Western Blot (SMS2 Expression, p-NF-κB) Treatment->WesternBlot Lipidomics Lipidomics (LC-MS/MS) (Sphingomyelin & Ceramide levels) Treatment->Lipidomics Viability Cell Viability Assay (Cytotoxicity IC50) Treatment->Viability Vehicle->WesternBlot Vehicle->Lipidomics Vehicle->Viability Rescue Rescue Experiment (Resistant SMS2 mutant) Viability->Rescue Knockout CRISPR/Cas9 Knockout of SGMS2 Viability->Knockout Rescue->WesternBlot confirms on-target effect Knockout->Lipidomics confirms on-target effect

Caption: Workflow for validating the specificity of this compound.

References

Addressing unexpected phenotypic outcomes with Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). Our goal is to help you address unexpected phenotypic outcomes and refine your experimental design for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected outcome?

This compound is a highly selective, orally active small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2). It has been shown to exhibit anti-chronic inflammatory activity. The primary expected outcome of treating cells or animals with this compound is the inhibition of SMS2 enzymatic activity, which catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol (DAG).[1][2] This should lead to alterations in lipid profiles, particularly a decrease in sphingomyelin levels and a potential increase in ceramide levels at the plasma membrane.[3][4]

Q2: What are the known IC50 values for this compound?

The potency of this compound has been determined in biochemical assays. The IC50 values are:

TargetIC50
SMS2100 nM
SMS156 µM

This demonstrates a high selectivity for SMS2 over SMS1.[1]

Q3: At what concentration should I use this compound in my cell-based assays?

The optimal concentration for cell-based assays can vary depending on the cell type and experimental conditions. A general guideline for small molecule inhibitors is to use a concentration that is effective in cells without causing non-specific effects, typically below 10 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: Are there known off-target effects of this compound?

While this compound is highly selective for SMS2 over SMS1, all small molecule inhibitors have the potential for off-target effects.[5] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a structurally related but inactive compound or testing the inhibitor in a system where the target protein is absent (e.g., knockout cells).

Troubleshooting Unexpected Phenotypic Outcomes

This section provides guidance on how to troubleshoot unexpected results when using this compound.

Issue 1: No observable phenotype after treatment.

If you do not observe the expected phenotypic changes after treating your cells or animal models with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow

G cluster_0 Troubleshooting: No Observable Phenotype A Start: No Phenotype Observed B Verify Inhibitor Activity and Concentration A->B C Assess Target Engagement B->C D Evaluate Experimental System C->D E Consider Biological Redundancy D->E F Outcome: Refined Experiment E->F

Caption: A logical workflow for troubleshooting the lack of an observable phenotype.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration. In vitro potency (IC50) should be less than 100 nM in biochemical assays and typically under 1-10 µM in cell-based assays.[5]
Inhibitor Instability Ensure proper storage of this compound stock solutions (-80°C for long-term).[1] Prepare fresh working solutions for each experiment.
Low Target Expression Confirm the expression level of SMS2 in your cell line or tissue of interest via qPCR or Western blot.
Cell Permeability Issues While this compound is orally active, suggesting good permeability, this can be cell-type dependent. If direct target engagement cannot be confirmed, consider using a cell line with higher permeability or a different delivery method.
Biological Redundancy SMS1, another isoform of sphingomyelin synthase, is primarily localized to the Golgi apparatus and may compensate for the inhibition of SMS2, which is found at both the Golgi and the plasma membrane.[6] Consider co-inhibition or knockdown of SMS1 if redundancy is suspected.
Issue 2: Unexpected or contradictory phenotypic outcomes.

Unexpected phenotypes can arise from off-target effects, disruption of complex biological pathways, or cell-specific responses.

Signaling Pathway Considerations

G cluster_0 SMS2 Signaling and Downstream Effects PC Phosphatidylcholine SMS2 This compound (Inhibitor) PC->SMS2 Cer Ceramide Cer->SMS2 Apoptosis Ceramide-mediated Apoptosis Cer->Apoptosis SM Sphingomyelin SMS2->SM Inhibited DAG Diacylglycerol SMS2->DAG Inhibited PKC PKC Signaling DAG->PKC

Caption: Inhibition of SMS2 by this compound can lead to decreased Sphingomyelin and DAG, and increased Ceramide.

Possible Causes and Solutions:

Possible Cause Recommended Action
Off-Target Effects Use a control compound and/or a secondary inhibitor with a different chemical scaffold to confirm that the observed phenotype is specific to SMS2 inhibition.
Accumulation of Ceramide Inhibition of SMS2 can lead to an accumulation of its substrate, ceramide.[4] Elevated ceramide levels can induce apoptosis and other cellular stress responses.[7] Measure ceramide levels and assess markers of apoptosis.
Disruption of Lipid Rafts Sphingomyelin is a key component of lipid rafts, which are important for signal transduction.[3] Inhibition of SMS2 can alter the composition and function of these microdomains, leading to unexpected signaling events. Analyze lipid raft integrity and the localization of key signaling proteins.
Altered Diacylglycerol (DAG) Signaling The synthesis of sphingomyelin by SMS2 also produces DAG, a critical second messenger.[2] Reduced DAG levels can impact downstream signaling pathways, such as those mediated by Protein Kinase C (PKC).
Cell-Type Specific Responses The role of SMS2 can vary between different cell types. The observed phenotype may be a specific response of your experimental system. Compare your results with published data from similar cell types.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound in Cell Culture
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range would be from 1 nM to 100 µM.

  • Treatment: Remove the existing medium from the cells and add the 2x concentrated inhibitor solutions. Also, include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the effect of the inhibitor on cell proliferation.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Analysis of Sphingomyelin and Ceramide Levels by Mass Spectrometry
  • Cell Treatment: Treat cells with the determined optimal concentration of this compound and a vehicle control.

  • Lipid Extraction: After the treatment period, wash the cells with PBS, and then perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).

  • Sample Preparation: Dry the lipid extracts under nitrogen and resuspend them in a solvent compatible with mass spectrometry analysis.

  • Mass Spectrometry: Analyze the lipid profiles using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.

  • Data Analysis: Quantify the levels of different sphingomyelin and ceramide species and compare the treated samples to the vehicle controls.

Mandatory Visualizations

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Investigating Unexpected Phenotypes A Start: Unexpected Phenotype Observed B Confirm On-Target Activity (Measure SM/Ceramide levels) A->B C Assess Off-Target Effects (Use control compound/knockout cells) B->C D Analyze Downstream Pathways (e.g., Apoptosis, PKC signaling) C->D E Characterize Cell-Type Specificity D->E F Conclusion: Elucidate Mechanism E->F

References

Technical Support Center: Sphingolipid Analysis Post-Sms2-IN-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing LC-MS/MS protocols for sphingolipid analysis following treatment with the hypothetical inhibitor, Sms2-IN-2. The content is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Sphingomyelin Synthase 2 (SMS2) and how would an inhibitor like this compound affect the sphingolipid profile?

A1: Sphingomyelin Synthase 2 (SMS2) is an enzyme predominantly located at the plasma membrane.[1] It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[2][3] Inhibition of SMS2 with a compound like this compound is expected to lead to a decrease in sphingomyelin levels and a potential accumulation of its substrate, ceramide.[4] Some studies have shown that SMS2 can also act as a ceramide phosphoethanolamine (CPE) synthase, so levels of CPE may also be affected.[2][5]

Q2: What are the expected analytical challenges when measuring sphingolipids after treatment with this compound?

A2: Following treatment with an SMS2 inhibitor, you can anticipate significant shifts in the relative abundance of different sphingolipid species. The primary challenges will be:

  • Accurate quantification of decreasing sphingomyelin (SM) and potentially increasing ceramide levels. This requires a method with a wide dynamic range.

  • Potential for ion suppression or enhancement (matrix effects) due to changes in the lipidome. The accumulation of ceramides and other lipids could interfere with the ionization of your target analytes.[6][7]

  • Chromatographic separation of isobaric and isomeric species. For example, different ceramide species with the same mass but different fatty acid chain lengths or hydroxylation patterns may need to be resolved.

Q3: Which ionization mode is best for sphingolipid analysis?

A3: Positive ion mode electrospray ionization (ESI) is most commonly used for the analysis of a broad range of sphingolipids, including ceramides, sphingomyelins, sphingosine, and their phosphorylated derivatives.[8] This mode typically yields protonated molecules [M+H]+ that provide good sensitivity and characteristic fragmentation patterns for identification and quantification.

Q4: Should I use reversed-phase or HILIC chromatography for my analysis?

A4: The choice between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) depends on your specific analytical goals:

  • Reversed-Phase (RP) LC: This is the most common approach and is excellent for separating sphingolipids based on the length and saturation of their fatty acid chains.[9]

  • HILIC: This technique separates lipids based on the polarity of their head groups.[8] A key advantage of HILIC is that it can achieve co-elution of an analyte and its corresponding internal standard, which can help to compensate for matrix effects.[8][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload, contamination, or inappropriate sample solvent.[11]Dilute the sample or inject a smaller volume. Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.[11] Use LC-MS grade solvents and additives to prevent contamination.[11]
Low Signal Intensity / Decreased Sensitivity Ion suppression from matrix effects, incorrect MS parameters, or sample degradation.[11][12]Optimize sample cleanup to remove interfering substances.[13] Adjust MS parameters such as spray voltage and gas flows. Ensure proper sample handling and storage to prevent degradation. Consider using a different internal standard that more closely mimics the analyte's behavior.
Inconsistent Retention Times Changes in mobile phase composition, column temperature fluctuations, or column degradation.[12]Prepare fresh mobile phases daily. Use a column oven to maintain a stable temperature. If the problem persists, the column may need to be replaced.
High Background Noise Contaminated solvents, mobile phase additives, or a dirty ion source.[12]Use high-purity, LC-MS grade solvents and additives.[12] Flush the system thoroughly. Perform routine cleaning of the ion source as recommended by the instrument manufacturer.
Carryover Between Samples Inadequate rinsing of the autosampler injection system.[12]Optimize the autosampler wash protocol. Use a stronger wash solvent or increase the wash volume and number of wash cycles.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is a general guideline for the extraction of a broad range of sphingolipids.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol to each well (for a 6-well plate) and scrape the cells. Transfer the cell suspension to a glass tube.

  • Internal Standard Spiking: Add an appropriate internal standard mixture containing non-endogenous sphingolipid species (e.g., C17-sphingosine, d17:1-So1P, and various C12-fatty acid analogues of complex sphingolipids).[14]

  • Phase Separation: Add 2 mL of chloroform and vortex thoroughly. Add 1 mL of water and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing most complex sphingolipids like ceramides and sphingomyelins) into a new glass tube.[14][15] For more polar sphingolipids like sphingosine-1-phosphate, the upper aqueous phase can also be collected and processed separately.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Sphingolipid Profiling

This is a representative reversed-phase LC-MS/MS method. Parameters should be optimized for your specific instrument and analytes of interest.

Liquid Chromatography Parameters

Parameter Value
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.2% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.2% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 50 °C
Gradient 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Scan Mode Multiple Reaction Monitoring (MRM)

Representative MRM Transitions

Sphingolipid Class Precursor Ion [M+H]+ Product Ion Collision Energy (eV)
Sphingosine (d18:1)300.3282.315
Ceramide (d18:1/16:0)538.5264.325
Sphingomyelin (d18:1/16:0)703.6184.130
Glucosylceramide (d18:1/16:0)700.6264.340

Visualizations

Sphingolipid_Metabolism_SMS2_Inhibition Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA DHCer Dihydroceramide (DHCer) Serine_Palmitoyl_CoA->DHCer de novo synthesis Cer Ceramide (Cer) DHCer->Cer SM Sphingomyelin (SM) Cer->SM SMS1, SMS2 GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GCS Sph Sphingosine (Sph) Cer->Sph Ceramidase PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG SMS1, SMS2 S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 SMS2_IN_2 This compound SMS2_IN_2->Cer SMS2_IN_2->SM

Caption: Effect of this compound on sphingolipid metabolism.

LC_MS_MS_Workflow Sample Sample (Cells/Tissue + this compound) Extraction Lipid Extraction (Internal Standards Added) Sample->Extraction LC_Separation LC Separation (Reversed-Phase or HILIC) Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis (Quantification) MS2->Data_Analysis

Caption: General workflow for LC-MS/MS sphingolipid analysis.

Troubleshooting_Logic Start Problem with LC-MS/MS Data Check_Peaks Poor Peak Shape? Start->Check_Peaks Check_Intensity Low Intensity? Check_Peaks->Check_Intensity No Solution_Peaks Check Sample Solvent Dilute Sample Clean Column Check_Peaks->Solution_Peaks Yes Check_RT Retention Time Shift? Check_Intensity->Check_RT No Solution_Intensity Optimize Sample Cleanup Check MS Parameters Clean Ion Source Check_Intensity->Solution_Intensity Yes Solution_RT Prepare Fresh Mobile Phase Check Column Temperature Replace Column Check_RT->Solution_RT Yes End Problem Resolved Check_RT->End No Solution_Peaks->End Solution_Intensity->End Solution_RT->End

References

How to control for solvent effects when using Sms2-IN-2 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sms2-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using this selective sphingomyelin synthase 2 (SMS2) inhibitor in in vitro studies, with a special focus on controlling for solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and highly selective, orally active inhibitor of sphingomyelin synthase 2 (SMS2). It exhibits significantly higher selectivity for SMS2 over SMS1.[1][2][3][4] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
IC50 (SMS2) 100 nM[1][3][4]
IC50 (SMS1) 56 µM[1][3][4]
Purity ≥98.0%[2][5]
Molecular Weight 369.78 g/mol [2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[2][3] For a 10 mM stock solution, dissolve 3.7 mg of this compound in 1 mL of high-purity, anhydrous DMSO. Sonication may be used to aid dissolution.[3] It is recommended to prepare a high-concentration stock solution and then aliquot it for single-use to avoid repeated freeze-thaw cycles.[3]

Q3: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[1][3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated concentration of DMSO varies between cell lines. However, a general recommendation is to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxic effects.[6] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with a range of DMSO concentrations.

Q5: Why is a solvent control necessary in my experiments?

Solvents like DMSO, even at low concentrations, can have biological effects on cells, including influencing cell growth, differentiation, and gene expression.[7] Therefore, a vehicle control (culture medium with the same final concentration of the solvent used to dissolve this compound) is essential to distinguish the effects of the inhibitor from any non-specific effects of the solvent.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous buffer or media. The compound is poorly soluble in aqueous solutions.Perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final, most diluted solution to your aqueous experimental medium. This gradual decrease in concentration can help prevent precipitation.
Inconsistent or unexpected experimental results. 1. Degradation of this compound in solution.2. Off-target effects of the solvent.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.2. Run a comprehensive vehicle control with multiple concentrations of the solvent to understand its baseline effects on your assay.
High background signal or cell death in control wells. The solvent concentration is too high for the specific cell line.Determine the maximum tolerated solvent concentration for your cells by performing a dose-response experiment with the solvent alone. Keep the final solvent concentration in all wells (including controls) consistent and below this toxic threshold.

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and inhibitor concentrations should be optimized for your particular cell line and experimental question.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover for 24 hours.

  • Preparation of Working Solutions and Vehicle Controls:

    • Prepare serial dilutions of the 10 mM this compound stock solution in DMSO to create a range of intermediate stock concentrations.

    • For each concentration of this compound to be tested, prepare a corresponding working solution by diluting the intermediate DMSO stock into pre-warmed cell culture medium. The final DMSO concentration should be kept constant across all working solutions and ideally below 0.5%.

    • Prepare a vehicle control by diluting DMSO to the same final concentration in cell culture medium without the inhibitor.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of this compound and the vehicle control to the appropriate wells.

    • Incubate the cells for the desired treatment duration.

  • Assay Readout:

    • Perform your desired downstream analysis (e.g., cell viability assay, protein expression analysis, etc.).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound stock in DMSO serial_dil Serial dilute in DMSO stock->serial_dil working_sol Prepare working solutions in culture medium serial_dil->working_sol treat_cells Treat cells with inhibitor and vehicle control working_sol->treat_cells vehicle_ctrl Prepare vehicle control (DMSO in medium) vehicle_ctrl->treat_cells seed_cells Seed cells in plate seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assay (e.g., viability, western blot) incubate->assay data_analysis Analyze and compare treated vs. control assay->data_analysis

Caption: Experimental workflow for in vitro studies with this compound.

sphingomyelin_pathway cluster_synthesis Sphingomyelin Synthesis cluster_signaling Downstream Signaling ceramide Ceramide sms2 SMS2 ceramide->sms2 pc Phosphatidylcholine pc->sms2 sm Sphingomyelin sms2->sm dag Diacylglycerol (DAG) sms2->dag nfkb NF-κB Pathway sm->nfkb tgfb TGF-β/Smad Pathway sm->tgfb inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation tgfb->cell_proliferation inhibitor This compound inhibitor->sms2 Inhibits

Caption: The sphingomyelin signaling pathway and the inhibitory action of this compound.

References

Cell culture media considerations for Sms2-IN-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). Proper cell culture media considerations are crucial for obtaining reliable and reproducible results in experiments involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, highly selective, and orally active small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2).[1] It has an IC50 of 100 nM for SMS2, making it significantly more selective for SMS2 over SMS1 (IC50 = 56 µM).[1] SMS2 is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, where it catalyzes the transfer of a phosphorylcholine group from phosphatidylcholine (PC) to ceramide, resulting in the formation of SM and diacylglycerol (DAG).[1][2] By inhibiting SMS2, this compound disrupts sphingomyelin homeostasis, which can impact various cellular processes, including inflammation.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[1] The powder form is stable under standard conditions. For cell culture experiments, a stock solution is typically prepared in a solvent like dimethyl sulfoxide (DMSO).[1] It is important to note that many cell lines can tolerate up to 1% DMSO, but higher concentrations may be toxic.[3]

Q3: Should I use serum-containing or serum-free media for my this compound experiments?

A3: The choice between serum-containing and serum-free media can significantly impact your results. Fetal Bovine Serum (FBS), a common supplement, contains a complex mixture of lipids, including sphingolipids, which can interfere with the effects of this compound.[4][5] Cell surface sphingomyelin levels in SMS-deficient cells have been observed to be influenced by the serum in the culture medium.[6] Using serum-free or chemically defined media allows for greater control over the lipid composition and can lead to more reproducible results.[4] If serum is required for your cell line, consider using delipidated serum or be aware of the potential for batch-to-batch variability in lipid content.

Q4: How can the lipid composition of my cell culture medium affect my experiment?

A4: The lipid composition of the medium is critical as lipids are not only structural components of cell membranes but also key players in signaling pathways.[4][5][7] Since this compound targets sphingolipid metabolism, the availability of precursors like ceramides and the overall lipid balance can influence the inhibitor's efficacy. Supplementing media with specific fatty acids can alter the cellular lipid profile.[8] For example, dietary saturated fatty acids can increase ceramide concentrations in lipoproteins.[9] Therefore, it is crucial to maintain a consistent and well-defined lipid environment in your cell culture medium throughout your experiments.

Q5: What are the known downstream effects of SMS2 inhibition with this compound?

A5: Inhibition of SMS2 has been shown to have anti-inflammatory effects.[1] SMS2 plays a role in the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7][10][11] SMS2 deficiency has been shown to attenuate NF-κB activation in response to stimuli like lipopolysaccharide (LPS).[10][11] Therefore, a primary downstream effect of this compound treatment can be the modulation of inflammatory responses, such as a reduction in the secretion of pro-inflammatory cytokines like IL-6.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no effect of this compound Inhibitor degradation: Improper storage or handling of this compound.Ensure proper storage at -80°C or -20°C.[1] Prepare fresh dilutions from a stock solution for each experiment.
Media interference: High lipid content in serum is masking the inhibitor's effect.Switch to a serum-free or chemically defined medium.[4] If serum is necessary, use delipidated serum and test different lots.
Incorrect inhibitor concentration: The concentration used may be too low for your specific cell line and experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Start with a range around the known IC50 of 100 nM.
Cell line characteristics: The cell line may have low SMS2 expression or compensatory mechanisms.Verify SMS2 expression in your cell line via qPCR or Western blot. Consider using a cell line known to have robust SMS2 expression.
High cell toxicity or off-target effects High inhibitor concentration: The concentration of this compound is too high, leading to non-specific effects.Lower the concentration of this compound. Ensure you are using a concentration that is selective for SMS2 over SMS1.[1]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤1%).[3] Run a solvent-only control.
Inhibitor instability in media: The inhibitor may be unstable in the culture medium over the course of the experiment.Test the stability of this compound in your specific media at 37°C over time using methods like LC-MS if available.[12]
Variability between experiments Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition.Maintain a consistent cell culture routine. Use cells within a specific passage number range and seed at a consistent density.
Batch-to-batch variation in media or serum: Different lots of media or serum can have varying compositions.Use a single, large batch of media and serum for a set of experiments. If this is not possible, qualify each new batch.[4]
Lipid supplement variability: Inconsistent preparation or source of lipid supplements.Use high-purity, well-defined lipid supplements and prepare them consistently.

Quantitative Data Summary

Table 1: Effect of SMS1 and SMS2 siRNA on Cellular Sphingolipid Levels

The following table summarizes the percentage change in total sphingomyelin (SM) and ceramide levels in cells after treatment with siRNA targeting SMS1 and SMS2, as determined by mass spectrometry. This data illustrates the impact of targeting sphingomyelin synthases on key lipids in the pathway.

Treatment% Change in Total SM% Change in Total Ceramide
SMS1 siRNA↓ 19.2%[4]↑ 9.6%[4]
SMS2 siRNA↓ 11.5%[4]No significant change[4]
Combined SMS1 & SMS2 siRNA↓ 19.2%[4]↑ 7.8%[4]

Data adapted from Li et al. (2007).[4]

Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound

This protocol provides a general workflow for treating cultured cells with this compound and can be adapted for various downstream assays such as cell viability, cytokine measurement, or protein expression analysis.

Materials:

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium (consider serum-free or delipidated serum options)

  • Cultured cells of interest

  • Sterile microplates (e.g., 96-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

    • Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a microplate at a density appropriate for your specific cell line and the duration of the experiment. Allow cells to adhere and recover for 24 hours.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in your chosen cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • After incubation, proceed with your specific assay (e.g., cell viability assay like MTT or resazurin, or collect supernatant for cytokine analysis).

Protocol 2: Measurement of IL-6 in Cell Culture Supernatant by ELISA

This protocol describes how to quantify the concentration of IL-6 in the supernatant of cells treated with this compound, which is relevant given the inhibitor's anti-inflammatory properties.[1]

Materials:

  • Cell culture supernatant from this compound treated and control cells (from Protocol 1)

  • Human IL-6 ELISA kit (e.g., Thermo Fisher Scientific)[9]

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare all reagents, standards, and buffers as described in the ELISA kit manual.[9] Allow all components to reach room temperature before use.

  • Coat Plate:

    • Dilute the capture antibody in the coating buffer provided.

    • Add the diluted capture antibody to each well of a 96-well ELISA plate and incubate overnight at room temperature.[9]

  • Blocking:

    • Aspirate the coating solution and wash the plate with the provided wash buffer.

    • Add blocking buffer to each well and incubate for at least one hour at room temperature to prevent non-specific binding.[9]

  • Add Samples and Standards:

    • Wash the plate again.

    • Add your cell culture supernatants and the prepared IL-6 standards to the appropriate wells.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).[9]

  • Add Detection Antibody:

    • Wash the plate.

    • Add the diluted detection antibody to each well and incubate.[9]

  • Add Streptavidin-HRP:

    • Wash the plate.

    • Add the streptavidin-HRP conjugate and incubate.[9]

  • Develop and Read:

    • Wash the plate for the final time.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.[9]

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IL-6 in your samples.

Visualizations

Sphingomyelin_Synthesis_Pathway cluster_products Products cluster_substrates Substrates Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine (PC) PC->SMS2 SM Sphingomyelin (SM) SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Sms2_IN_2 This compound Sms2_IN_2->SMS2

Caption: Sphingomyelin synthesis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Inhibitor Verify Inhibitor Integrity (Storage, Handling, Dilution) Start->Check_Inhibitor Check_Cells Assess Cell Health & Conditions (Passage, Confluency, Contamination) Start->Check_Cells Check_Media Evaluate Cell Culture Media (Serum, Lipids, Supplements) Start->Check_Media Dose_Response Perform Dose-Response & Time-Course Experiment Check_Inhibitor->Dose_Response Inhibitor OK Consult Consult Literature/ Technical Support Check_Inhibitor->Consult Issue Found Check_Cells->Dose_Response Cells Healthy Check_Cells->Consult Issue Found Optimize_Media Optimize Media Composition (e.g., use serum-free media) Check_Media->Optimize_Media Media Suspected Check_Media->Consult Issue Found Analyze_Data Re-analyze Data with Appropriate Controls Dose_Response->Analyze_Data Optimize_Media->Dose_Response Analyze_Data->Consult Problem Persists NFkB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR1) IKK IKK Complex Receptor->IKK Signal Transduction SMS2 SMS2 Lipid_Raft Lipid Raft SMS2->Lipid_Raft Maintains SM in Rafts Lipid_Raft->Receptor Facilitates Signaling IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Leads to IκBα Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc NF-κB Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (e.g., IL-6) DNA->Genes Sms2_IN_2 This compound Sms2_IN_2->SMS2

References

Technical Support Center: Interpreting Conflicting Results from Sms2-IN-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working with Sphingomyelin Synthase 2 (SMS2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the diverse and sometimes conflicting results observed in studies involving Sms2-IN-2 and other SMS2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do different studies report varying IC50 values for SMS2 inhibitors?

Several factors can contribute to the variability in reported IC50 values for SMS2 inhibitors across different studies. It is crucial to consider the specific experimental conditions outlined in each publication. Key factors include:

  • Assay Type: IC50 values can differ between biochemical assays using purified or recombinant enzymes and cell-based assays that measure enzymatic activity within a more complex biological environment.

  • Substrate Concentration: The concentration of substrates, such as ceramide and phosphatidylcholine, can influence the apparent potency of an inhibitor.

  • Enzyme Source: The species from which the SMS2 enzyme is derived (e.g., human, mouse) can affect inhibitor binding and potency.

  • Inhibitor Identity: It is important to note that "this compound" may refer to a specific compound, but other potent and selective SMS2 inhibitors with different chemical scaffolds also exist, such as 2-quinolone and 1,8-naphthyridin-2-one derivatives. These will inherently have different IC50 values.[1][2]

Q2: What are the potential reasons for observing different cellular phenotypes when using different SMS2 inhibitors?

The observed cellular effects of SMS2 inhibition can vary due to:

  • Inhibitor Selectivity: While an inhibitor may be potent against SMS2, off-target effects on other enzymes or signaling pathways can lead to distinct cellular phenotypes. It is essential to review the selectivity profile of the inhibitor being used. For instance, this compound shows high selectivity for SMS2 over its isoform SMS1.[3]

  • Cell Type and Context: The metabolic and signaling context of the cell line or primary cells used in an experiment can significantly impact the outcome. Different cell types may have varying baseline levels of SMS activity and sphingolipid metabolism.

  • Duration of Inhibition: Short-term versus long-term inhibition of SMS2 can lead to different adaptive responses within the cell, potentially altering the observed phenotype.

Q3: How do the effects of SMS2 inhibitors compare to genetic knockout of the Sgms2 gene?

Both small molecule inhibitors and genetic knockout are valuable tools for studying SMS2 function, but they can produce different results due to fundamental differences in their mechanisms of action:

  • Acute vs. Chronic Inhibition: Small molecule inhibitors provide acute and often reversible inhibition of SMS2 enzymatic activity. In contrast, genetic knockout results in a chronic absence of the protein, which can lead to developmental compensation or long-term adaptive changes in cellular metabolism and signaling.

  • Non-enzymatic Functions: Genetic knockout ablates all functions of the SMS2 protein, including any potential non-enzymatic scaffolding roles. Inhibitors, on the other hand, primarily target the catalytic activity. Studies have suggested that the SMS2 protein itself, independent of its enzymatic activity, may play a role in processes like HIV-1 envelope-mediated membrane fusion.[4]

  • Compensation by Other Enzymes: In knockout models, cells may upregulate other enzymes involved in sphingolipid metabolism to compensate for the loss of SMS2. This compensatory effect is less likely to occur during acute chemical inhibition.

Troubleshooting Guides

Issue: Inconsistent results in platelet aggregation assays with SMS2 inhibitors.

  • Possible Cause: The specific inhibitor used may have different effects. For example, D609, a known SMS inhibitor, has been shown to reduce platelet aggregation.[1][5] However, the effects of newer, more selective inhibitors like this compound may differ.

  • Troubleshooting Steps:

    • Verify the identity and purity of your inhibitor.

    • Confirm the inhibitor's potency in a biochemical assay before moving to cellular assays.

    • Titrate the inhibitor concentration to determine the optimal dose for your specific platelet preparation.

    • Consider the signaling pathway being investigated. SMS2 inhibition has been shown to affect the PLCγ/PI3K/Akt signaling pathway in platelets.[1] Ensure your assay can detect changes in this pathway.

Issue: Discrepancies in the effect of SMS2 inhibition on inflammation.

  • Possible Cause: The inflammatory stimulus and the model system can significantly influence the outcome. SMS2 knockout mice have shown lower inflammatory responses, and this compound has demonstrated anti-chronic inflammatory activity in db/db mice by reducing IL-6 and insulin levels.[3][6]

  • Troubleshooting Steps:

    • Characterize the inflammatory model you are using and the specific signaling pathways involved (e.g., NF-κB).

    • Measure a panel of inflammatory markers to get a comprehensive view of the anti-inflammatory effect.

    • Compare your results to both inhibitor studies and SMS2 knockout studies to understand the full spectrum of potential outcomes. SMS2 deficiency has been shown to attenuate LPS-induced lung injury.[7]

Data Presentation

Table 1: Comparison of Reported IC50 Values for Various SMS2 Inhibitors

InhibitorSMS2 IC50SMS1 IC50Selectivity (SMS1/SMS2)Reference
This compound100 nM56 µM560-fold[3]
2-quinolone derivative950 nM>100 µM>100-fold[1][6]
1,8-naphthyridin-2-one 37Potent (nanomolar)Good selectivityNot specified[2]

Experimental Protocols

Protocol 1: General High-Throughput Mass Spectrometry-Based SMS2 Enzyme Assay

This protocol is a generalized summary based on methodologies described in the literature for identifying human SMS2 inhibitors.[1][6]

  • Enzyme Preparation: Utilize membrane fractions from cells overexpressing human SMS2.

  • Substrate Mixture: Prepare a reaction mixture containing a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) and phosphatidylcholine in an appropriate assay buffer.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the SMS2 enzyme preparation to the substrate mixture. Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Analysis: Analyze the production of the fluorescently labeled sphingomyelin product using high-throughput mass spectrometry.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Inflammation Inflammation SMS2->Inflammation Inhibition reduces Insulin_Signaling Insulin Signaling SMS2->Insulin_Signaling Inhibition improves sensitivity Platelet_Activation Platelet Activation SMS2->Platelet_Activation Inhibition reduces Lipid_Rafts Lipid Raft Integrity SM->Lipid_Rafts Sms2_IN_2 This compound Sms2_IN_2->SMS2 Lipid_Rafts->Inflammation Modulates Lipid_Rafts->Insulin_Signaling Modulates Lipid_Rafts->Platelet_Activation Modulates

Caption: The role of SMS2 in sphingomyelin synthesis and its downstream cellular effects.

Experimental_Workflow_Comparison cluster_inhibitor Chemical Inhibition cluster_knockout Genetic Knockout cluster_comparison Interpretation of Conflicting Results start_inhibitor Add SMS2 Inhibitor (e.g., this compound) acute_effect Acute Block of Enzymatic Activity start_inhibitor->acute_effect phenotype_inhibitor Observe Phenotype (Short-term) acute_effect->phenotype_inhibitor interpretation Consider: - Acute vs. Chronic Effects - Enzymatic vs. Scaffolding Roles - Off-target Effects - Cellular Adaptation phenotype_inhibitor->interpretation start_knockout Generate SMS2 Knockout Model chronic_absence Chronic Absence of SMS2 Protein start_knockout->chronic_absence compensation Potential for Compensatory Mechanisms chronic_absence->compensation phenotype_knockout Observe Phenotype (Long-term/Developmental) compensation->phenotype_knockout phenotype_knockout->interpretation

Caption: Comparison of experimental workflows for studying SMS2 function.

References

Technical Support Center: Assessing the Oral Bioavailability of Sms2-IN-2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the oral bioavailability of the sphingomyelin synthase 2 (SMS2) inhibitor, Sms2-IN-2, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its oral bioavailability important?

A1: this compound is a potent, highly selective, and orally active inhibitor of sphingomyelin synthase 2 (SMS2)[1]. SMS2 is an enzyme that catalyzes the final step in sphingomyelin biosynthesis and is primarily located at the plasma membrane[2][3][4]. It is implicated in various physiological processes, including lipoprotein metabolism and inflammatory responses[3][5]. Assessing the oral bioavailability of this compound is a critical step in preclinical development to determine the fraction of an orally administered dose that reaches systemic circulation and to understand its potential as an oral therapeutic.

Q2: What is the general principle for determining the absolute oral bioavailability of a compound?

A2: The absolute oral bioavailability (F) is determined by comparing the plasma concentration-time profile of the drug after oral (PO) administration with the profile after intravenous (IV) administration. The IV dose is considered 100% bioavailable. The bioavailability is calculated using the area under the plasma concentration-time curve (AUC) for both routes of administration, adjusted for the dose. The formula is:

F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100[6]

A separate group of animals is typically used for the IV administration[7].

Q3: Which animal models are suitable for studying the oral bioavailability of this compound?

A3: Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic (PK) and bioavailability studies due to their well-characterized physiology, cost-effectiveness, and the small amount of compound required[8][9]. Previous in vivo studies with this compound have utilized mice[1]. Beagle dogs are another alternative as their gastrointestinal anatomy and physiology share similarities with humans[8]. The choice of model may depend on the specific research question and stage of drug development.

Q4: What are the key factors that can influence the oral bioavailability of this compound?

A4: Several factors can affect the oral bioavailability of a small molecule inhibitor like this compound:

  • Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility can limit absorption[10][11].

  • Permeability: The ability of the molecule to pass through the intestinal membrane into the bloodstream. This is influenced by physicochemical properties like lipophilicity[12].

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver can reduce bioavailability[13].

  • Gastrointestinal Stability: The compound must be stable in the harsh pH and enzymatic environment of the stomach and intestines[10].

  • Efflux Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.

These factors are often categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability characteristics[14][15].

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Low or undetectable plasma concentrations after oral administration. Poor Solubility: this compound may not be dissolving sufficiently in the GI tract.Review the formulation. Consider using solubility-enhancing excipients, such as surfactants or cyclodextrins, or creating a lipid-based formulation[16].
Low Permeability: The compound may not be efficiently crossing the intestinal wall.Assess the physicochemical properties (e.g., LogP). If permeability is the issue, chemical modification of the molecule might be necessary for future analogs.
High First-Pass Metabolism: The drug is being rapidly cleared by the liver before reaching systemic circulation.Conduct in vitro metabolic stability assays using liver microsomes. If metabolism is high, this may be a limiting factor for the compound.
Poor GI Stability: The compound is degrading in the stomach or intestines.Perform in vitro stability tests in simulated gastric and intestinal fluids[10].
High variability in plasma concentrations between animals. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable dosing.Ensure all personnel are properly trained in oral gavage techniques. For mice, consider using gastric intubation with flexible tubing to ensure direct delivery to the stomach[6].
Food Effects: The presence or absence of food can significantly alter drug absorption.Standardize the fasting period for all animals before dosing. A typical fasting period is 12 hours[13].
Calculated oral bioavailability is greater than 100%. Non-linear Elimination: The drug's clearance may be slower at the higher concentrations achieved with IV administration compared to the lower concentrations from oral absorption (saturable clearance).Re-evaluate the dose levels. It may be necessary to use a lower IV dose to ensure linear pharmacokinetics.
Analytical Error: Issues with the bioanalytical method or sample processing.Review and validate the LC-MS/MS method. Check for interference from metabolites or plasma components.
Incorrect AUC Calculation: The extrapolation of the AUC to infinity (AUCinf) may be inaccurate.Ensure that blood sampling is conducted for a long enough duration to accurately capture the elimination phase.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice

This protocol outlines the necessary steps to determine the absolute oral bioavailability of this compound in mice.

1. Animal Model:

  • Species: C57BL/6J or similar strain mice.

  • Sex: Female or male (be consistent across study groups).

  • Weight: 20-25 g.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment[13].

  • Housing: Maintain in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals for 12 hours prior to dosing, with water available ad libitum[13].

2. Dosing Groups:

  • Group 1 (Intravenous - IV): n = 3-5 mice per time point.

    • Dose: e.g., 1-2 mg/kg. The dose should be low enough to ensure solubility in an IV-compatible vehicle and to remain within the linear pharmacokinetic range.

  • Group 2 (Oral - PO): n = 3-5 mice per time point.

    • Dose: e.g., 10-20 mg/kg. This dose can be based on previously reported effective doses[1].

3. Formulation Preparation:

  • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a solution containing saline, PEG400, and Tween 80). The final formulation must be sterile and clear.

  • PO Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water).

4. Drug Administration:

  • IV Administration: Administer the drug via a tail vein injection.

  • PO Administration: Administer the drug using a proper oral gavage needle directly into the stomach.

5. Blood Sampling:

  • Collect blood samples (approx. 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

  • IV Group Suggested Time Points: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. The initial samples must be taken very quickly after dosing to capture the distribution phase[7].

  • PO Group Suggested Time Points: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

6. Bioanalysis:

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma[6][7].

  • The method should include a calibration curve and quality control samples.

7. Pharmacokinetic Analysis:

  • Calculate the mean plasma concentration at each time point for both IV and PO groups.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including AUC0-t, AUC0-inf, Cmax, and Tmax.

  • Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters for this compound in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC0-inf (ngh/mL) 250011250
Dose-Normalized AUC (ngh/mL per mg/kg) 25001125
Absolute Bioavailability (F%) -45%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

SMS2 Catalytic Activity and Inhibition cluster_membrane Plasma Membrane Ceramide Ceramide SMS2 Sms2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Inhibitor This compound Inhibitor->SMS2 cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis A Animal Acclimatization & Fasting B This compound Formulation (IV & PO) A->B C Group 1: IV Administration B->C D Group 2: PO Administration B->D E Serial Blood Collection C->E D->E F Plasma Preparation & Storage E->F G LC-MS/MS Quantification F->G H Pharmacokinetic Analysis (AUC, Cmax) G->H I Calculate Oral Bioavailability (F%) H->I Dose_PO Oral Dose (Dose_PO) AUC_PO AUC_PO Dose_PO->AUC_PO Absorption & Elimination F Oral Bioavailability (F%) Dose_PO->F Calculation Dose_IV IV Dose (Dose_IV) AUC_IV AUC_IV Dose_IV->AUC_IV Elimination Dose_IV->F Calculation AUC_PO->F Calculation AUC_IV->F Calculation

References

Technical Support Center: Mitigating Potential Toxicity of Sms2-IN-2 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of Sms2-IN-2 in primary cell cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Increased Cell Death Observed After Treatment with this compound

Question: We observe a significant increase in cell death in our primary cell cultures after treatment with this compound, even at concentrations that are reported to be effective. How can we troubleshoot this?

Answer:

Increased cell death is a common concern when working with small molecule inhibitors in sensitive primary cell cultures. The underlying cause can be multifactorial, ranging from on-target effects that disrupt essential cellular processes to off-target toxicity. Here’s a systematic approach to troubleshoot this issue:

1. Confirm On-Target Effect and Optimize Concentration:

  • Hypothesis: The observed toxicity might be an exaggerated on-target effect due to a higher than necessary concentration of this compound for your specific primary cell type.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound. This involves treating your primary cells with a range of concentrations to identify the lowest concentration that elicits the desired biological effect with minimal toxicity.

    • Experimental Workflow:

      • Plate primary cells at a consistent density.

      • Treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

      • Include a vehicle control (e.g., DMSO).

      • After the desired incubation period, assess cell viability using an MTT or CellTiter-Glo® assay.

      • Concurrently, assess the intended biological endpoint (e.g., inhibition of a specific signaling pathway).

      • Determine the IC50 (half-maximal inhibitory concentration) for the biological effect and the CC50 (half-maximal cytotoxic concentration). A large therapeutic window (high CC50/IC50 ratio) is desirable.

Illustrative Dose-Response Data for this compound in Primary Human Hepatocytes:

Concentration (µM)Cell Viability (%)Target Inhibition (%)
0.0198 ± 35 ± 2
0.195 ± 425 ± 5
192 ± 585 ± 7
1065 ± 898 ± 2
10020 ± 699 ± 1

Note: This data is illustrative. Actual results will vary depending on the primary cell type and experimental conditions.

2. Investigate Potential Off-Target Effects:

  • Hypothesis: The toxicity may be due to this compound interacting with unintended molecular targets in the cells. While this compound is reported to be highly selective for Sphingomyelin Synthase 2 (SMS2) over SMS1, off-target effects are a possibility with any small molecule inhibitor.[1][2]

  • Recommendation:

    • Literature Review: Conduct a thorough search for any known off-target effects of this compound or structurally similar compounds.

    • Control Experiments: If a known off-target is identified, use a specific inhibitor for that target as a positive control for the toxic phenotype.

    • Rescue Experiments: If possible, overexpress the intended target (SMS2) to see if it rescues the cells from the toxic effects.

3. Assess for Secondary Effects of SMS2 Inhibition:

  • Hypothesis: Inhibition of SMS2 can lead to the accumulation of its substrate, ceramide, and a depletion of its product, sphingomyelin. Both of these lipid molecules play critical roles in cell signaling and membrane integrity, and their imbalance can trigger apoptosis.

  • Recommendation:

    • Measure Ceramide Levels: Use a ceramide assay kit to quantify intracellular ceramide levels after this compound treatment.

    • Supplement with Sphingomyelin: Attempt to rescue the cells by adding exogenous sphingomyelin to the culture medium.

Issue 2: Changes in Cell Morphology and Adhesion

Question: Our primary adherent cells are rounding up and detaching from the culture plate after treatment with this compound. What could be the cause and how can we address it?

Answer:

Changes in cell morphology and adhesion are often indicative of cellular stress and can be a precursor to cell death. Given that SMS2 is localized to the plasma membrane and is involved in the synthesis of sphingomyelin, a key component of the cell membrane, it is plausible that its inhibition directly impacts membrane integrity and cell adhesion.

1. Evaluate Plasma Membrane Integrity:

  • Hypothesis: Inhibition of SMS2 alters the lipid composition of the plasma membrane, leading to decreased stability and loss of adhesion.

  • Recommendation:

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium, which is an indicator of compromised plasma membrane integrity.

    • Fluorescent Microscopy: Use membrane-impermeable dyes like propidium iodide (PI) or trypan blue to visualize cells with damaged membranes.

2. Assess for Apoptosis Induction:

  • Hypothesis: The morphological changes are an early sign of apoptosis.

  • Recommendation:

    • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[3][4][5][6][7] An increase in caspase activity would confirm an apoptotic mechanism.

    • Annexin V Staining: Use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Experimental Workflow for Investigating Morphological Changes:

workflow A Observe Morphological Changes (Rounding, Detachment) B Assess Membrane Integrity (LDH Assay, PI Staining) A->B C Assess Apoptosis (Caspase-3/7 Assay, Annexin V) A->C E Modify Culture Conditions (e.g., Coated Plates) B->E F Analyze Lipid Composition (Mass Spectrometry) B->F D Optimize Drug Concentration (Dose-Response Curve) C->D

Caption: Troubleshooting workflow for morphological changes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2).[8] SMS2 is an enzyme that catalyzes the final step in the de novo synthesis of sphingomyelin, a critical component of the plasma membrane.[9][10] It transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). By inhibiting SMS2, this compound disrupts this process, leading to a decrease in sphingomyelin levels and a potential accumulation of ceramide.

Signaling Pathway of SMS2 Action:

sms2_pathway Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Sms2_IN_2 This compound Sms2_IN_2->SMS2 Membrane Plasma Membrane Integrity & Signaling SM->Membrane DAG->Membrane mitigation_flow Start Toxicity Observed Check_Contamination Rule out Contamination Start->Check_Contamination Dose_Response Perform Dose-Response Check_Contamination->Dose_Response Optimize_Conditions Optimize Culture Conditions (e.g., serum concentration, plate coating) Dose_Response->Optimize_Conditions Investigate_Mechanism Investigate Mechanism of Toxicity Optimize_Conditions->Investigate_Mechanism Apoptosis_Necrosis Apoptosis vs. Necrosis Assays Investigate_Mechanism->Apoptosis_Necrosis Lipid_Analysis Analyze Lipid Profile (Ceramide, Sphingomyelin) Investigate_Mechanism->Lipid_Analysis Consider_Alternatives Consider Alternative Inhibitors or Modify Experimental Design Apoptosis_Necrosis->Consider_Alternatives Rescue_Experiments Perform Rescue Experiments (e.g., add exogenous sphingomyelin) Lipid_Analysis->Rescue_Experiments Rescue_Experiments->Consider_Alternatives

References

Validation & Comparative

A Comparative Guide to Sms2-IN-2 and Other Commercially Available SMS2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sms2-IN-2 with other commercially available inhibitors of Sphingomyelin Synthase 2 (SMS2). The information presented is supported by experimental data to aid in the selection of the most suitable inhibitor for your research needs.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane. It catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol (DAG). This activity is crucial for maintaining the structural integrity of the cell membrane and is implicated in various signaling pathways that regulate inflammation, apoptosis, and cellular proliferation. Dysregulation of SMS2 activity has been linked to several diseases, including chronic inflammation, atherosclerosis, and certain cancers, making it an attractive target for therapeutic intervention.

Performance Comparison of SMS2 Inhibitors

The following table summarizes the quantitative data for this compound and other selected commercially available SMS2 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, with lower values indicating higher potency. Selectivity is determined by comparing the IC50 value for SMS2 to that of its isoform, SMS1.

InhibitorSMS2 IC50SMS1 IC50Selectivity (SMS1/SMS2)Target Class
This compound 100 nM[1]56 µM[1]560-foldDirect SMS2 Inhibitor
SMS2-IN-1 6.5 nM[2][3]1000 nM[2][3]154-fold[2]Direct SMS2 Inhibitor
SMS2 inhibitor 14l 28 nM16 µM571-foldDirect SMS2 Inhibitor
Ly93 91 nM[4]>1400-fold selectivity>1400-foldDirect SMS2 Inhibitor
GW4869 1 µM (N-SMase)--Indirect (Neutral Sphingomyelinase inhibitor)
D609 Ki of 6.4 µM (PC-PLC)Also inhibits SMS1LowIndirect (PC-PLC inhibitor)
Fenretinide ---Indirect (Dihydroceramide desaturase inhibitor)

Note: A higher selectivity ratio indicates a greater specificity for SMS2 over SMS1, which is often desirable to minimize off-target effects. Indirect inhibitors affect the SMS2 pathway by targeting other enzymes involved in sphingolipid metabolism.

Experimental Protocols

Determination of IC50 for SMS2 Inhibitors using an Enzymatic Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against Sphingomyelin Synthase 2.

1. Materials and Reagents:

  • Recombinant human SMS2 enzyme

  • Ceramide substrate (e.g., N-dodecanoyl-sphingosine, C12-ceramide)

  • Phosphatidylcholine donor (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Detection reagents for sphingomyelin or diacylglycerol (e.g., fluorescently labeled antibodies or enzyme-coupled detection systems)

  • 96-well microplates

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • In a 96-well plate, add a fixed amount of the SMS2 enzyme to each well, except for the negative control wells.

  • Add the serially diluted test inhibitors to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the ceramide substrate and phosphatidylcholine donor to all wells.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a stop solution (e.g., a solution that denatures the enzyme or chelates essential ions).

  • Quantify the amount of product formed (sphingomyelin or diacylglycerol) using a suitable detection method. This could involve techniques such as HPLC, mass spectrometry, or fluorescence/colorimetric-based assays.[5][6][7]

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8][9][10]

Visualizing Key Processes

SMS2 Signaling Pathway

The following diagram illustrates the central role of Sphingomyelin Synthase 2 (SMS2) in lipid metabolism and its influence on downstream signaling pathways, such as the NF-κB and TGF-β pathways, which are critical in inflammation and cell proliferation.[11][12][13][14]

SMS2_Signaling_Pathway Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG TGFb TGF-β Pathway SMS2->TGFb modulates PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation TGFb->Proliferation Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibits

Caption: SMS2 catalyzes the formation of Sphingomyelin and DAG, influencing key signaling pathways.

Experimental Workflow for SMS2 Inhibitor IC50 Determination

This workflow diagram provides a step-by-step visual representation of the experimental process for determining the IC50 of an SMS2 inhibitor.

Experimental_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor AddEnzyme Add SMS2 Enzyme to Microplate Wells AddInhibitor Add Inhibitor Dilutions to Wells PrepInhibitor->AddInhibitor AddEnzyme->AddInhibitor PreIncubate Pre-incubate Enzyme and Inhibitor AddInhibitor->PreIncubate AddSubstrate Initiate Reaction with Ceramide and PC PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectProduct Quantify Product Formation (e.g., Fluorescence) StopReaction->DetectProduct AnalyzeData Data Analysis: Plot Inhibition vs. [Inhibitor] DetectProduct->AnalyzeData CalculateIC50 Calculate IC50 Value AnalyzeData->CalculateIC50 End End CalculateIC50->End

Caption: A typical workflow for determining the IC50 of an SMS2 inhibitor in an enzymatic assay.

References

Comparative Analysis: Pharmacological Inhibition with Sms2-IN-2 versus Genetic Knockout of Sphingomyelin Synthase 2

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of methodologies aimed at dissecting the function of Sphingomyelin Synthase 2 (SMS2) reveals distinct and overlapping consequences of pharmacological inhibition and genetic ablation. This guide provides a comprehensive comparison of the small molecule inhibitor, Sms2-IN-2, and genetic knockout of the Sgms2 gene, offering researchers a detailed overview to inform their experimental design.

Executive Summary

Both pharmacological inhibition of SMS2 with this compound and genetic knockout of the Sgms2 gene serve as powerful tools to investigate the physiological and pathophysiological roles of this key enzyme in sphingolipid metabolism. While both approaches lead to a reduction in SMS2 activity and subsequent downstream effects on lipid profiles and cellular signaling, they differ in their temporal control, potential for off-target effects, and compensatory mechanisms. This compound offers acute, reversible inhibition, whereas genetic knockout provides a model of chronic, complete absence of the protein.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data gathered from studies utilizing either this compound or SMS2 genetic knockout.

Parameter This compound Genetic Knockout of SMS2 Reference
SMS2 Enzyme Inhibition IC50: 100 nMComplete ablation of protein and activity[1]
Selectivity (vs. SMS1) IC50: 56 µM (>500-fold selective for SMS2)Specific to SMS2[1]
Plasma Sphingomyelin (SM) Levels Data not available~20-28% decrease[2][3][4]
Liver Sphingomyelin (SM) Levels Significant reduction in hepatic SM levels in mice~20% decrease[2][5]
Inflammatory Markers Reduction of IL-6 and insulin in db/db miceAttenuation of LPS-induced lung injury, decreased TNFα, IL-18, NLRP3[1][6]
Platelet Aggregation Similar inhibitory effects to knockout (using D609)Significant reduction[7][8]

Table 1: Comparison of Biochemical and Physiological Effects. This table highlights the direct impact of this compound and SMS2 knockout on enzyme activity, lipid levels, and key physiological markers.

Signaling Pathway Component Effect of this compound (or similar inhibitors) Effect of SMS2 Knockout Reference
PLCγ Phosphorylation Inhibition (demonstrated with D609)Inhibition[7][8]
PI3K Phosphorylation Inhibition (demonstrated with D609)Inhibition[7][8]
Akt Phosphorylation Inhibition (demonstrated with D609)Inhibition[7][8]
NF-κB Activation Data not availableInhibition of activation and nuclear translocation of p65[6][9]

Table 2: Impact on Key Signaling Pathways. This table outlines the downstream molecular consequences of SMS2 inhibition or knockout on critical cellular signaling cascades.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the known signaling pathways influenced by SMS2 and a general workflow for comparing pharmacological inhibition with genetic knockout.

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SMS2 SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 Receptor Receptor SM->Receptor Modulates Receptor Function in Lipid Rafts PLCg PLCγ Receptor->PLCg PI3K PI3K PLCg->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates NFkB_p65_p50_IkB NF-κB-IκB Complex NFkB_p65_p50_IkB->NFkB_p65_p50 Releases Gene_Expression Inflammatory Gene Expression NFkB_p65_p50_n->Gene_Expression Induces

Caption: SMS2-mediated signaling pathways.

Experimental_Workflow cluster_approaches Experimental Approaches cluster_analysis Comparative Analysis cluster_outcome Outcome Inhibitor Pharmacological Inhibition (this compound) Biochemical Biochemical Assays (Enzyme Activity, Lipidomics) Inhibitor->Biochemical Cellular Cell-Based Assays (Signaling, Platelet Aggregation) Inhibitor->Cellular InVivo In Vivo Models (Inflammation, Atherosclerosis) Inhibitor->InVivo Knockout Genetic Knockout (SMS2 KO) Knockout->Biochemical Knockout->Cellular Knockout->InVivo Data Quantitative Data Comparison Biochemical->Data Cellular->Data InVivo->Data Mechanistic Mechanistic Insights Data->Mechanistic

References

Validating the On-Target Effects of Sms2-IN-2 Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison and detailed methodologies for validating the on-target effects of the sphingomyelin synthase 2 (SMS2) inhibitor, Sms2-IN-2, using small interfering RNA (siRNA). This validation is crucial for ensuring that the observed biological effects of the inhibitor are a direct result of its interaction with the intended target, SMS2.

Introduction to SMS2 and its Inhibition

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane. It catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG).[1][2] This activity is crucial for maintaining sphingomyelin homeostasis, which is vital for cell growth and signaling.[1] Given its role in various cellular processes, SMS2 has emerged as a potential therapeutic target.

This compound is a potent and highly selective small molecule inhibitor of SMS2, with a reported IC50 of 100 nM for SMS2, demonstrating over 500-fold selectivity against its isoform, SMS1.[3] To rigorously confirm that the cellular effects of this compound are due to the specific inhibition of SMS2 and not off-target interactions, a genetic approach using siRNA-mediated gene silencing is the gold standard.

Comparison of Inhibition Methods: this compound vs. SMS2 siRNA

The following table provides a direct comparison between chemical inhibition with this compound and genetic knockdown using SMS2 siRNA. This comparison highlights the complementary nature of these two techniques for target validation.

FeatureThis compound (Chemical Inhibition)SMS2 siRNA (Genetic Knockdown)
Mechanism of Action Binds to the SMS2 enzyme, likely at or near the catalytic domain, to block its enzymatic activity.[4]A double-stranded RNA molecule that guides the RNA-induced silencing complex (RISC) to degrade SMS2 mRNA, preventing protein synthesis.[5]
Specificity High selectivity for SMS2 over SMS1.[3] However, potential for unknown off-target protein interactions exists.Highly sequence-specific for SMS2 mRNA. Off-target effects can occur through miRNA-like binding but can be mitigated with careful design and controls.[5][6]
Onset of Effect Rapid, occurring as soon as the compound reaches its target enzyme.Delayed, requires time for existing SMS2 mRNA and protein to be degraded (typically 24-72 hours).[7]
Duration of Effect Reversible and dependent on the compound's half-life and clearance from the cell.Transient but can be long-lasting (several days), depending on cell division rate and protein turnover.[7]
Application Pharmacological studies, in vitro and in vivo target validation, potential therapeutic development.Gold standard for on-target validation, functional genomics, and elucidating gene function.[8][9]
Controls Vehicle control (e.g., DMSO), inactive structural analogs.Non-targeting (scrambled) siRNA, siRNAs targeting unrelated genes (e.g., GFP).[10]

Validating On-Target Effects: Experimental Workflow

The core principle of the validation experiment is to assess whether the effect of this compound is occluded in cells where SMS2 has already been depleted by siRNA. If this compound acts on-target, its addition to SMS2-knockdown cells should produce no significant additional effect compared to the knockdown alone.

G cluster_setup Experimental Setup cluster_treatment Treatment (24-48h post-transfection) cluster_analysis Analysis (48-72h post-transfection) Culture 1. Seed Cells (e.g., HeLa or HEK293) Transfection 2. Transfect with siRNA - SMS2 siRNA - Non-targeting control siRNA Culture->Transfection Treatment 3. Treat Cells - Vehicle (DMSO) - this compound Transfection->Treatment WB 4a. Western Blot (Confirm SMS2 Knockdown) Treatment->WB Lipid 4b. Lipidomics (Measure SM and Ceramide) Treatment->Lipid Viability 4c. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability

Caption: Experimental workflow for validating the on-target effects of this compound.

Sphingomyelin Synthesis Pathway and Inhibitor Action

The diagram below illustrates the final step of sphingomyelin synthesis, highlighting the distinct locations of SMS1 and SMS2 and the points of intervention for this compound and SMS2 siRNA.

Sphingomyelin_Pathway cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane SMS1 SMS1 SM Sphingomyelin SMS1->SM Golgi Pool DAG Diacylglycerol SMS1->DAG Golgi Pool SMS2 SMS2 SMS2->SM Plasma Membrane Pool SMS2->DAG Plasma Membrane Pool Ceramide Ceramide Ceramide->SMS1 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS1 PC->SMS2 Inhibitor This compound Inhibitor->SMS2 siRNA SMS2 siRNA (mRNA degradation) siRNA->SMS2 prevents synthesis

Caption: Sphingomyelin synthesis pathway and points of inhibition.

Expected Quantitative Results for On-Target Validation

The following table summarizes the anticipated results from the validation experiment. The key finding is the lack of an additive effect when this compound is applied to cells already deficient in SMS2.

Treatment GroupSMS2 Protein Level (%)Relative Sphingomyelin (SM) LevelRelative Ceramide LevelCell Viability (%)
Control siRNA + Vehicle 100 ± 51.00 ± 0.081.00 ± 0.07100 ± 4
Control siRNA + this compound 100 ± 60.45 ± 0.051.95 ± 0.1585 ± 5
SMS2 siRNA + Vehicle 15 ± 40.50 ± 0.061.85 ± 0.1288 ± 6
SMS2 siRNA + this compound 14 ± 50.48 ± 0.071.90 ± 0.1486 ± 5

Data are represented as mean ± standard deviation and are hypothetical for illustrative purposes.

The data clearly indicate that both this compound treatment and SMS2 siRNA knockdown independently lead to a significant decrease in sphingomyelin levels and a corresponding increase in ceramide levels.[1] Crucially, treating the SMS2-depleted cells with this compound does not cause a further reduction in sphingomyelin, confirming that the inhibitor's primary mechanism of action is through SMS2.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of SMS2

This protocol is adapted for a 6-well plate format.[11]

  • Cell Seeding: Seed 2 x 10^5 cells (e.g., HeLa) per well in 2 mL of antibiotic-free growth medium. Incubate for 18-24 hours at 37°C and 5% CO2 until cells are 60-80% confluent.[11]

  • siRNA Preparation (per well):

    • Solution A: Dilute 40 pmol of SMS2 siRNA (or non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).

    • Solution B: Dilute 6 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.[11]

  • Transfection: Add 0.8 mL of serum-free medium to the 200 µL siRNA-lipid complex mixture. Remove the growth medium from the cells and add the 1 mL transfection mixture.

  • Incubation: Incubate cells for 6 hours at 37°C. Then, add 1 mL of growth medium containing 2x the normal serum concentration without removing the transfection mixture.

  • Post-Transfection: Continue to incubate the cells. They will be ready for inhibitor treatment or analysis at 24-72 hours post-transfection.

Treatment with this compound
  • At 24 or 48 hours post-transfection, remove the medium from the wells.

  • Add fresh growth medium containing either this compound at the desired final concentration (e.g., 1 µM) or a corresponding volume of vehicle (DMSO).

  • Incubate for the desired treatment duration (e.g., 24 hours) before proceeding to analysis.

Western Blot for SMS2 Protein
  • Lyse cells in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against SMS2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect signal using an ECL substrate and image the blot. Quantify band intensity using densitometry software.

Lipid Analysis (Sphingomyelin and Ceramide)
  • Wash cells with cold PBS and scrape into a suitable solvent (e.g., methanol).

  • Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.

  • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of different sphingomyelin and ceramide species.[12] Spike samples with an appropriate internal standard for accurate quantification.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a critical step in drug development and chemical biology research. The combination of pharmacological inhibition with this compound and genetic silencing with SMS2 siRNA provides a robust framework for confirming target engagement. The experimental design presented here, based on the principle of occlusion, allows researchers to confidently attribute the observed phenotypic and biochemical changes to the specific inhibition of SMS2, thereby ensuring the reliability and accuracy of their findings.

References

Navigating the Specificity of SMS2-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of lipid metabolism research and drug development, the specificity of chemical probes is paramount. This guide offers a detailed comparison of Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), against other lipid-modifying enzymes. The following analysis, supported by available experimental data, aims to provide researchers, scientists, and drug development professionals with a clear understanding of the cross-reactivity profile of this critical research tool.

Executive Summary

This compound is a highly selective inhibitor of SMS2, an enzyme pivotal in the final step of sphingomyelin biosynthesis. While demonstrating significant potency for its primary target, a thorough evaluation of its activity against other enzymes within the lipid metabolic network is crucial for the accurate interpretation of experimental results. This guide consolidates the known selectivity data for this compound, details the experimental methodologies used for its characterization, and visualizes its place within relevant signaling pathways.

Comparative Selectivity of this compound

The primary selectivity data for this compound highlights its remarkable specificity for SMS2 over its closely related isoform, Sphingomyelin Synthase 1 (SMS1).

EnzymeIC50Fold Selectivity (SMS1/SMS2)
This compound 100 nM>560-fold
SMS156 µM

Table 1: Comparative IC50 Values of this compound against SMS Isoforms. The data illustrates the high selectivity of this compound for SMS2 over SMS1.

While comprehensive screening data against a wider panel of lipid-modifying enzymes for this compound is not publicly available, the known enzymatic activities of SMS2 itself provide insights into potential areas of cross-reactivity that warrant consideration. SMS2 has been shown to exhibit dual functionality, acting as both a sphingomyelin synthase and a ceramide phosphoethanolamine (CPE) synthase. Furthermore, under certain conditions, SMS enzymes may display phospholipase C (PLC) activity, generating diacylglycerol (DAG) from phosphatidylcholine (PC). Therefore, when utilizing this compound, researchers should consider its potential to influence these related activities.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of SMS2 inhibitors.

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This assay quantifies the enzymatic activity of SMS1 and SMS2 and is crucial for determining the IC50 values of inhibitors.

Objective: To measure the production of sphingomyelin from ceramide and phosphatidylcholine catalyzed by SMS enzymes in the presence of an inhibitor.

Materials:

  • Recombinant human SMS1 and SMS2 enzymes

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • Phosphatidylcholine (PC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • This compound or other test compounds

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PC, and the recombinant SMS enzyme (SMS1 or SMS2).

  • Add varying concentrations of this compound or the vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate.

  • Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid products (fluorescently labeled sphingomyelin) from the substrate using TLC.

  • Visualize and quantify the fluorescent spots corresponding to the product using a fluorescence imaging system.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for SMS2 Activity

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.

Objective: To assess the ability of an inhibitor to block SMS2 activity within a cellular environment.

Materials:

  • A suitable cell line (e.g., HEK293T or HeLa cells)

  • Cell culture medium and reagents

  • Plasmid encoding for human SMS2 (for overexpression studies)

  • Fluorescently labeled ceramide

  • This compound or other test compounds

  • Lipid extraction reagents

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Culture the chosen cell line to the desired confluency. For overexpression studies, transfect the cells with the SMS2-expressing plasmid.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Introduce the fluorescently labeled ceramide to the cell culture medium and incubate for a period to allow for cellular uptake and metabolism.

  • Harvest the cells and perform a lipid extraction.

  • Analyze the lipid extracts using HPLC-MS to quantify the levels of the fluorescently labeled sphingomyelin product.

  • Determine the inhibitory effect of the compound on cellular SMS2 activity by comparing the product levels in treated versus untreated cells.

Signaling Pathways and Potential Cross-Reactivity

Understanding the signaling pathways in which SMS2 is involved is critical for interpreting the downstream effects of its inhibition. SMS2 plays a key role in regulating the balance of several important lipid second messengers, including ceramide, sphingomyelin, and diacylglycerol (DAG).

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Apoptosis Apoptosis Ceramide->Apoptosis SM Sphingomyelin (SM) SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG TGFb TGF-β/Smad Pathway SM->TGFb PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation TGFb->Proliferation Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibition

Caption: SMS2 Signaling Cascade and Point of Inhibition.

The inhibition of SMS2 by this compound directly impacts the production of sphingomyelin and diacylglycerol at the plasma membrane. This can lead to an accumulation of the substrate ceramide, a pro-apoptotic lipid, and a decrease in DAG, a key activator of Protein Kinase C (PKC) and downstream signaling pathways such as NF-κB. Furthermore, alterations in sphingomyelin levels can influence signaling platforms within lipid rafts, potentially affecting pathways like the TGF-β/Smad cascade.

Given the dual enzymatic activity of SMS2, this compound may also affect the synthesis of ceramide phosphoethanolamine (CPE). The broader implications of inhibiting this activity are still under investigation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis A1 Recombinant SMS1 & SMS2 A3 Incubate with This compound A1->A3 A2 Fluorescent Ceramide & Phosphatidylcholine A2->A3 A4 TLC Separation A3->A4 A5 Quantify SM Production (IC50 Determination) A4->A5 C1 Comparative Analysis of Selectivity A5->C1 B1 Cell Culture (e.g., HEK293T) B2 Treat with This compound B1->B2 B3 Add Labeled Ceramide B2->B3 B4 Lipid Extraction B3->B4 B5 HPLC-MS Analysis (Quantify SM) B4->B5 B5->C1

Caption: Workflow for Assessing SMS2 Inhibitor Selectivity.

Conclusion

This compound stands out as a highly selective tool for the study of SMS2 function. Its minimal cross-reactivity with SMS1 allows for the specific interrogation of SMS2-mediated pathways. However, researchers should remain mindful of the multifaceted enzymatic nature of SMS2 and consider potential effects on CPE synthesis and DAG-mediated signaling. As with any chemical probe, the use of appropriate controls and complementary experimental approaches, such as genetic knockdown or knockout of SMS2, is recommended to validate findings. The detailed protocols and pathway diagrams provided in this guide are intended to support the rigorous and effective use of this compound in advancing our understanding of lipid metabolism in health and disease.

Disclaimer: This guide is intended for informational purposes for a research audience and is based on publicly available data. The performance of this compound may vary depending on the specific experimental conditions.

A Comparative Guide to Sphingomyelin Synthase Inhibitors: Sms2-IN-2 vs. Dy105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Sphingomyelin Synthase (SMS): the highly selective Sms2-IN-2 and the broader spectrum inhibitor Dy105. It is important to note that these compounds inhibit sphingomyelin synthase , an enzyme critical in lipid metabolism and cell signaling, and not spermine synthase as can be a point of confusion due to the shared "SMS" acronym. This document outlines their inhibitory profiles, effects on cellular pathways, and the experimental methodologies used for their characterization.

Introduction to Sphingomyelin Synthase Inhibition

Sphingomyelin synthases (SMS) are a family of enzymes that catalyze the final step in the de novo synthesis of sphingomyelin, a key component of cellular membranes, particularly in the plasma membrane and the Golgi apparatus. There are two primary isoforms, SMS1 and SMS2, which differ in their subcellular localization and physiological roles. Inhibition of these enzymes has emerged as a therapeutic strategy for a range of diseases, including atherosclerosis, inflammation, and certain cancers. This guide focuses on a comparative analysis of two chemical probes used to study and target these enzymes.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for this compound and Dy105, highlighting their distinct inhibitory profiles.

Parameter This compound Dy105 Reference(s)
Target(s) Sphingomyelin Synthase 2 (SMS2)Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2)[1][2][3][4]
IC50 for SMS2 100 nM< 20 µM (for total SMS activity)[1][2][3][4]
IC50 for SMS1 56 µMInhibits SMS1, specific IC50 not detailed in reviewed literature[1][2][3][4]
Selectivity ~560-fold selectivity for SMS2 over SMS1Non-selective[1][2][3][4]
Reported Biological Effects Reduces chronic inflammation in vivoReduces apolipoprotein-B secretion, attenuates endotoxin-mediated macrophage inflammation by reducing NF-κB and p38 MAP kinase activation.[1][2]
Chemical Name 4-[(2-chloro-5-fluorophenyl)methoxy]-N-(pyridin-3-yl)-1,2-benzoxazol-3-amineNot available in reviewed literature[2]
CAS Number 2241838-28-6Not available in reviewed literature[2]

Signaling Pathways and Inhibitor Action

The inhibition of sphingomyelin synthase alters the balance of key lipid second messengers, primarily by preventing the conversion of ceramide to sphingomyelin. This leads to an accumulation of ceramide, which can trigger various cellular responses including apoptosis and inflammation. The following diagram illustrates the sphingomyelin synthesis pathway and the points of intervention for a general SMS inhibitor like Dy105 and a specific SMS2 inhibitor like this compound.

Sphingomyelin_Pathway cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane Ceramide_golgi Ceramide SMS1 SMS1 Ceramide_golgi->SMS1 PC_golgi Phosphatidylcholine PC_golgi->SMS1 SM_golgi Sphingomyelin SMS1->SM_golgi to Plasma Membrane DAG_golgi Diacylglycerol SMS1->DAG_golgi Ceramide_pm Ceramide SMS2 SMS2 Ceramide_pm->SMS2 PC_pm Phosphatidylcholine PC_pm->SMS2 SM_pm Sphingomyelin SMS2->SM_pm DAG_pm Diacylglycerol SMS2->DAG_pm Dy105 Dy105 (Non-selective inhibitor) Dy105->SMS1 Dy105->SMS2 Sms2_IN_2 This compound (Selective inhibitor) Sms2_IN_2->SMS2

Caption: Sphingomyelin synthesis pathway and points of inhibition.

Experimental Protocols

The characterization of this compound and Dy105 involves several key experimental assays. Below are generalized methodologies for these procedures.

Sphingomyelin Synthase (SMS) Activity Assay

This assay quantifies the enzymatic activity of SMS1 and SMS2 and is crucial for determining the IC50 values of inhibitors.

  • Principle: The assay measures the conversion of a labeled ceramide substrate to sphingomyelin.

  • Methodology:

    • Enzyme Source: Cell lysates or membrane fractions from cells overexpressing either human SMS1 or SMS2 are used as the enzyme source.

    • Substrate: A fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) is used as a substrate along with phosphatidylcholine.

    • Reaction: The enzyme source is incubated with the substrates in a suitable buffer system in the presence of varying concentrations of the inhibitor (this compound or Dy105).

    • Lipid Extraction: After the reaction, lipids are extracted from the mixture using a solvent system like chloroform:methanol.

    • Separation and Detection: The extracted lipids are then separated by thin-layer chromatography (TLC). The fluorescently labeled sphingomyelin product is visualized and quantified using a fluorescence scanner.

    • Data Analysis: The amount of product formed at each inhibitor concentration is used to calculate the percent inhibition, and the IC50 value is determined by fitting the data to a dose-response curve.

NF-κB Activation Assay

This assay is used to assess the anti-inflammatory effects of SMS inhibitors by measuring the activation of the transcription factor NF-κB.

  • Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with lipopolysaccharide - LPS), it translocates to the nucleus to activate gene transcription. This assay quantifies the amount of nuclear NF-κB.

  • Methodology:

    • Cell Culture and Treatment: Macrophages (e.g., bone marrow-derived macrophages) are pre-treated with the SMS inhibitor (e.g., Dy105) for a specified time.

    • Stimulation: The cells are then stimulated with an inflammatory agent like LPS to induce NF-κB activation.

    • Nuclear Extraction: Following stimulation, nuclear and cytoplasmic fractions of the cells are separated.

    • Detection: The amount of the p65 subunit of NF-κB in the nuclear extract is quantified using methods such as:

      • Western Blotting: The nuclear extracts are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific for the NF-κB p65 subunit.

      • ELISA-based assays: These assays use a plate coated with an oligonucleotide containing the NF-κB binding site to capture active NF-κB from the nuclear extracts. The captured NF-κB is then detected with a specific antibody.

    • Data Analysis: The level of nuclear NF-κB in inhibitor-treated cells is compared to that in untreated, stimulated cells to determine the extent of inhibition.

p38 MAP Kinase Activation Assay

This assay measures the activity of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

  • Principle: p38 MAP kinase is activated by phosphorylation. The assay measures the level of phosphorylated (active) p38 or its ability to phosphorylate a downstream substrate.

  • Methodology:

    • Cell Culture and Treatment: Similar to the NF-κB assay, cells are pre-treated with the inhibitor followed by stimulation with an appropriate agonist (e.g., LPS).

    • Cell Lysis: The cells are lysed to release cellular proteins.

    • Detection of Activated p38:

      • Western Blotting: The cell lysates are analyzed by Western blotting using an antibody that specifically recognizes the phosphorylated, active form of p38 MAP kinase.

      • Kinase Activity Assay: Active p38 is immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated enzyme is then incubated with a known substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is then measured, typically by Western blotting with a phospho-specific antibody for the substrate.

    • Data Analysis: The level of p38 activation in inhibitor-treated cells is compared to that in control cells.

Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for the comparative evaluation of SMS inhibitors like this compound and Dy105.

Inhibitor_Comparison_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo In Cellulo Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (SMS1 & SMS2) IC50 Determine IC50 & Selectivity Enzyme_Assay->IC50 Cell_Culture Cell-based Assays (e.g., Macrophages, Hepatocytes) IC50->Cell_Culture Downstream_Assays Downstream Pathway Analysis (NF-κB, p38 MAPK, ApoB secretion) Cell_Culture->Downstream_Assays Animal_Model Animal Models of Disease (e.g., Inflammation, Atherosclerosis) Downstream_Assays->Animal_Model Efficacy Assess Therapeutic Efficacy Animal_Model->Efficacy

Caption: Experimental workflow for comparing SMS inhibitors.

Conclusion

This compound and Dy105 represent two distinct classes of sphingomyelin synthase inhibitors. This compound is a highly potent and selective tool for investigating the specific roles of the SMS2 isoform, particularly in the context of chronic inflammation.[1][2][3][4] In contrast, Dy105 is a broader spectrum inhibitor that targets both SMS1 and SMS2, making it useful for studying the overall effects of sphingomyelin synthesis inhibition. Its demonstrated effects on apolipoprotein-B secretion and key inflammatory signaling pathways highlight the therapeutic potential of targeting this enzymatic activity. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of isoform selectivity.

References

A Comparative Analysis of SMS1 and SMS2 Inhibitors on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2) inhibitors. This document provides a detailed overview of their impact on key cell signaling pathways, supported by experimental data and detailed methodologies.

Sphingomyelin synthases (SMS) are key enzymes in sphingolipid metabolism, catalyzing the final step in the de novo synthesis of sphingomyelin (SM) and concurrently producing diacylglycerol (DAG). The two primary isoforms, SMS1 and SMS2, exhibit distinct subcellular localizations and are implicated in various cellular processes, including signal transduction, membrane structure, and apoptosis.[1] SMS1 is predominantly found in the Golgi apparatus, whereas SMS2 is located at the plasma membrane and the Golgi.[1] This differential localization suggests they regulate distinct signaling cascades, making them attractive therapeutic targets for a range of diseases. This guide provides a comparative overview of the effects of selective and non-selective inhibitors of SMS1 and SMS2 on critical cell signaling pathways.

Inhibitor Profiles: A Comparative Overview

The development of specific small-molecule inhibitors for SMS isoforms has been a key focus of research. While highly selective inhibitors for SMS2 are available, specific inhibitors for SMS1 are currently lacking. The most commonly studied inhibitors are summarized below.

Inhibitor ClassSpecific ExamplesTarget(s)Key CharacteristicsReference(s)
Selective SMS2 Inhibitors 2-quinolone derivativesSMS2IC50 of 950 nM with >100-fold selectivity over SMS1.[2]
1,8-naphthyridin-2-one derivativesSMS2Potent and selective inhibitors.[3]
Oxazolopyridine derivatives (QY4, QY16)SMS2Micromolar inhibitory activity against SMS2 with excellent selectivity over SMS1.[4]
Non-selective SMS Inhibitor D609 (Tricyclodecan-9-yl-xanthogenate)SMS1 & SMS2Widely used experimental tool; also inhibits phosphatidylcholine-specific phospholipase C (PC-PLC).[1][5]
Compound Affecting SMS1 GW4869Affects SMS1 localization; potent non-competitive inhibitor of neutral sphingomyelinase (N-SMase).Primarily used as an inhibitor of exosome release. Does not significantly impair TNF-induced NF-κB translocation.[6][7]

Impact on Cell Signaling Pathways: A Comparative Analysis

The inhibition of SMS1 and SMS2 has profound effects on cellular signaling, primarily through the modulation of sphingomyelin and ceramide levels. Ceramide, a pro-apoptotic lipid second messenger, and DAG, an activator of protein kinase C (PKC), are key players in these pathways.

Apoptosis Signaling

Inhibition of SMS enzymes can lead to an accumulation of ceramide, a key molecule in the induction of apoptosis.

  • Non-selective Inhibition (D609): Treatment with D609 has been shown to induce apoptosis in a dose- and time-dependent manner in various cell lines.[8] This is associated with a significant increase in intracellular ceramide levels and a decrease in sphingomyelin and DAG.[8] D609 enhances FasL-induced caspase activation and apoptosis, acting downstream of caspase-8.[5][8]

  • Selective SMS2 Inhibition: Knockdown of SMS2 using siRNA has been demonstrated to attenuate hypoxia-induced apoptosis in cardiomyocytes.[9] While direct comparative studies with selective small-molecule SMS2 inhibitors on apoptosis are limited, the modulation of ceramide levels suggests a potential role in regulating programmed cell death.

  • SMS1 Involvement: Overexpression of SMS1 has been linked to increased sensitivity to TNF-alpha-mediated apoptosis, while its knockdown reduces lipopolysaccharide-mediated apoptosis.[1] The compound GW4869, which affects SMS1 localization, has been shown to promote proliferation and have complex, context-dependent effects on apoptosis.[6]

cluster_0 SMS Inhibition and Apoptosis SMS Inhibitor SMS Inhibitor SMS1/SMS2 SMS1/SMS2 SMS Inhibitor->SMS1/SMS2 Inhibits Ceramide Ceramide SMS1/SMS2->Ceramide Decreased conversion to SM (leading to accumulation) Caspase Cascade Caspase Cascade Ceramide->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes

Figure 1. Simplified pathway of SMS inhibition leading to apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.

  • Non-selective Inhibition (D609): D609 has been reported to have anti-inflammatory properties and can modulate NF-κB activation, although the effects can be cell-type specific.[1]

  • Selective SMS2 Inhibition: Studies on 1,8-naphthyridin-2-one derivatives, a class of selective SMS2 inhibitors, have shown that these compounds can down-regulate NF-κB phosphorylation.[9][10] This suggests that selective SMS2 inhibition may offer a more targeted approach to modulating inflammatory responses.

  • GW4869: In contrast, GW4869 has been shown to not significantly impair TNF-induced NF-κB translocation to the nucleus, indicating that its mechanism of action is distinct from direct modulation of this pathway.[11]

cluster_1 SMS2 Inhibition and NF-κB Signaling SMS2 Inhibitor SMS2 Inhibitor SMS2 SMS2 SMS2 Inhibitor->SMS2 Inhibits IKK IKK SMS2->IKK Modulates activity IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription Translocates to nucleus and activates Nucleus Nucleus

Figure 2. Proposed modulation of the NF-κB pathway by SMS2 inhibitors.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

  • Non-selective Inhibition (D609): The effects of D609 on the MAPK pathway are complex and appear to be cell-type dependent. Some studies suggest that the increase in ceramide upon D609 treatment can lead to the silencing of the MAPK pathway.[12]

  • Selective SMS2 Inhibition: A study on 1,8-naphthyridin-2-one derivatives demonstrated that these selective SMS2 inhibitors can down-regulate Erk phosphorylation.[9][10] This suggests a role for SMS2 in regulating the MAPK/Erk signaling cascade.

cluster_2 SMS2 Inhibition and MAPK/Erk Signaling SMS2 Inhibitor SMS2 Inhibitor SMS2 SMS2 SMS2 Inhibitor->SMS2 Inhibits Ras Ras SMS2->Ras Modulates activity Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Erk Erk MEK->Erk Activates Proliferation/Survival Proliferation/Survival Erk->Proliferation/Survival Regulates

Figure 3. Potential impact of SMS2 inhibition on the MAPK/Erk pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the effects of SMS inhibitors on cell signaling.

Measurement of Sphingomyelin and Ceramide Levels

Objective: To quantify the changes in cellular sphingomyelin and ceramide levels following inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of SMS inhibitors or vehicle control for the desired time period.

  • Lipid Extraction: After treatment, wash cells with PBS and perform lipid extraction using a solvent system such as a chloroform/methanol mixture.[13]

  • Quantification by LC-MS/MS: Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of different ceramide and sphingomyelin species.[13] Internal standards are added to normalize for extraction efficiency.[13]

  • Data Analysis: Normalize the lipid levels to total protein or cell number and compare the results from inhibitor-treated cells to control cells.

Western Blot Analysis of MAPK Pathway Activation

Objective: To determine the phosphorylation status of key proteins in the MAPK pathway (e.g., Erk, p38, JNK).

Methodology:

  • Cell Lysis: Following inhibitor treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[14][15]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., anti-phospho-Erk, anti-total-Erk).[14]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

  • Densitometry: Quantify the band intensities using imaging software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.[14]

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to inhibitor treatment.

Methodology:

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization. Stable cell lines expressing the reporter construct can also be used.[6][16]

  • Inhibitor Treatment and Stimulation: Treat the transfected cells with the SMS inhibitors for a specified time, followed by stimulation with an NF-κB activator such as TNF-α.[17]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in inhibitor-treated cells to that in stimulated control cells.[17]

Caspase-3/7 Activity Assay for Apoptosis

Objective: To quantify the activity of executioner caspases-3 and -7 as a measure of apoptosis.

Methodology:

  • Cell Treatment: Treat cells with SMS inhibitors or a positive control for apoptosis induction (e.g., staurosporine) for the desired duration.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit. These kits typically provide a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[18]

  • Signal Detection: After adding the reagent to the cell lysates or directly to the cells in a multi-well plate, incubate to allow for substrate cleavage and signal generation. Measure the luminescence or fluorescence using a plate reader.[18]

  • Data Analysis: Compare the signal from inhibitor-treated cells to that of untreated and positive control cells to determine the fold increase in caspase-3/7 activity.

cluster_3 Experimental Workflow for Inhibitor Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Lipid Extraction Lipid Extraction Inhibitor Treatment->Lipid Extraction Protein Lysis Protein Lysis Inhibitor Treatment->Protein Lysis Reporter Assay Reporter Assay Inhibitor Treatment->Reporter Assay Caspase Assay Caspase Assay Inhibitor Treatment->Caspase Assay LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Western Blot Western Blot Protein Lysis->Western Blot Western Blot->Data Analysis Reporter Assay->Data Analysis Caspase Assay->Data Analysis

Figure 4. General workflow for evaluating the effects of SMS inhibitors.

Conclusion

The study of SMS1 and SMS2 inhibitors reveals a complex and isoform-specific regulation of key cellular signaling pathways. While non-selective inhibitors like D609 provide broad insights into the role of SMS in apoptosis and cell cycle control, the development of selective SMS2 inhibitors offers the potential for more targeted therapeutic interventions with potentially fewer off-target effects. The available data suggests that selective SMS2 inhibition can modulate inflammatory and proliferative signaling pathways, such as NF-κB and MAPK. Further research is warranted to fully elucidate the comparative effects of different classes of selective SMS2 inhibitors and to explore the therapeutic potential of targeting SMS1, for which specific small-molecule inhibitors are still needed. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

Orally Active Sphingomyelin Synthase 2 (SMS2) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the oral activity of publicly disclosed Sphingomyelin Synthase 2 (SMS2) inhibitors. This document summarizes key preclinical data and experimental methodologies to facilitate informed decisions in the development of novel therapeutics targeting SMS2.

Sphingomyelin Synthase 2 (SMS2) has emerged as a promising therapeutic target for a range of diseases, including atherosclerosis, inflammation, and metabolic disorders. The development of orally bioavailable small molecule inhibitors of SMS2 is a key objective for realizing its therapeutic potential. While information on a specific compound designated "Sms2-IN-2" is not publicly available, this guide focuses on other well-characterized, potent, and selective SMS2 inhibitors with demonstrated oral activity, providing a valuable benchmark for the field.

This guide will focus on two prominent series of SMS2 inhibitors: the 2-quinolone series and its optimization leading to the 1,8-naphthyridin-2-one series .

Comparative Oral Activity of SMS2 Inhibitors

The following table summarizes the in vitro potency and preclinical in vivo data for representative compounds from the 2-quinolone and 1,8-naphthyridin-2-one series.

Compound SeriesRepresentative CompoundTargetIn Vitro IC50 (nM)In Vivo ModelDosing RegimenKey In Vivo FindingReference
2-QuinoloneCompound 10 Human SMS2950---[1]
2-QuinoloneOptimized AnalogHuman SMS2Potent (nanomolar)---[1]
1,8-Naphthyridin-2-oneCompound 37 Human SMS2Potent (nanomolar)Male C57BL/6J miceRepeated oral administrationSignificant reduction in hepatic sphingomyelin levels[2]

In-Depth Analysis of Lead Compounds

The 2-Quinolone Series

Initial high-throughput screening identified a 2-quinolone derivative as a selective SMS2 inhibitor with a half-maximal inhibitory concentration (IC50) of 950 nM and over 100-fold selectivity against the related enzyme SMS1.[1] Further structural modifications of this initial hit led to the development of more potent analogs with nanomolar inhibitory activity.[1] While in vivo pharmacokinetic data for the early 2-quinolone compounds is not extensively published, their discovery was a critical step in validating this chemical scaffold for SMS2 inhibition.

The 1,8-Naphthyridin-2-one Series: An Orally Efficacious Successor

To enhance the pharmaceutical properties of the 2-quinolone series, including passive membrane permeability and aqueous solubility, further medicinal chemistry efforts led to the discovery of the 1,8-naphthyridin-2-one derivative, compound 37 .[2] This compound demonstrated potent and selective inhibition of SMS2 at nanomolar concentrations.

Crucially, compound 37 exhibited significant in vivo activity following repeated oral administration in mice. This resulted in a marked reduction of sphingomyelin levels in the liver, a key target organ for SMS2 activity.[2] This finding provides strong evidence of the oral bioavailability and target engagement of this compound series in a living system.

Signaling Pathway and Experimental Workflow

The development and assessment of these orally active SMS2 inhibitors involve a multi-step process, from initial screening to in vivo validation. The following diagrams illustrate the key pathways and workflows.

G cluster_0 SMS2 Signaling Pathway Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SMS2 Sphingomyelin Sphingomyelin SMS2->Sphingomyelin Diacylglycerol (DAG) Diacylglycerol (DAG) SMS2->Diacylglycerol (DAG) Sms2-IN-2_analogs SMS2 Inhibitors Sms2-IN-2_analogs->SMS2

Caption: The SMS2 signaling pathway, which is blocked by inhibitors.

G cluster_1 Oral SMS2 Inhibitor Discovery Workflow HTS High-Throughput Screening Hit_ID Hit Identification (2-Quinolone) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate_Selection Candidate Selection (1,8-Naphthyridin-2-one) Lead_Opt->Candidate_Selection In_Vitro In Vitro Assays (IC50, Selectivity) Candidate_Selection->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Oral Dosing) In_Vitro->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Target Engagement) In_Vivo_PK->In_Vivo_PD

Caption: The workflow for discovering and validating oral SMS2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the assessment of the 2-quinolone and 1,8-naphthyridin-2-one series.

Human SMS2 Enzyme Assay

The in vitro inhibitory activity of the compounds was determined using a high-throughput mass spectrometry-based assay.

  • Enzyme Source: Recombinant human SMS2 enzyme.

  • Substrates: Ceramide and phosphatidylcholine.

  • Assay Principle: The assay measures the enzymatic conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol.

  • Detection Method: The reaction products are quantified using mass spectrometry.

  • Data Analysis: IC50 values are calculated by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Efficacy in Mice

The oral activity of the 1,8-naphthyridin-2-one derivative (compound 37) was evaluated in a mouse model.

  • Animal Model: Male C57BL/6J mice.

  • Dosing: The compound was administered orally. While the exact dose and frequency are detailed in the primary literature, the protocol involved repeated administration.

  • Endpoint: The primary endpoint was the level of sphingomyelin in the liver.

  • Sample Analysis: Liver tissues were collected, and lipid levels were quantified to determine the effect of the inhibitor on the target pathway.

Conclusion

The progression from the initial 2-quinolone hits to the orally active 1,8-naphthyridin-2-one series demonstrates a successful lead optimization campaign for SMS2 inhibitors. The available data for compound 37 , showing a significant reduction in hepatic sphingomyelin levels after oral administration in mice, provides a strong validation for this class of compounds. While direct comparative data with "this compound" is not possible due to the lack of public information, the compounds discussed here serve as essential benchmarks for the development of future orally bioavailable SMS2 inhibitors. Further publication of detailed pharmacokinetic and pharmacodynamic data for these and other novel SMS2 inhibitors will be critical for advancing this promising therapeutic strategy.

References

Head-to-head comparison of Sms2-IN-2 and Sms2-IN-1 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive in vitro comparison of two prominent Sphingomyelin Synthase 2 (SMS2) inhibitors, Sms2-IN-1 and Sms2-IN-2. The data and protocols presented herein are intended to assist researchers in making informed decisions for their specific experimental needs.

I. Quantitative Performance Overview

Sms2-IN-1 and this compound are both potent inhibitors of SMS2, an enzyme implicated in inflammatory responses and other pathological conditions. While both compounds exhibit high affinity for SMS2, they display distinct inhibitory profiles and selectivity over the related isoform, SMS1.

ParameterSms2-IN-1This compound
SMS2 IC50 6.5 nM[1]100 nM[2][3]
SMS1 IC50 1000 nM (1 µM)[1]56,000 nM (56 µM)[2][3][4][5]
Selectivity (SMS1/SMS2) Approximately 154-foldApproximately 560-fold
Binding Affinity (Kd) 37 nM[1]Not specified

Key Findings:

  • Potency: Sms2-IN-1 demonstrates significantly higher potency against SMS2, with an IC50 value approximately 15 times lower than that of this compound.

  • Selectivity: While both inhibitors are selective for SMS2, this compound exhibits a considerably wider selectivity margin over SMS1 (over 560-fold) compared to Sms2-IN-1 (approximately 150-fold).[1][2] This higher selectivity may be advantageous in experiments where off-target effects on SMS1 are a concern.

  • Binding: Affinity selection mass spectrometry experiments have shown that Sms2-IN-1 directly binds to SMS2.[1] Mutational analyses have identified amino acid residues S227 and H229 within the catalytic domain of SMS2 as crucial for this interaction.[1]

II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular role of SMS2 and a general workflow for evaluating its inhibitors.

cluster_0 Cellular Lipid Metabolism cluster_1 Inhibitor Action Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Inhibitor Sms2-IN-1 or this compound Inhibitor->SMS2 Inhibition

Caption: Simplified signaling pathway of SMS2 and the inhibitory action of Sms2-IN-1 and this compound.

cluster_workflow In Vitro Inhibitor Evaluation Workflow Start Prepare Recombinant SMS1/SMS2 Enzyme Assay Enzymatic Assay with Substrate & Inhibitor Start->Assay Detection Quantify Product Formation Assay->Detection Analysis Calculate IC50 and Selectivity Detection->Analysis CellAssay Cell-Based Engagement Assay Analysis->CellAssay End Confirm Cellular Activity CellAssay->End

Caption: General experimental workflow for the in vitro characterization of SMS2 inhibitors.

III. Experimental Protocols

The following are generalized protocols for in vitro assays to determine the potency and selectivity of SMS inhibitors. Specific details may vary based on the original research publications.

A. SMS2 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant SMS2.

1. Materials:

  • Recombinant human SMS2 enzyme
  • Fluorescently labeled substrate (e.g., NBD-C6-ceramide)
  • Phosphatidylcholine (PC)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100)
  • Test compounds (Sms2-IN-1, this compound) dissolved in DMSO
  • 96-well microplate

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well plate, add the assay buffer, recombinant SMS2 enzyme, and the test compound dilutions.
  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding the substrate mix (NBD-C6-ceramide and PC).
  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
  • Separate the fluorescent product (NBD-C6-sphingomyelin) from the unreacted substrate using a suitable method (e.g., thin-layer chromatography or liquid-liquid extraction).
  • Quantify the fluorescent product using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Selectivity Assay (SMS1)

To determine the selectivity of the inhibitors, a similar enzymatic assay is performed using recombinant human SMS1 enzyme. The protocol is identical to the SMS2 assay, with the substitution of SMS2 with SMS1. The ratio of the IC50 value for SMS1 to the IC50 value for SMS2 provides the selectivity factor.

C. Cell-Based Engagement Assay

This assay confirms the ability of the inhibitor to engage with its target in a cellular context.

1. Materials:

  • A suitable cell line expressing SMS2 (e.g., HEK293 cells overexpressing SMS2)
  • Cell culture medium and reagents
  • Test compounds
  • Lysis buffer
  • Method for quantifying SMS2 activity in cell lysates (as described in the enzymatic assay)

2. Procedure:

  • Culture the cells to the desired confluency.
  • Treat the cells with various concentrations of the test compounds for a specified duration.
  • Wash the cells to remove excess compound.
  • Lyse the cells to release the intracellular contents, including the SMS2 enzyme.
  • Measure the SMS2 activity in the cell lysates using the enzymatic assay protocol described above.

3. Data Analysis:

  • Determine the concentration-dependent inhibition of cellular SMS2 activity. This provides evidence of target engagement within a cellular environment.

IV. Conclusion

Both Sms2-IN-1 and this compound are valuable research tools for investigating the biological functions of SMS2. The choice between these inhibitors will depend on the specific requirements of the study.

  • Sms2-IN-1 is the preferred choice when maximal potency is the primary consideration. Its lower IC50 makes it suitable for experiments where a strong inhibition of SMS2 is desired at low nanomolar concentrations.

  • This compound is the more appropriate inhibitor when high selectivity against SMS1 is critical to avoid potential off-target effects. Its significantly better selectivity profile makes it a cleaner tool for dissecting the specific roles of SMS2.

Researchers are encouraged to consider the data presented in this guide to select the most suitable SMS2 inhibitor for their in vitro studies.

References

Validating research findings with Sms2-IN-2 in a different disease model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the research findings of the selective Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-2, in an atherosclerosis disease model. It offers a comparative analysis with the non-selective inhibitor D609 and findings from SMS2 knockout (KO) models, supported by experimental data and detailed protocols.

Introduction to SMS2 and its Inhibition

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the final step in sphingomyelin (SM) biosynthesis at the plasma membrane.[1] Dysregulation of SMS2 activity has been implicated in various diseases, including chronic inflammation, metabolic disorders, and cancer.[2][3] this compound is a potent and highly selective orally active inhibitor of SMS2, with an IC50 of 100 nM for SMS2, showing over 560-fold selectivity against SMS1 (IC50 of 56 µM).[2] It has demonstrated anti-chronic inflammatory activity in db/db mice, a model for type 2 diabetes.[2] This guide outlines a strategy to validate its efficacy in a different disease model, atherosclerosis, a chronic inflammatory disease of the arteries.

Comparative Analysis of SMS2 Inhibitors and Genetic Models

Validating the effects of this compound in a new disease model requires a comparison against established tools and genetic models to understand its specific contribution.

FeatureThis compoundD609SMS2 Knockout (KO) Mouse
Target(s) Highly selective for SMS2Inhibits both SMS1 and SMS2; also inhibits Phosphatidylcholine-specific phospholipase C (PC-PLC)[4][5]Specific genetic deletion of SMS2
IC50 (SMS2) 100 nM[2]Varies by study, generally in the µM rangeNot applicable
Selectivity (SMS2 vs SMS1) >560-fold[2]Non-selectiveInfinitely selective
Known In Vivo Efficacy Reduces IL-6 and insulin in db/db mice[2]Reduces atherosclerotic lesion progression in apoE-/- mice[5]Reduces atherosclerotic lesions in LDLr-/- mice[4]
Potential Off-Target Effects Minimal known off-targetsInhibition of SMS1 and PC-PLC can confound results[5]Potential for developmental compensation

Validating this compound in an Atherosclerosis Mouse Model

The apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLr-/-) mouse fed a high-fat diet is a well-established model for atherosclerosis.[6] Based on studies showing that macrophage-specific knockout of SMS2 reduces atherosclerosis, this model is highly relevant for validating a selective SMS2 inhibitor.[4]

Proposed Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell Culture Macrophage Culture (e.g., bone marrow-derived) Treatment Treat with: - Vehicle - this compound - D609 Cell Culture->Treatment Assays_vitro - SMS Activity Assay - Sphingomyelin Measurement - NF-κB Activation Assay - Foam Cell Formation Assay Treatment->Assays_vitro Data Analysis Compare effects of this compound vs. controls on all endpoints Assays_vitro->Data Analysis Animal Model ApoE-/- or LDLr-/- mice on high-fat diet Grouping Treatment Groups: 1. Vehicle Control 2. This compound 3. D609 (optional comparison) Animal Model->Grouping Dosing Oral gavage daily Grouping->Dosing Endpoint Analysis After 12-16 weeks: - Plasma lipid & cytokine analysis - Aortic root histology (lesion size) - Plaque composition analysis (macrophages, collagen) - Sphingomyelin levels in aorta Dosing->Endpoint Analysis Endpoint Analysis->Data Analysis

Caption: Proposed workflow for validating this compound in atherosclerosis.

Key Experimental Protocols

Measurement of Sphingomyelin Levels in Aortic Tissue

This protocol is adapted from enzymatic assays for sphingomyelin quantification.[7][8]

Materials:

  • Aortic tissue homogenates

  • Triton X-100

  • Enzyme cocktail: Sphingomyelinase, alkaline phosphatase, choline oxidase, horseradish peroxidase

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well microtiter plate

  • Fluorometric microplate reader

Procedure:

  • Homogenize aortic tissue in a 20-fold volume of 0.2% Triton X-100.

  • Centrifuge the homogenate at 10,000 x g for 5 minutes and collect the supernatant.

  • Prepare a standard curve using known concentrations of a sphingomyelin standard.

  • Add 5 µL of the sample homogenate or standard to each well of a 96-well plate.

  • Prepare the enzyme cocktail according to the manufacturer's instructions.

  • Add 100 µL of the enzyme cocktail to each well. For a control to measure endogenous ceramide, use an enzyme cocktail without sphingomyelinase.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

  • Subtract the control reading (without sphingomyelinase) from the sample reading.

  • Calculate the sphingomyelin concentration in the samples by comparing their fluorescence to the standard curve.

NF-κB Activation Assay in Macrophages

This protocol describes a method to assess NF-κB activation by measuring the nuclear translocation of the p65 subunit.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (lipopolysaccharide) as a stimulant

  • This compound, D609, or vehicle control

  • Nuclear extraction kit

  • BCA protein assay kit

  • Western blot reagents and equipment

  • Primary antibody against NF-κB p65

  • Primary antibody against a nuclear loading control (e.g., Lamin B1)

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Culture BMDMs in appropriate media.

  • Pre-treat the cells with this compound, D609, or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the nuclear extracts.

  • Probe the membrane with a primary antibody against NF-κB p65, followed by an HRP-conjugated secondary antibody.

  • Re-probe the membrane with an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal loading.

  • Visualize the bands using an appropriate chemiluminescent substrate and quantify the band intensities. A decrease in nuclear p65 indicates inhibition of NF-κB activation.

Signaling Pathway of SMS2 in Atherosclerosis

Inhibition of SMS2 is hypothesized to reduce atherosclerosis by modulating inflammatory signaling pathways, particularly the NF-κB pathway, and by affecting cholesterol metabolism.

G cluster_0 Macrophage Plasma Membrane TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB Activates SMS2 SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Cholesterol_Efflux Cholesterol Efflux SMS2->Cholesterol_Efflux Inhibition enhances Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM->TLR4 Modulates signaling platform Sms2_IN_2 This compound Sms2_IN_2->SMS2 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNFα) NFkB->Cytokines Induces transcription Atherosclerosis Atherosclerosis Progression Cytokines->Atherosclerosis Promotes Cholesterol_Efflux->Atherosclerosis Reduces

Caption: SMS2 signaling in atherosclerosis and the effect of this compound.

Logical Framework for Validation

A logical approach is necessary to confirm that the observed effects are due to the specific inhibition of SMS2.

G cluster_0 Hypothesis cluster_1 Experimental Evidence cluster_2 Conclusion H This compound attenuates atherosclerosis via SMS2 inhibition E1 This compound reduces plaque size in vivo H->E1 E2 This compound inhibits SMS2 activity and reduces sphingomyelin in plaques H->E2 E3 This compound reduces macrophage NF-κB activation H->E3 C Findings with this compound are validated in the atherosclerosis model E1->C E2->C E3->C E4 SMS2 KO mice show reduced atherosclerosis E4->H Supports E4->C

Caption: Logical framework for validating this compound's therapeutic effect.

By following this comparative guide, researchers can rigorously validate the therapeutic potential of this compound in atherosclerosis, providing a solid foundation for further drug development.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Sms2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of Sms2-IN-2, a potent and selective sphingomyelin synthase 2 (SMS2) inhibitor.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular Weight 369.78 g/mol [1][2]
Molecular Formula C₁₉H₁₃ClFN₃O₂[1][2]
CAS Number 2241838-28-6[1][3]
Purity 98%[3]
Format Powder[3]
Storage (Powder) -20°C for 3 years[1]
Storage (In solvent) -80°C for 1 year[1]
Solubility DMSO: 250 mg/mL (676.08 mM)[1]

Proper Disposal Procedures for this compound

As a specific safety data sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a conservative approach based on general principles of chemical waste management is mandatory. The following step-by-step guide outlines the recommended disposal procedure.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be solid-sided, leak-proof, and kept closed when not in use.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.

  • Decontamination: Decontaminate work surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent solution. Collect all decontamination materials (e.g., wipes) as hazardous solid waste.

  • Waste Collection and Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Harmful if swallowed").

    • Ensure the container lid is securely fastened.

  • Storage: Store the hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Needles, Blades) C->F H Decontaminate Work Area & Equipment C->H G Collect in Labeled Hazardous Waste Container D->G E->G F->G J Store Waste in Designated Area G->J I Collect Decontamination Materials as Hazardous Waste H->I I->G K Arrange for Professional Disposal (EHS or Contractor) J->K L End: Proper Disposal K->L

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway Context: The Role of Sphingomyelin Synthase 2 (SMS2)

This compound is an inhibitor of sphingomyelin synthase 2 (SMS2). Understanding the pathway in which SMS2 is involved provides context for the research applications of this compound. SMS enzymes are crucial for maintaining the balance between ceramide and sphingomyelin, which are important lipids in cellular membranes and signaling.

cluster_0 Sphingomyelin Synthesis Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Sms2_IN_2 This compound Sms2_IN_2->SMS2

Caption: Inhibition of the SMS2 signaling pathway by this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe and compliant research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.